Xylenol orange
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O13S/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHVTYKPFFVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061819 | |
| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-35-4 | |
| Record name | Xylenol Orange | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylenol orange | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylenol orange | |
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| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xylenol orange | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLENOL ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2VDY878QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Xylenol Orange: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, structure, and analytical applications of Xylenol Orange, a vital metallochromic indicator and spectrophotometric reagent.
Core Chemical Information
This compound is a complex organic dye of the triphenylmethane class, widely recognized for its utility as a sensitive indicator for metal titrations and as a chromogenic agent in spectrophotometry. It is most commonly utilized in its tetrasodium salt form, which exhibits good solubility in aqueous solutions.[1]
1.1. Chemical Structure and Formula
The functionality of this compound as a metal chelator is attributed to the presence of iminodiacetic acid groups attached to a cresolsulfonphthalein framework. This intricate structure allows for the formation of distinctly colored complexes with a variety of metal ions.
1.2. Physicochemical Properties
The essential physicochemical properties of this compound are summarized in the table below, providing key data for its application in experimental settings.
| Property | Value | References |
| Molar Mass (Acid Form) | 672.66 g/mol | [1][2][7] |
| Molar Mass (Tetrasodium Salt) | 760.58 - 760.6 g/mol | [3][4][8] |
| Melting Point | 195 °C (decomposes) | [1][8] |
| Solubility in Water | 200 mg/mL | [1] |
| pKa Values | pK₂: 2.58, pK₃: 3.23, pK₄: 6.37, pK₅: 10.46, pK₆: 12.28 (at 25°C) | |
| Absorption Maxima (λmax) | 440 nm & 570 nm (excitation); 575 - 585 nm (in 0.1N NaOH) | [1][6][9] |
| Emission Maximum | 610 nm | [1] |
Experimental Protocols
This compound is a versatile tool in analytical chemistry, with established protocols for both titrimetric and spectrophotometric analyses.
2.1. Complexometric Titration of Metal Ions
This compound is a preferred indicator for the direct ethylenediaminetetraacetic acid (EDTA) titration of numerous metal ions in acidic media (pH 2-6).[10] The endpoint is characterized by a sharp and clear color transition from the reddish-violet of the metal-indicator complex to the yellow of the free indicator.[10]
Detailed Protocol for the Titration of Zinc:
-
Sample Preparation: An accurately weighed sample containing zinc is dissolved in water, with minimal addition of acetic acid if required for dissolution. The resulting solution is then diluted to approximately 50 mL.
-
Indicator Addition: About 50 mg of a this compound indicator mixture is introduced into the sample solution.
-
Buffering: Methenamine (approximately 5 g) is added to buffer the solution, which should result in a pink-violet coloration.[10]
-
Titration: The solution is titrated against a standardized 0.05 M disodium EDTA solution.
-
Endpoint Determination: The titration is complete upon the color change from a deep violet to a distinct yellow.[10]
2.2. Spectrophotometric Determination of Metals
The strong color formation of this compound upon complexation with metal ions allows for their quantitative determination via spectrophotometry. This method has been successfully applied to the analysis of metals such as aluminum, bismuth, and zirconium.[10][11][12]
Detailed Protocol for the Spectrophotometric Determination of Aluminum:
-
Preparation of Calibration Standards: A series of aluminum standard solutions, with concentrations spanning from 0.0432 to 0.864 mg/L, are prepared. To a 25-mL volumetric flask containing a standard solution, 1.5 mL of a 1.58 x 10⁻³ M this compound solution is added, and the flask is brought to volume with a potassium hydrogen phthalate (KHP) buffer at pH 3.0.[12]
-
Sample Preparation: The unknown sample is treated in the same manner as the calibration standards.
-
Absorbance Measurement: The absorbance of each standard and the unknown sample is measured at the wavelength of maximum absorbance (λmax) of the aluminum-Xylenol Orange complex, which is 550 nm, using a reagent blank as a reference.[12]
-
Concentration Determination: A calibration curve is constructed by plotting the absorbance of the standards against their concentrations. The concentration of aluminum in the unknown sample is then determined from this curve.
Mandatory Visualizations
3.1. Chemical Structure of this compound
Caption: Chemical structure of this compound (acid form).
3.2. Logical Workflow for Complexometric Titration
Caption: Logical workflow for metal ion determination via complexometric titration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C31H32N2O13S | CID 73041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound tetrasodium | C31H28N2Na4O13S | CID 107431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound tetrasodium salt – DRM CHEM [drm-chem.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. 3618-43-7 CAS | this compound | Complexometric Indicators | Article No. 06507 [lobachemie.com]
- 7. This compound CAS#: 1611-35-4 [m.chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. digicollections.net [digicollections.net]
- 11. A study of this compound and semi-Xylenol Orange as metallochromic indicators and spectrophotometric reagents for metals [jstage.jst.go.jp]
- 12. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Synthesis and Purification of Xylenol Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange is a widely utilized metallochromic indicator and chelating agent in analytical chemistry and various research applications. Its primary function lies in the complexometric titration of metal ions, where it exhibits a distinct color change from red in the presence of metal ions to yellow at the endpoint.[1] Despite its broad utility, commercial preparations of this compound have historically been plagued by significant impurities, sometimes containing as little as 20% of the active compound.[1] The primary impurities include semi-xylenol orange and unreacted iminodiacetic acid.[1] Achieving high purity, often exceeding 90%, is crucial for accurate and reproducible experimental results, necessitating robust synthesis and purification protocols.[1] This technical guide provides a comprehensive overview of the synthesis of this compound via the Mannich condensation reaction and details purification methodologies to obtain a high-purity product.
Synthesis of this compound: The Mannich Reaction
The synthesis of this compound is achieved through a Mannich condensation reaction, a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this specific synthesis, o-cresolsulfonphthalein (Cresol Red) serves as the phenolic starting material, which undergoes aminomethylation with iminodiacetic acid and formaldehyde.
Synthesis Pathway
The synthesis proceeds in a stepwise manner, as illustrated in the diagram below.
Caption: Synthesis of this compound via Mannich Condensation.
Experimental Protocol: Synthesis of a this compound Derivative
Materials:
-
Alkyne-functionalized cresol red derivative (1.0 eq.)
-
Iminodiacetic acid (4.0 eq.)
-
Sodium acetate
-
Formaldehyde (37% aqueous solution, 6.0 eq.)
-
Glacial acetic acid
Procedure:
-
Combine the alkyne-functionalized cresol red derivative, iminodiacetic acid, sodium acetate, and formaldehyde in glacial acetic acid.
-
Heat the reaction mixture at 65°C for 16 hours.
-
Remove approximately half of the solvent volume under reduced pressure.
-
Cool the residue and precipitate the product by adding ethanol.
-
Collect the precipitate by filtration and wash it with ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).
-
Air-dry the solid.
-
Dissolve the solid in a minimal amount of water.
-
Add a saturated sodium acetate solution followed by a large excess of ethanol to precipitate the product.
-
Allow the mixture to stand for 2 hours, then decant the red liquid.
-
The remaining residue is the crude product.
This procedure for a derivative highlights the key reagents and conditions typical for the Mannich condensation in this context. The total yield for this specific synthesis is reported to be approximately 50%.[2]
Purification of this compound
The crude product from the synthesis is a mixture containing this compound (XO), semi-xylenol orange (SXO), unreacted starting materials, and other byproducts. A multi-step purification process is necessary to isolate high-purity this compound.
Purification Workflow
The general workflow for the purification of this compound is depicted below.
Caption: General Purification Workflow for this compound.
Experimental Protocols
1. Column Chromatography
Column chromatography is a crucial step to separate this compound from the major impurity, semi-xylenol orange. Both silica gel and cellulose have been reported as effective stationary phases.
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Eluent: A mixture of ethyl acetate and methanol (e.g., 85:15 v/v) is a common mobile phase.[2]
-
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the solvent mixture, collecting fractions.
-
Monitor the fractions using a suitable analytical technique, such as thin-layer chromatography (TLC) or UV-Vis spectrophotometry, to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
-
Cellulose Column Chromatography:
-
While specific procedural details are limited in the readily available literature, cellulose column chromatography is a documented method for the separation of this compound and semi-xylenol orange. This technique, often followed by ion exchange, can effectively resolve the two closely related compounds.
-
2. Recrystallization
Recrystallization is a final purification step to obtain highly pure, crystalline this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Solvent System: Aqueous ethanol is a commonly used solvent system for the recrystallization of polar organic compounds like this compound.
-
General Procedure:
-
Dissolve the partially purified this compound from column chromatography in a minimal amount of hot aqueous ethanol.
-
If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
The following table summarizes the key quantitative data related to the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Reaction Type | Mannich Condensation | |
| Starting Materials | o-Cresolsulfonphthalein, Iminodiacetic Acid, Formaldehyde | |
| Typical Total Yield (for derivative) | ~50% | [2] |
| Purification | ||
| Primary Impurities | Semi-xylenol orange, Iminodiacetic acid | [1] |
| Purification Methods | Column Chromatography (Silica Gel, Cellulose), Recrystallization | [2] |
| Achievable Purity | >90% | [1] |
| Physicochemical Properties | ||
| Molar Mass | 672.66 g/mol | |
| Appearance | Dark red to brownish powder | |
| Solubility | Soluble in water | |
| Excitation Maxima | 440 nm & 570 nm | [1] |
| Emission Maximum | 610 nm | [1] |
Conclusion
The synthesis and purification of this compound require careful execution of the Mannich condensation reaction followed by a meticulous multi-step purification process. While commercial preparations can be of variable quality, the implementation of column chromatography and recrystallization allows for the isolation of high-purity this compound, which is essential for its reliable performance as a metallochromic indicator and chelating agent in sensitive analytical and research applications. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce and purify this compound for their specific needs.
References
Xylenol Orange: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Xylenol Orange, a versatile chemical compound widely utilized in scientific research and drug development. This document furnishes researchers, scientists, and drug development professionals with essential technical data, experimental applications, and procedural insights.
Core Chemical and Physical Properties
This compound is a complex organic dye, notable for its function as a sensitive indicator for metal ions and pH levels. It is most commonly available as its tetrasodium salt. The fundamental properties of this compound are summarized below.
| Property | Value (this compound Tetrasodium Salt) | Value (this compound, Acid Form) |
| CAS Number | 3618-43-7[1][2] | 1611-35-4[3] |
| Molecular Weight | 760.58 g/mol [2] | 672.66 g/mol [4] |
| Molecular Formula | C₃₁H₂₈N₂Na₄O₁₃S[1] | C₃₁H₃₂N₂O₁₃S[3] |
| Appearance | Very dark brown to very dark red powder or crystals | Brown powder[1] |
| Melting Point | ~195 °C (decomposes)[2] | 222 °C[3] |
| Maximum Absorption (λmax) | 580 nm | Not specified |
Applications in Research and Development
This compound is a valuable tool in analytical chemistry with two primary functions:
-
Metallochromic Indicator: It forms colored complexes with a variety of metal ions. This property is extensively used in complexometric titrations to determine the concentration of metals such as aluminum, bismuth, calcium, lead, and zinc.[5] The endpoint of the titration is signaled by a distinct color change, for instance, from pink-violet to yellow.[5] A notable application is in the determination of thorium by direct titration with EDTA.[6][7]
-
pH Indicator: this compound exhibits a color change from red to yellow over a pH range of approximately 2.9 to 4.0, making it a useful indicator for acid-base titrations within this specific range.[8]
Key Experimental Protocols
Complexometric Titration of Metal Ions
This method is employed for the quantitative determination of various metal ions in a solution.
Methodology:
-
Sample Preparation: Dissolve the substance containing the metal ion in an appropriate solvent, typically water, and acidify as required by the specific monograph.[5]
-
Indicator Addition: Add a small amount (e.g., 50 mg) of this compound indicator mixture.[5]
-
Buffering: Adjust the pH of the solution using a suitable buffer, such as methenamine, to achieve the optimal pH for the metal-indicator complex formation, often indicated by a color change to pink-violet or red.[5]
-
Titration: Slowly titrate the solution with a standardized solution of a chelating agent, most commonly disodium edetate (EDTA).[5]
-
Endpoint Determination: The endpoint is reached when the solution undergoes a sharp color change from the metal-indicator complex color (e.g., pink-violet) to the color of the free indicator (e.g., yellow), indicating that all the metal ions have been complexed by the titrant.[5]
Ferrous Oxidation-Xylenol Orange (FOX) Assay
The FOX assay is a sensitive colorimetric method for the detection and quantification of hydroperoxides. The principle involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxides present in the sample. The resulting ferric ions then form a stable, colored complex with this compound.[9][10][11]
Methodology:
-
Reagent Preparation: Prepare a fresh FOX reagent containing ferrous sulfate, this compound tetrasodium salt, and perchloric acid in a methanol/water mixture.[9][12] A typical composition includes 2.0 mM ferrous sulfate, 0.29 mM this compound, and 440 mM perchloric acid in a 9:1 methanol/water solution.[9][12]
-
Assay Procedure:
-
Measurement: Measure the absorbance of the resulting ferric-xylenol orange complex at a wavelength between 550 nm and 580 nm using a spectrophotometer.[9][10]
-
Quantification: The concentration of hydroperoxides in the sample is determined by comparing the absorbance to a standard curve prepared using known concentrations of a hydroperoxide standard, such as cumene hydroperoxide.[9]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow of the Ferrous Oxidation-Xylenol Orange (FOX) assay.
Caption: Workflow of the Ferrous Oxidation-Xylenol Orange (FOX) Assay.
References
- 1. 3618-43-7 CAS | this compound | Complexometric Indicators | Article No. 06507 [lobachemie.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound | CAS#:1611-35-4 | Chemsrc [chemsrc.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. digicollections.net [digicollections.net]
- 6. APPLICATION OF this compound INDICATOR IN THE COMPLEXOMETRIC TITRATION OF THORIUM (Technical Report) | OSTI.GOV [osti.gov]
- 7. Application of this compound Indicator in the Complexometric Titration of Thorium - UNT Digital Library [digital.library.unt.edu]
- 8. nbinno.com [nbinno.com]
- 9. Versatile ferrous oxidation–this compound assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A this compound-Based Screening Assay for the Substrate Specificity of Flavin-Dependent para-Phenol Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]
An In-depth Technical Guide to the Absorption Spectrum of Xylenol Orange Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange tetrasodium salt is a versatile organic reagent widely employed in scientific research and industrial applications. Its primary utility lies in its function as a metal indicator in complexometric titrations and as a colorimetric reagent for the spectrophotometric determination of various metal ions. The compound's distinct color change upon chelation with metal ions is directly related to alterations in its absorption spectrum, making a thorough understanding of these spectral properties crucial for its effective application. This guide provides a comprehensive overview of the absorption characteristics of this compound tetrasodium salt, detailed experimental protocols for its analysis, and a summary of its spectral behavior in the presence of different metal ions.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₁H₂₈N₂Na₄O₁₃S | [1][2] |
| Molar Mass | 760.58 g/mol | [1][3] |
| Appearance | Very dark brown to very dark red powder or crystals | [1][4] |
| Melting Point | 195 °C (decomposes) | [1][3] |
| Solubility | Soluble in water | [4][5] |
| pH (10 g/L in H₂O at 20°C) | 8.1 | [3] |
Absorption Spectrum of Free this compound Tetrasodium Salt
The absorption spectrum of this compound tetrasodium salt is highly dependent on the pH of the solution. In its free, uncomplexed form, the dye exhibits different colors and, consequently, different absorption maxima (λmax) under acidic and alkaline conditions.
| Condition | λmax (nm) | Observed Color |
| Acidic Medium (pH < 6.3) | ~440 | Yellow |
| Alkaline Medium (0.1 M NaOH) | 575 - 585 | Red-purple |
Data compiled from multiple sources[2][3][5][6][7][8][9].
In acidic solutions, this compound appears yellow. As the pH increases, deprotonation of the molecule leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum, resulting in a red-purple color in alkaline solutions.
Experimental Protocol: Determination of Absorption Spectrum
This protocol outlines the procedure for determining the absorption spectrum of this compound tetrasodium salt using a UV-Vis spectrophotometer.
4.1. Materials and Reagents
-
This compound tetrasodium salt (ACS reagent grade)
-
Distilled or deionized water
-
Sodium hydroxide (NaOH) pellets or a standardized 0.1 M solution
-
Hydrochloric acid (HCl), concentrated or a standardized solution
-
Volumetric flasks (100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
4.2. Preparation of Stock Solution (0.1% w/v)
-
Accurately weigh 0.1 g of this compound tetrasodium salt.[4]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water and swirl to dissolve the solid completely.[4]
-
Once dissolved, dilute the solution to the 100 mL mark with distilled water.[4]
-
If necessary, filter the solution to remove any particulate matter.[4]
4.3. Spectrophotometric Measurement
-
Blank Preparation: Fill a quartz cuvette with the same solvent used to prepare the sample (e.g., distilled water, 0.1 M NaOH, or a specific buffer).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength range for scanning (e.g., 350-700 nm).
-
Blank Measurement: Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Preparation for Analysis:
-
For Alkaline Spectrum: Dilute the stock solution in 0.1 M NaOH to achieve an absorbance in the optimal range of the instrument (typically 0.2-0.8). A common concentration is 0.01 g/L.[3]
-
For Acidic Spectrum: Dilute the stock solution in a suitable acidic buffer (e.g., pH 5.5 acetate buffer) to an appropriate concentration.[7]
-
-
Sample Measurement: Rinse a clean cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Record the absorption spectrum of the sample. The peak wavelength in the resulting spectrum corresponds to the λmax.
Effect of Metal Ion Chelation on the Absorption Spectrum
This compound tetrasodium salt is a highly effective chelating agent, forming stable, colored complexes with a variety of metal ions. This chelation results in a significant shift in the absorption spectrum, a property that is exploited for the quantitative determination of these metals. The formation of the metal-dye complex typically leads to a new, distinct absorption band at a longer wavelength compared to the free dye in acidic solution.
| Metal Ion | Condition | λmax of Complex (nm) | Color of Complex |
| Fe³⁺ | Acidic solution | ~585 | Red |
| Pb²⁺ | pH 5.5 | 575 | Red |
| Zn²⁺ | pH 5.5 | ~570 (endpoint) | Purple |
| Nb⁵⁺ | Hydrochloric acid medium | 520 - 530 | Orange-red |
Data compiled from multiple sources[6][7][10].
The interaction between this compound and a metal ion can be visualized as a signaling pathway where the binding of the metal ion acts as a stimulus, leading to a conformational change in the dye molecule and a subsequent change in its light-absorbing properties.
Caption: Chelation of a metal ion by this compound and its spectrophotometric detection.
Molar Absorptivity
The molar absorption coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. For this compound, this value has been determined under specific conditions.
| Wavelength (nm) | pH | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 580 | 10.0 | 3.12 x 10⁴ |
Data from Talanta, 1974[11].
Conclusion
The absorption spectrum of this compound tetrasodium salt is a fundamental property that underpins its widespread use as a metal indicator and colorimetric reagent. The distinct and predictable shifts in its absorption maximum upon changes in pH and chelation with metal ions allow for sensitive and accurate quantitative analyses. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize this versatile compound in their work. A clear understanding of these spectral characteristics is paramount for the development of robust and reliable analytical methods.
References
- 1. キシレノールオレンジ 四ナトリウム塩 ACS reagent | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound tetrasodium salt – DRM CHEM [drm-chem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 5. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 6. gspchem.com [gspchem.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, tetrasodium salt, indicator for metal titration, ACS, 3’,3'-Bis[bis(carboxymethyl)-aminoethyl] cresol sulfone phtrane sodium salt - Scharlab [scharlab.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Absorption characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chromatic Dance of Chelation: A Technical Guide to the Color Change Mechanism of Xylenol Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange, a sulfonphthalein dye, is a highly versatile and widely utilized metallochromic and pH indicator in analytical chemistry and beyond. Its pronounced color changes in response to varying pH levels and the presence of metal ions make it an invaluable tool in complexometric titrations, spectrophotometric analysis, and as a chromogenic agent in various assays. This technical guide delves into the intricate mechanisms governing the vibrant color transitions of this compound, providing a comprehensive understanding for researchers, scientists, and professionals in drug development.
The Molecular Framework: Structure of this compound
This compound, systematically named 3,3'-bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein, possesses a complex organic structure that is fundamental to its indicator properties. The molecule features a central sulfonphthalein core, which is a known chromophore, flanked by two cresol rings. Crucially, each cresol ring is substituted with two iminodiacetate groups (-N(CH₂COOH)₂). These iminodiacetate moieties are powerful chelating agents, capable of coordinating with a wide array of metal cations.
The interplay between the extended π-electron system of the sulfonphthalein core and the protonation state of the numerous acidic functional groups (carboxylic acids, a sulfonic acid, and phenolic hydroxyls) dictates the molecule's absorption of visible light and, consequently, its color.
The Influence of pH: Protonation Equilibria and Color Transitions
This compound is a polyprotic acid, meaning it can donate multiple protons in a stepwise manner as the pH of the solution increases. Each deprotonation event alters the electronic distribution within the molecule, leading to a shift in the wavelength of maximum absorbance (λmax) and a corresponding change in the observed color. The protonation constants (pKa values) quantify the acidity of each functional group and define the pH ranges for the different colored species.
| pKa Value | Associated Functional Group(s) | Predominant Species (Simplified) | Observed Color |
| ~2.6 | Carboxylic Acid Groups | H₆XO | Yellow |
| ~6.4 | Carboxylic Acid Groups | H₄XO²⁻ | Yellow |
| ~6.5 | Phenolic Hydroxyl Group | H₃XO³⁻ | Violet |
| ~10.5 | Iminodiacetate Nitrogen Protonation | H₂XO⁴⁻ | Red-Purple |
| ~12.3 | Iminodiacetate Nitrogen Protonation | HXO⁵⁻ | Red-Purple |
Protonation Pathway of this compound
The following diagram illustrates the stepwise deprotonation of this compound and the associated color changes.
Caption: Stepwise deprotonation of this compound with increasing pH.
The initial deprotonations of the carboxylic acid groups at lower pH values do not significantly alter the core chromophore, resulting in a persistent yellow color. The critical color change from yellow to violet around pH 6.5 is attributed to the deprotonation of one of the phenolic hydroxyl groups, which extends the conjugated system of the molecule. Subsequent deprotonations at higher pH values lead to the red-purple forms.
The Metal-Indicator Interaction: Chelation and Color Change
The primary function of this compound as a metallochromic indicator lies in its ability to form stable, colored complexes with metal ions. The iminodiacetate groups, along with the phenolic oxygen and amine nitrogen atoms, act as donor atoms, effectively wrapping around a metal cation in a chelating fashion.
This coordination with a metal ion rigidifies the molecular structure and perturbs the electronic energy levels of the chromophore. This perturbation leads to a significant bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in a distinct color change, most commonly to a red or red-violet hue.
The general mechanism for the color change in a complexometric titration is as follows:
-
Initial State: In the presence of metal ions (Mⁿ⁺) at an appropriate pH, this compound (XO) forms a colored metal-indicator complex (M-XO). The solution exhibits the color of this complex (e.g., red).
-
Titration: A strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), is added. EDTA forms a more stable complex with the metal ions than this compound does.
-
Endpoint: Once all the free metal ions have been complexed by the EDTA, the EDTA begins to displace the metal ions from the M-XO complex.
-
Color Change: The displacement of the metal ion releases the free this compound indicator (XO) back into the solution. The solution then reverts to the color of the free indicator at that specific pH (e.g., yellow).
Complexometric Titration Workflow
Caption: The competitive binding of a metal ion between this compound and EDTA during a titration.
Quantitative Data: Stability of Metal-Xylenol Orange Complexes
The stability of the metal-indicator complex is a critical factor in its effectiveness. The stability constant (log K) provides a quantitative measure of the strength of this interaction. The stability of the M-XO complex must be sufficient to ensure a sharp color change at the endpoint, yet less stable than the metal-titrant (e.g., M-EDTA) complex to allow for the displacement of the metal ion.
| Metal Ion | log K (M-XO) | Optimal pH for Titration |
| Al³⁺ | ~1.5 (at pH 2.5-3.0) | 2.0 - 3.0 |
| Bi³⁺ | High | 1.0 - 3.0 |
| Ca²⁺ | 3.5 | ~10 |
| Co²⁺ | ~6.8 | 5.0 - 6.0 |
| Cu²⁺ | ~9.0 | 5.0 - 6.0 |
| Fe³⁺ | High | 1.0 - 2.0 |
| Mg²⁺ | 4.0 | ~10 |
| Pb²⁺ | ~7.5 | 4.0 - 6.0 |
| Th⁴⁺ | High | 2.0 - 3.5 |
| Zn²⁺ | ~6.8 | 5.0 - 6.0 |
| Zr⁴⁺ | High | < 2.0 |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.
Experimental Protocols
Spectrophotometric Determination of pKa Values
Objective: To determine the acid dissociation constants (pKa) of this compound by measuring the absorbance of the indicator in solutions of varying pH.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Preparation of this compound Solution: Prepare a stock solution of this compound of known concentration in deionized water.
-
Sample Preparation: To a set of volumetric flasks, add a constant volume of the this compound stock solution and fill to the mark with the respective buffer solutions.
-
Spectrophotometric Measurement: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 350-700 nm).
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms of the indicator.
-
Plot absorbance at a selected λmax versus pH. The resulting titration curve will show sigmoidal shapes corresponding to each pKa.
-
The pH at the midpoint of each transition in the curve corresponds to a pKa value.
-
Alternatively, use the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]), where the ratio of the concentrations of the basic (In⁻) and acidic (HIn) forms can be determined from the absorbance values.
-
Workflow for pKa Determination
Caption: A streamlined workflow for the experimental determination of pKa values.
Complexometric Titration of Zinc(II) with EDTA
Objective: To determine the concentration of a Zinc(II) solution using a standardized EDTA solution and this compound as the indicator.
Methodology:
-
Sample Preparation: Pipette a known volume of the Zinc(II) solution into an Erlenmeyer flask and dilute with deionized water.
-
pH Adjustment: Add a suitable buffer solution (e.g., acetate buffer) to maintain the pH between 5.0 and 6.0.
-
Indicator Addition: Add a few drops of this compound indicator solution. The solution should turn red or red-violet.
-
Titration: Titrate the solution with a standardized EDTA solution. The endpoint is reached when the color changes sharply from red-violet to yellow.
-
Calculation: Calculate the concentration of the Zinc(II) solution based on the volume of EDTA used.
Synthesis of this compound
This compound is synthesized via a Mannich-type condensation reaction. The key starting materials are o-cresolsulfonphthalein (Cresol Red), iminodiacetic acid, and formaldehyde.
Reaction Scheme:
o-Cresolsulfonphthalein + 2 Iminodiacetic Acid + 2 Formaldehyde → this compound
The reaction involves the aminomethylation of the cresol rings of Cresol Red with formaldehyde and iminodiacetic acid.
Conclusion
The color change mechanism of this compound is a sophisticated interplay of its molecular structure, the pH of the environment, and its coordination with metal ions. The protonation and deprotonation of its multiple acidic functional groups directly influence the electronic structure of its sulfonphthalein chromophore, resulting in distinct pH-dependent colors. Furthermore, the powerful chelating iminodiacetate groups enable the formation of stable, intensely colored complexes with a wide range of metal ions. This dual functionality as both a pH and metallochromic indicator, grounded in well-defined chemical principles, secures the position of this compound as an indispensable tool in modern chemical analysis. A thorough understanding of these mechanisms is paramount for its effective application in research, quality control, and the development of new analytical methodologies.
An In-depth Technical Guide to Xylenol Orange as a Metallochromic Indicator
For Researchers, Scientists, and Drug Development Professionals
Abstract: Xylenol Orange is a versatile organic reagent widely employed in analytical chemistry as a metallochromic and pH indicator.[1][2] Its ability to form distinctly colored complexes with a variety of metal ions makes it an invaluable tool for complexometric titrations, particularly with ethylenediaminetetraacetic acid (EDTA).[3][4] This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and applications of this compound, with a focus on its relevance to research and pharmaceutical analysis.
Introduction to this compound
This compound (XO) is a triphenylmethane derivative with the chemical formula C₃₁H₃₂N₂O₁₃S.[2] Structurally, it is 3,3'-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein.[5] It is most commonly used as its tetrasodium salt, which is soluble in water but not in ethanol or ether.[6][7] Historically, the purity of commercial this compound has been a concern, with some preparations containing significant amounts of semi-xylenol orange and iminodiacetic acid; however, purities of 90% and higher are now available.[2]
The Principle of Metallochromic Indicators
Metallochromic indicators are specialized chemical dyes that change color upon binding to metal ions.[8] In complexometric titrations, these indicators are used to signal the endpoint. The core requirements for an effective metallochromic indicator are:
-
The metal-indicator complex must have a different, and clearly observable, color from the free indicator.[9]
-
The metal-indicator complex must be less stable than the metal-titrant (e.g., metal-EDTA) complex.[8][9]
-
The color change reaction must be rapid and reversible.[9]
This compound fulfills these criteria for a wide range of metal ions, making it a preferred indicator in many analytical procedures.[4][10]
Core Mechanism of Action
The functionality of this compound in a complexometric titration is governed by competitive complex formation.
Complex Formation and Color Change
-
Initial State: Before the titration begins, a small amount of this compound is added to the sample solution containing the metal ions (Mⁿ⁺). The indicator forms a stable, colored complex with the metal ions (M-XO), which is typically red, pink-violet, or reddish-purple.[2][8][9]
-
Titration: A strong chelating agent, most commonly EDTA, is gradually added to the solution. EDTA forms a highly stable complex with the free metal ions in the solution.
-
Endpoint: Once all the free metal ions have been complexed by the EDTA, the titrant begins to displace the metal ions from the less stable metal-indicator (M-XO) complex.[1][8]
-
Color Change: The release of the free indicator (XO) into the solution results in a sharp color change, signaling the equivalence point. In acidic to near-neutral conditions, the free indicator is yellow.[2][8] Therefore, the typical endpoint transition is from red/violet to a clear yellow.[11]
The overall reaction can be summarized as: M-XO (Red/Violet) + EDTA → M-EDTA + XO (Yellow)
This mechanism requires the M-EDTA complex to be significantly more stable than the M-XO complex to ensure a sharp and accurate endpoint.[9][12]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gspchem.com [gspchem.com]
- 4. This compound Indicator 0.1% [rmreagents.com]
- 5. This compound | C31H32N2O13S | CID 73041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 7. Page loading... [guidechem.com]
- 8. csun.edu [csun.edu]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. A study of this compound and semi-Xylenol Orange as metallochromic indicators and spectrophotometric reagents for metals [jstage.jst.go.jp]
- 11. digicollections.net [digicollections.net]
- 12. studylib.net [studylib.net]
The Principle of Xylenol Orange in Metal Ion Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Chelation and Colorimetric Response
Xylenol Orange (XO) is a versatile metallochromic indicator and colorimetric reagent widely employed in the detection and quantification of a multitude of metal ions.[1][2] Its operational principle is rooted in its ability to form stable, colored complexes with metal ions in solution.[3][4] The formation of these metal-XO complexes induces a significant shift in the visible absorption spectrum, resulting in a distinct color change that can be monitored both visually and spectrophotometrically.[5][6]
Structurally, this compound is a large organic molecule featuring multiple iminodiacetic acid groups.[4][7] These groups contain nitrogen and oxygen atoms with lone pairs of electrons that can be donated to a metal ion, forming coordinate bonds.[8][9] This process, known as chelation, results in the formation of a stable, ring-like structure encompassing the metal ion. The electronic properties of the XO molecule are altered upon chelation, leading to a change in the wavelength of light it absorbs and, consequently, a change in its color.[5][6] The color of the uncomplexed, or free, indicator is pH-dependent, typically appearing yellow in acidic to slightly acidic conditions (below pH 6.7) and violet at higher pH values.[9] Upon complexation with a metal ion, the solution generally turns to a red or violet hue.[9][10]
The stoichiometry of the metal-XO complex can vary, with 1:1 complexes being common for many metal ions, including lanthanum and thorium.[11][12] However, other stoichiometries have also been observed.[4][6] The stability of these complexes is a critical factor in the utility of this compound as an indicator. In complexometric titrations, a chelating agent with a higher affinity for the metal ion, such as ethylenediaminetetraacetic acid (EDTA), is used as the titrant.[7][8] Initially, the metal ion forms a colored complex with the XO indicator. As EDTA is added, it progressively binds with the free metal ions. At the equivalence point, when all the free metal ions have been complexed by EDTA, the EDTA begins to displace the metal ion from the weaker XO-metal complex. This releases the free XO indicator, causing a sharp color change that signals the endpoint of the titration.[7][9]
Quantitative Data Presentation
The spectrophotometric characteristics of this compound and its metal complexes are crucial for quantitative analysis. The following tables summarize key quantitative data for the detection of various metal ions using this compound.
| Metal Ion | Optimal pH | λmax of Metal-XO Complex (nm) | Color of Complex |
| Al³⁺ | 3.0 | - | - |
| Bi³⁺ | 1-2 | - | Pink-Violet |
| Fe³⁺ | 1.5 | 585 | Purple |
| La³⁺ | 6.1 | 575 | Violet |
| Pb²⁺ | 5.0 | 580 | Purple |
| Rare Earths | ~6 | 575-578 | Violet |
| Sr²⁺ | 9.5 | 570 | Violet |
| Th⁴⁺ | 5.8 | 510 | Red |
| Zn²⁺ | 5.0-6.0 | - | Red/Deep Violet |
| Zr⁴⁺ | 0.2-0.3 M HClO₄ | 531 | - |
| Metal Ion | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range (ppm) |
| Fe³⁺ | 34,000 | 0.5 - 3.0 |
| La³⁺ | 32,000 | 20 - 100 |
| Ce³⁺ | 31,000 | 20 - 100 |
| Nd³⁺ | 38,000 | 20 - 100 |
| Y³⁺ | 48,000 | 20 - 100 |
| Pb²⁺ | - | 0.0 - 9.091 |
| Cu²⁺ | - | 0.0 - 2.719 |
| Ni²⁺ | - | 0.0 - 2.381 |
| Th⁴⁺ | 35,000 | 0 - 6.5 |
| Zr⁴⁺ | - | up to 2.1 |
Experimental Protocols
Spectrophotometric Determination of Iron(III)
This protocol describes the quantitative determination of iron(III) using this compound.
1. Reagents and Equipment:
-
Standard iron(III) solution (e.g., 1000 ppm)
-
This compound solution (0.05% w/v)
-
Sodium acetate buffer solution
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
Water bath
2. Procedure:
-
Prepare a series of standard solutions of iron(III) with concentrations ranging from 0.5 to 3.0 ppm by diluting the stock solution.
-
To a 50 mL volumetric flask, add a known aliquot of the iron(III) standard or sample solution.
-
Add 6 mL of sodium acetate buffer solution to adjust the pH to 1.5.
-
Add 3 mL of the 0.05% this compound solution.
-
Heat the mixture in a water bath at 45°C to facilitate complex formation.
-
Cool the solution to room temperature and dilute to the 50 mL mark with deionized water.
-
Measure the absorbance of the solution at 585 nm against a reagent blank prepared in the same manner but without the iron(III) solution.[5]
-
Construct a calibration curve by plotting the absorbance versus the concentration of the iron(III) standards.
-
Determine the concentration of iron(III) in the unknown sample from the calibration curve.
Complexometric Titration of Zinc(II) with EDTA
This protocol details the determination of zinc(II) concentration via complexometric titration using this compound as an indicator.
1. Reagents and Equipment:
-
Standard EDTA solution (e.g., 0.01 M)
-
Zinc(II) solution of unknown concentration
-
This compound indicator solution
-
pH 5.5 buffer solution (e.g., acetate buffer)
-
Burette, pipette, and Erlenmeyer flasks
2. Procedure:
-
Pipette a known volume of the zinc(II) solution into an Erlenmeyer flask.
-
Add approximately 20 mL of deionized water.
-
Add about 5 mL of the pH 5.5 buffer solution.
-
Add 3 drops of the this compound indicator solution. The solution should turn red, indicating the formation of the Zn-XO complex.
-
Titrate the solution with the standard EDTA solution from the burette.
-
As the EDTA is added, it will complex with the free zinc ions.
-
The endpoint is reached when the color of the solution sharply changes from red to yellow. This indicates that all the zinc has been complexed by the EDTA, releasing the free this compound indicator.
-
Record the volume of EDTA solution used.
-
Calculate the concentration of zinc(II) in the sample using the stoichiometry of the Zn-EDTA reaction (1:1).
Mandatory Visualizations
Signaling Pathway of this compound in Complexometric Titration
Caption: Signaling pathway of this compound in a complexometric titration.
Experimental Workflow for Spectrophotometric Metal Ion Detection
Caption: General workflow for spectrophotometric metal ion detection using this compound.
Logical Relationship in Complexometric Titration
Caption: Logical relationships in a complexometric titration with this compound.
References
- 1. Spectrophotometric determination of zirconium with this compound (Technical Report) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iau.ir [journals.iau.ir]
- 4. A potentiometeric study of protonation and complex formation of this compound with alkaline earth and aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. par.nsf.gov [par.nsf.gov]
- 7. digicollections.net [digicollections.net]
- 8. ijpar.com [ijpar.com]
- 9. csun.edu [csun.edu]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
The Advent of a Metallochromic Titan: An In-depth Technical Guide to the Early Discoveries and Development of Xylenol Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of analytical chemistry, the development of metallochromic indicators represents a significant leap forward in the quantification of metal ions. Among these, Xylenol Orange (XO) has established itself as a cornerstone reagent, valued for its sharp and distinct color changes upon chelation with a wide array of metal ions. This technical guide delves into the early discoveries and development of this compound, providing a comprehensive resource for researchers and professionals. We will explore its initial synthesis, the key scientific minds behind its creation, its physicochemical properties, and the foundational experimental protocols that established its use. The guide will also feature detailed visualizations to elucidate the synthesis pathway and its mechanism of action as a metal indicator.
Early Discovery and Synthesis
The journey of this compound begins in the mid-20th century, a period of burgeoning innovation in analytical chemistry. The synthesis of this vital indicator is credited to J. Körbl and R. Přibil , who first described its preparation in a 1956 publication in the Collection of Czechoslovak Chemical Communications. Their work laid the groundwork for the widespread adoption of this compound in complexometric titrations.
The synthesis of this compound is a classic example of a Mannich condensation reaction . This organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In the case of this compound, the synthesis proceeds by reacting three key components:
-
Cresol Red: A sulfonephthalein dye that serves as the backbone of the this compound molecule.
-
Iminodiacetic Acid: Provides the crucial iminodiacetate groups that are responsible for the chelation of metal ions.
-
Formaldehyde: Acts as a condensing agent, facilitating the attachment of the iminodiacetate groups to the Cresol Red structure.
Historically, commercial preparations of this compound were often plagued by impurities, with semi-xylenol orange being a significant contaminant.[1] This impurity arises from the incomplete reaction, where only one of the two reactive sites on the Cresol Red molecule undergoes the Mannich condensation. The presence of semi-xylenol orange could affect the stoichiometry of metal-indicator complexes and the sharpness of the titration endpoint. Consequently, purification methods were a critical aspect of its early development and use.
Synthesis Pathway of this compound
Physicochemical Properties and Quantitative Data
This compound is a tetrasodium salt in its common commercial form and is known for its distinct color changes in response to varying pH and the presence of metal ions.[2] These properties are central to its function as an indicator. Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₃₂N₂O₁₃S | [3] |
| Molar Mass | 672.66 g/mol | [3] |
| Appearance | Reddish-brown powder | |
| CAS Number | 1611-35-4 (acid form) | [3] |
| CAS Number | 3618-43-7 (tetrasodium salt) | [1] |
Spectral Properties
The absorption spectrum of this compound is highly dependent on the pH of the solution. This is due to the protonation and deprotonation of its various acidic and basic functional groups.
| Condition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| pH < 6.7 (Yellow form) | 440 | - | [4] |
| pH > 6.7 (Violet form) | 570 | - | [4] |
| Fe³⁺-XO Complex | 570 | - | [5] |
Stability Constants of Metal-Xylenol Orange Complexes
The utility of this compound as a metallochromic indicator is fundamentally linked to the stability of the complexes it forms with various metal ions. The stability constant (K) is a measure of the strength of the interaction between the metal ion and the ligand.
| Metal Ion | Log K | Reference |
| Zinc(II) | - | [6] |
| Aluminum(III) | - | [7] |
| Magnesium(II) | - | [7] |
| Calcium(II) | - | [7] |
| Strontium(II) | - | [7] |
| Barium(II) | - | [7] |
| Thorium(IV) | - | [8] |
Mechanism of Action as a Metal Indicator
The functioning of this compound as a metal indicator is based on the principle of competitive chelation. In a complexometric titration, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) is used to titrate a solution containing metal ions. A small amount of this compound is added to the solution, which initially forms a colored complex with the metal ions.
As the titrant (EDTA) is added, it begins to form a more stable complex with the free metal ions. At the equivalence point, when all the free metal ions have been chelated by the EDTA, the EDTA then displaces the metal ions from the weaker this compound-metal complex. This displacement results in a sharp color change, signaling the end of the titration. The color of the free indicator is pH-dependent, typically yellow in acidic solutions and violet in more alkaline conditions.[4] The metal-XO complex is generally red or violet.
Metal Chelation by this compound
Experimental Protocols
Original Synthesis of this compound (Adapted from the principles of Mannich Condensation)
Disclaimer: The following is a generalized protocol based on the known Mannich condensation reaction for this compound. The exact details of the original 1956 protocol by Körbl and Přibil may vary.
Materials:
-
Cresol Red
-
Iminodiacetic acid
-
Formaldehyde (37% solution)
-
Glacial acetic acid
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Dissolve Cresol Red in glacial acetic acid.
-
Add a stoichiometric excess of iminodiacetic acid to the solution.
-
Slowly add formaldehyde solution to the reaction mixture while maintaining a controlled temperature.
-
The reaction mixture is stirred for several hours to allow the condensation to complete.
-
The resulting crude this compound is precipitated by adding the reaction mixture to a large volume of water.
-
The precipitate is collected by filtration and washed with water and ethanol.
-
The crude product is then purified.
Purification of this compound from Semi-Xylenol Orange
Early methods for the purification of this compound often involved column chromatography.
Materials:
-
Crude this compound
-
Cellulose powder or a suitable ion-exchange resin
-
Eluent (e.g., a buffered aqueous solution)
Procedure:
-
Prepare a column packed with the chosen stationary phase (cellulose or resin).
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen eluent system. The different components (this compound, semi-xylenol orange, and unreacted starting materials) will separate based on their affinity for the stationary phase.
-
Collect the fractions and monitor the separation using techniques like thin-layer chromatography or spectrophotometry.
-
Combine the pure fractions of this compound and isolate the product by precipitation or evaporation of the solvent.
Complexometric Titration of a Metal Ion using this compound
Materials:
-
Solution of the metal ion to be analyzed
-
Standardized EDTA solution
-
This compound indicator solution (typically 0.1% w/v in water)
-
Buffer solution to maintain the appropriate pH for the titration
Procedure:
-
Pipette a known volume of the metal ion solution into a flask.
-
Add a sufficient amount of the appropriate buffer to maintain the desired pH.
-
Add a few drops of the this compound indicator solution. The solution should turn to the color of the metal-indicator complex (typically red or violet).
-
Titrate the solution with the standardized EDTA solution.
-
The endpoint is reached when the color of the solution sharply changes from the color of the metal-XO complex to the color of the free indicator at that pH (typically yellow).
-
Record the volume of EDTA used and calculate the concentration of the metal ion.
Conclusion
The discovery and development of this compound by Körbl and Přibil marked a pivotal moment in the history of analytical chemistry. Its synthesis through the Mannich condensation provided a versatile and highly effective metallochromic indicator that has found enduring application in laboratories worldwide. While early challenges related to purity required the development of robust purification methods, the fundamental principles of its synthesis and mechanism of action have remained unchanged. This guide has provided a detailed overview of the early history, synthesis, properties, and experimental protocols for this compound, offering a valuable resource for both seasoned researchers and those new to the field. The continued use of this remarkable indicator is a testament to the ingenuity of its creators and its profound impact on the science of metal ion analysis.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C31H32N2O13S | CID 73041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. csun.edu [csun.edu]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Use of Metal Ion Indicators to Determine Complex Stability Constants: the Method of Competitive Equilibration - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. A potentiometeric study of protonation and complex formation of this compound with alkaline earth and aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Xylenol Orange: A Technical Guide to its Enduring Role in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange, a triphenylmethane dye, has been a cornerstone of analytical chemistry for decades. Its versatility as both a metallochromic and pH indicator has made it an indispensable tool in a wide array of applications, from classic complexometric titrations to modern spectrophotometric analyses. This technical guide provides an in-depth exploration of this compound's historical significance, its chemical properties, and its practical application in the laboratory, complete with detailed experimental protocols and quantitative data. Historically, commercial preparations of this compound have been known to have significant impurities, sometimes as low as 20% purity, containing substantial amounts of semi-xylenol orange and iminodiacetic acid; however, purities of up to 90% are now available.[1]
Historical Development
The story of this compound is intrinsically linked to the pioneering work of Czechoslovakian chemists in the mid-20th century. While the broader class of triphenylmethane dyes had been in use since the 19th century, the targeted synthesis of metallochromic indicators with enhanced sensitivity and selectivity was a key area of research. The development of this compound is credited to J. Körbl and R. Přibil in the 1950s. Their work focused on modifying the structure of existing indicators to create compounds with superior performance in complexometric titrations, a field that was rapidly advancing with the popularization of ethylenediaminetetraacetic acid (EDTA) as a titrant. The introduction of iminodiacetic acid groups into the cresol red backbone was a critical innovation that imparted to this compound its excellent metal-binding properties.
Chemical Properties and Mechanism of Action
This compound is a polyprotic molecule that can exist in various protonated forms depending on the pH of the solution. This property is fundamental to its dual role as a pH and metallochromic indicator.
As a pH Indicator: this compound exhibits a distinct color change from yellow in acidic media to reddish-purple in alkaline solutions. This transition occurs over a pH range of approximately 6.0 to 7.6.
As a Metallochromic Indicator: The iminodiacetic acid moieties in the this compound structure are powerful chelating agents that form stable, colored complexes with a wide variety of metal ions. The color of the metal-xylenol orange complex is typically reddish-purple. The fundamental principle behind its use in complexometric titrations is the displacement reaction. A less stable metal-indicator complex is titrated with a stronger chelating agent, most commonly EDTA. At the endpoint of the titration, the EDTA displaces the this compound from the metal ion, resulting in a sharp color change from the reddish-purple of the metal-indicator complex to the yellow of the free indicator in acidic solution. For this to occur, the metal-indicator complex must be less stable than the metal-EDTA complex.[2]
Quantitative Data
The stability of the metal-xylenol orange complex is a critical factor in its application. The following tables summarize key quantitative data related to the use of this compound.
Table 1: Stability Constants (log K) of Metal-Xylenol Orange Complexes
| Metal Ion | log K | Conditions |
| Mg²⁺ | > Ca²⁺ > Sr²⁺ > Ba²⁺ | pH-metric study[3] |
| Zn²⁺ | - | Investigated as a model system[4][5] |
| Th⁴⁺ | - | Forms a 1:1 complex[6] |
| Alkaline Earth Metals | Forms 1:1 and 2:1 (metal:ligand) complexes | Aqueous solutions[4][7] |
| Al³⁺ | - | Forms ML, ML₂, MHL, and MH₂L complexes[3] |
Table 2: Optimal pH Ranges for Metal Titrations with this compound
| Metal Ion(s) | Optimal pH Range |
| Bismuth (Bi³⁺) | 1-3[7] |
| Bismuth (Bi³⁺) and Lead (Pb²⁺) mixture | Bi³⁺ at pH 2, then Pb²⁺ at pH 5[2] |
| Thorium (Th⁴⁺) | 2[8] |
| Thorium (Th⁴⁺) and Lanthanides (La³⁺, Nd³⁺, Gd³⁺) | Th⁴⁺ at pH 2, then Lanthanides at pH 5.5-5.9[8] |
| Zinc (Zn²⁺) | 5.5[9] |
| Lead (Pb²⁺) | 5.5[2] |
| Thorium (Th⁴⁺) | 4.9[10] |
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
-
Weigh 0.1 g of this compound (tetrasodium salt).
-
Dissolve the powder in 100 mL of distilled or deionized water.
-
Stir until fully dissolved.
-
Filter the solution if any particulate matter is present.
-
Store in a well-stoppered bottle.
This solution is suitable for use in the following protocols.
Protocol 1: Complexometric Titration of Bismuth (III) with EDTA
This protocol is adapted for the determination of bismuth in over-the-counter stomach relief products.[11]
Reagents:
-
Standardized 0.01 M EDTA solution
-
0.5 M Nitric Acid
-
This compound indicator solution (0.1%)
-
Deionized water
Procedure:
-
Accurately weigh approximately 0.15 g of the crushed caplet into a 250 mL Erlenmeyer flask.
-
Add 10.0 mL of 0.5 M nitric acid and swirl to dissolve.
-
Add 40 mL of deionized water.
-
Gently boil the solution for 15 minutes.
-
Cool the solution and add an additional 60 mL of deionized water. The pH should be approximately 1.5-1.6.
-
Add 3-5 drops of this compound indicator solution. The solution will turn red.
-
Titrate with the standardized 0.01 M EDTA solution until the color changes sharply from red to yellow.
-
Record the volume of EDTA used. The endpoint color should persist for at least 5 minutes.
-
Calculate the concentration of bismuth in the sample.
Protocol 2: Spectrophotometric Determination of Thorium (IV)
This protocol is based on the formation of the Th(IV)-xylenol orange complex.[6]
Reagents:
-
Stock solution of Thorium (IV) (e.g., 0.01 M Th(NO₃)₄)
-
This compound solution (concentration to be optimized, e.g., 1 x 10⁻⁴ M)
-
Urotropine-nitric acid buffer (pH 5.8)
-
Deionized water
Procedure:
-
Prepare a series of standard solutions of Thorium (IV) in the concentration range of 0-6.5 ppm.
-
To each standard, and to the unknown sample, in a 25 mL volumetric flask, add a fixed volume of the urotropine-nitric acid buffer to maintain the pH at 5.8.
-
Add a fixed volume of the this compound solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop. The time for maximum color development should be determined experimentally.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 510 nm for the Th(IV)-SXO complex, against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of thorium in the unknown sample from the calibration curve.
Visualizations
Logical Relationship in Complexometric Titration
Caption: Logical flow of a complexometric titration using this compound.
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric determination of a metal ion using this compound.
Conclusion
This compound remains a vital reagent in the analytical chemist's toolkit. Its sharp, distinct color changes, coupled with its ability to form stable complexes with a multitude of metal ions, ensure its continued relevance in both educational and professional laboratory settings. While newer, more sophisticated analytical techniques have emerged, the principles demonstrated by the use of this compound in complexometric and spectrophotometric methods provide a foundational understanding of metal-ligand chemistry that is as important today as it was at the time of its discovery. Further research to establish a comprehensive and standardized database of its stability constants with various metal ions under different conditions would be a valuable contribution to the field.
References
- 1. scribd.com [scribd.com]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. A potentiometeric study of protonation and complex formation of this compound with alkaline earth and aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation constants of alkaline-earth metal complexes with this compound and methylthymol blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Metal Ion Indicators to Determine Complex Stability Constants: the Method of Competitive Equilibration - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Determination of trace amounts of thorium and lanthanides by successive titrations using Semi-xylenol Orange with spectrophotometric end-point indication - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. metrohm.com [metrohm.com]
- 11. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Note: Complexometric Titration Using Xylenol Orange
Introduction
Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. This technique is highly effective for determining the concentration of various metal ions in a solution. Ethylenediaminetetraacetic acid (EDTA) is a versatile and widely used titrant because it forms stable, 1:1 complexes with most metal ions.[1] Xylenol Orange is a sensitive metallochromic indicator that provides a distinct color change at the endpoint for a variety of metal titrations in acidic conditions.[1][2]
Principle of Titration
This compound is an organic dye that forms a colored complex with metal ions, typically exhibiting a red or pink-violet hue.[3][4] The indicator-metal complex is less stable than the EDTA-metal complex. During the titration, EDTA is added to the sample solution containing the metal ions and the this compound indicator. EDTA, being a powerful chelating agent, first binds with the free metal ions.[5]
At the equivalence point, once all the free metal ions have been complexed by EDTA, the EDTA begins to sequester the metal ions from the indicator-metal complex.[5] This displacement frees the indicator, resulting in a sharp and clear color change from red/pink-violet to yellow, which signals the titration endpoint.[3][4] The reaction is pH-dependent, and controlling the pH is crucial for accurate results.[6]
Applications
This compound is a versatile indicator suitable for the determination of numerous polyvalent metal ions, particularly in acidic media (pH 2-6).[1][2] It is frequently employed in pharmaceutical analysis, environmental testing, and quality control for quantifying metals such as:
Experimental Protocols
Reagent and Solution Preparation
Proper preparation of reagents is critical for the accuracy of the titration.
| Reagent/Solution | Preparation Protocol | Notes |
| 0.05 M EDTA Standard Solution | Dry the primary standard disodium edetate (Na₂EDTA·2H₂O) at 80°C for 2 hours. Accurately weigh the required amount, dissolve in deionized water, and dilute to the final volume in a volumetric flask. | Standardize against a primary standard zinc solution. |
| This compound Indicator Solution | Dissolve 0.1 g of this compound (tetrasodium salt) in 100 mL of deionized water.[3][16] Filter if necessary. | The solution is stable. Store in a well-sealed container. Commercial preparations can be impure; high-purity grades are recommended.[17] |
| Buffer Solutions | pH 1.0-2.0: Use dilute Nitric Acid (HNO₃) to adjust the pH.[1] pH 5.0-6.0: Prepare an acetate buffer or use hexamethylenetetramine (hexamine).[1][18] | The choice of buffer depends on the metal ion being analyzed. |
| Standard Metal Solutions (for back titration) | Prepare 0.05 M solutions of Zinc Sulfate (ZnSO₄) or Lead Nitrate (Pb(NO₃)₂). | These should be standardized against the 0.05 M EDTA solution. |
General Protocol for Direct Titration (e.g., Determination of Zinc)
This method is suitable for metals that react quickly with EDTA.
-
Sample Preparation: Accurately pipette a known volume of the sample solution containing the metal ion (e.g., Zinc) into a 250 mL Erlenmeyer flask. Dilute with ~50 mL of deionized water.
-
pH Adjustment: Add a buffer solution to adjust and maintain the pH within the optimal range for the metal being titrated. For Zinc, use a hexamine or acetate buffer to maintain the pH between 5.0 and 6.0.[18]
-
Indicator Addition: Add 3-4 drops of the this compound indicator solution. The solution will turn a pink-violet or red color.[1][6]
-
Titration: Titrate the sample with the standardized 0.05 M EDTA solution. Swirl the flask continuously.
-
Endpoint Determination: The endpoint is reached when the solution color makes a sharp transition from pink-violet to a clear yellow.[1][9] Record the volume of EDTA used.
-
Calculation: Calculate the concentration of the metal ion using the stoichiometry of the EDTA-metal reaction (1:1).
General Protocol for Back Titration (e.g., Determination of Aluminum)
This method is used for metals that react slowly with EDTA or when a sharp endpoint is not achievable through direct titration.
-
Sample Preparation: Accurately pipette a known volume of the sample solution (e.g., Aluminum) into a 250 mL Erlenmeyer flask.
-
Addition of Excess EDTA: Add a precisely measured excess volume of the 0.05 M standard EDTA solution to the flask. Ensure the amount of EDTA is sufficient to complex all the aluminum ions.
-
Complexation: Add ~20 mL of acetate buffer (pH ~4.0) and heat the solution to a boil for several minutes to ensure the complete formation of the Al-EDTA complex.[19] Cool the solution to room temperature.
-
pH Adjustment: Adjust the pH to 5.0-5.5 using hexamine or an acetate buffer.[13]
-
Indicator Addition: Add 3-4 drops of this compound indicator. The solution should turn yellow, the color of the free indicator, due to the presence of excess EDTA.
-
Back Titration: Titrate the excess (unreacted) EDTA with a standard 0.05 M Zinc Sulfate or Lead Nitrate solution until the color changes from yellow to the first permanent pink-violet tinge.[1][13] Record the volume of the metal solution used.
-
Calculation: Calculate the amount of EDTA that reacted with the sample by subtracting the amount of EDTA consumed in the back titration from the initial amount of EDTA added.
Data Presentation
Table of Titration Parameters for Various Metal Ions
| Metal Ion | Titration Type | Optimal pH | Buffer/Reagent | Color Change (Endpoint) | Reference(s) |
| Bismuth (Bi³⁺) | Direct | 1.0 - 2.0 | Nitric Acid | Pink-Violet to Yellow | [1][8] |
| Zinc (Zn²⁺) | Direct | 5.0 - 6.0 | Hexamine / Acetate | Pink-Violet to Yellow | [1][18] |
| Lead (Pb²⁺) | Direct | 5.0 - 6.0 | Hexamine | Deep Violet to Yellow | [1][10] |
| Aluminum (Al³⁺) | Back | 5.3 | Acetate Buffer | Yellow to Pink-Violet | [1][13] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for complexometric titration using this compound.
References
- 1. digicollections.net [digicollections.net]
- 2. This compound Indicator 0.1% [rmreagents.com]
- 3. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 4. nbinno.com [nbinno.com]
- 5. csun.edu [csun.edu]
- 6. uclmail.net [uclmail.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid chelatometric determination of bismuth, titanium and aluminium using Semi-Xylenol Orange with visual end-point indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Selective complexometric titration of lead in the presence of large amounts of interfering ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Stepwise complexometric determination of aluminium, titanium and iron concentrations in silica sand and allied materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Precise chelatometric titrations of zinc, cadmium, and lead with molecular spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 16. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. titrations.info [titrations.info]
Application Notes and Protocols: Preparation and Use of Xylenol Orange Indicator for EDTA Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange is a metallochromic indicator widely employed in analytical chemistry, particularly for complexometric titrations involving ethylenediaminetetraacetic acid (EDTA).[1] It is highly sensitive and provides a sharp, distinct color change at the endpoint, making it a reliable choice for the quantification of various metal ions.[2] In the presence of metal ions, this compound forms a red to violet complex.[3][4] During an EDTA titration, EDTA, a stronger chelating agent, displaces the this compound from the metal ion.[3][4] This results in a color change to yellow, signaling the titration's endpoint.[3] This document provides detailed protocols for the preparation of a this compound indicator solution and its application in EDTA titrations.
Quantitative Data Summary
The following table summarizes the various reported concentrations and solvents for the preparation of this compound indicator solutions.
| Parameter | Value | Solvent | Notes | Source(s) |
| Concentration (w/v) | 0.1% | Water | Most common preparation for general use. | [5][6] |
| 0.5% | Water | A higher concentration, also commonly used. | [7][8] | |
| 1% | Water | Less common, may be used for specific applications. | [8] | |
| 0.1% | Ethanol (50% or 70%) | Alternative solvent if the acid form of the indicator is used. | [7][9] | |
| Solid Mixture | 1 part this compound to 99 parts Potassium Nitrate | Solid Triturate | Used for direct addition of a solid indicator to the titration flask. | [6] |
| pH Range for Titration | Acidic to slightly basic | - | Optimal pH depends on the specific metal ion being titrated. | [2] |
| Color Change | Red/Violet (Metal-Indicator Complex) to Yellow (Free Indicator) | - | Sharp and clear endpoint detection. | [2][3] |
| Storage | Room temperature (15-25°C), in a tightly closed container, protected from direct sunlight. | - | Aqueous solutions are stable for an extended period. | [7][10] |
Experimental Protocols
This protocol describes the most common method for preparing a this compound indicator solution for general use in EDTA titrations.
Materials:
-
This compound (tetrasodium salt)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper
-
Spatula
-
Funnel
-
Filter paper (if necessary)
-
Storage bottle (amber glass recommended)
Procedure:
-
Accurately weigh 0.1 g of this compound powder using an analytical balance.[5]
-
Transfer the weighed powder into a 100 mL volumetric flask using a funnel.
-
Add approximately 50 mL of distilled water to the volumetric flask.[5]
-
Swirl the flask gently to dissolve the powder completely. The solution will have a dark red-brown color.[5]
-
Once the powder is fully dissolved, dilute the solution to the 100 mL mark with distilled water.[5]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
If any insoluble matter is present, filter the solution through filter paper.[6]
-
Transfer the prepared indicator solution to a clearly labeled storage bottle.
-
Store the solution at room temperature, protected from light.[10]
This protocol outlines the general steps for performing a direct EDTA titration of a metal ion solution using the prepared this compound indicator.
Materials:
-
Analyte solution (containing the metal ion of interest)
-
Standardized EDTA solution (e.g., 0.05 M)
-
This compound indicator solution (0.1% w/v)
-
Buffer solution (to maintain the appropriate pH)
-
Burette
-
Erlenmeyer flask
-
Pipettes
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Pipette a known volume of the analyte solution into an Erlenmeyer flask.
-
Dilute the analyte with a suitable volume of distilled water.
-
Adjust the pH of the solution to the optimal range for the specific metal ion being titrated using an appropriate buffer. This compound is effective in acidic to slightly basic conditions.[2]
-
Add 2-4 drops of the 0.1% this compound indicator solution to the flask. The solution should turn a red or violet color, indicating the formation of the metal-indicator complex.[3]
-
Fill a clean burette with the standardized EDTA solution and record the initial volume.
-
Titrate the analyte solution with the EDTA solution under constant stirring.
-
As the endpoint is approached, the EDTA will begin to displace the this compound from the metal ions.
-
The endpoint is reached when the solution exhibits a sharp color change from red/violet to a clear yellow.[2][3]
-
Record the final volume of the EDTA solution used.
-
Calculate the concentration of the metal ion in the analyte solution based on the volume of EDTA consumed.
Visualizations
Caption: Workflow for the preparation of a 0.1% aqueous this compound indicator solution.
Caption: General workflow for a direct EDTA titration using this compound as an indicator.
References
- 1. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 2. This compound Indicator 0.1% [rmreagents.com]
- 3. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 4. csun.edu [csun.edu]
- 5. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 7. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 8. Complexometric Titration Indicators [delloyd.50megs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Indicator Solution For Edta Titration at Best Price in Mumbai | A. B. Enterprises [tradeindia.com]
Application Note & Protocol: Spectrophotometric Determination of Aluminum in Water Samples using Xylenol Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum is a ubiquitous element in the environment and its presence in water sources is a matter of concern for public health and various industrial processes. Monitoring aluminum levels in drinking water, environmental waters, and pharmaceutical preparations is crucial. This application note provides a detailed protocol for the determination of aluminum in aqueous samples using a simple and cost-effective spectrophotometric method based on the complexation reaction with Xylenol Orange (XO).
This compound is a versatile metal indicator that forms a colored complex with aluminum ions in an acidic medium. The intensity of the resulting red-colored complex is directly proportional to the concentration of aluminum, which can be quantified using a spectrophotometer. This method is known for its sensitivity and is suitable for the analysis of trace levels of aluminum.[1][2][3]
Principle of the Method
The determination of aluminum with this compound is based on the formation of a stable, colored chelate complex between aluminum(III) ions and XO in a slightly acidic solution.[4] The reaction is typically carried out at a pH between 3.0 and 3.8 to ensure optimal complex formation and to minimize interferences from other metal ions.[1][5] The Al-XO complex exhibits a maximum absorbance at a wavelength in the range of 536 to 554 nm.[4][6] The absorbance of the solution at this wavelength is measured, and the concentration of aluminum is determined by reference to a calibration curve prepared from standard aluminum solutions. To accelerate the slow reaction rate at room temperature, a heating step is often incorporated into the procedure.[1][7]
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the chemical reaction between aluminum and this compound and the general experimental workflow for the analysis.
Caption: Chelation of Aluminum(III) with this compound.
Caption: Experimental workflow for aluminum determination.
Reagents and Materials
-
Standard Aluminum Solution (1000 mg/L): Commercially available or prepared by dissolving 1.000 g of high-purity aluminum wire in a minimal amount of concentrated hydrochloric acid and diluting to 1 liter with deionized water.
-
Working Aluminum Standards: Prepare a series of working standards by appropriate dilution of the stock solution.
-
This compound (XO) Solution (e.g., 1.58 x 10⁻³ M): Dissolve an appropriate amount of XO powder in deionized water.[1] Some procedures recommend dissolving the reagent in an alcohol solution to increase the reaction rate.[8]
-
Acetate Buffer Solution (pH ~3.4-3.8): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.
-
Hydrochloric Acid (HCl): For sample acidification.
-
Sodium Hydroxide (NaOH): For pH adjustment.
-
Deionized Water: For all dilutions and solution preparations.
-
Spectrophotometer: Capable of measuring absorbance at the required wavelength.
-
pH Meter: For accurate pH measurements.
-
Water Bath or Heating Block: For the heating step.
-
Volumetric Flasks and Pipettes: For accurate preparation of standards and samples.
Experimental Protocol
This protocol is a generalized procedure. Optimization may be required based on the specific sample matrix and instrumentation.
-
Sample Preparation:
-
Collect the water sample in a clean, acid-washed container.
-
If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.
-
Acidify the sample to a pH below 2 with concentrated HCl to prevent precipitation of aluminum.
-
-
Preparation of Calibration Standards:
-
Color Development:
-
Pipette a known volume (e.g., 25 mL) of the sample, each standard, and a deionized water blank into separate volumetric flasks.
-
Add a specific volume of the acetate buffer solution to each flask to adjust the pH to the optimal range (e.g., 3.4 ± 0.1).[4]
-
Add a precise volume of the this compound solution (e.g., 1.5 mL of 1.58 x 10⁻³ M solution) to each flask.[1]
-
Heat the solutions in a water bath at a controlled temperature (e.g., 70°C) for a specified time (e.g., 8 minutes) to ensure complete complex formation.[1]
-
Cool the flasks to room temperature.
-
Dilute each solution to the mark with deionized water and mix thoroughly.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the Al-XO complex (typically around 550 nm).[1]
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding aluminum concentrations.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the absorbance of the sample and the calibration equation to calculate the concentration of aluminum in the sample.
-
Interferences and Mitigation
The this compound method is not entirely specific to aluminum, and other metal ions can interfere with the measurement.[8] Iron(III) is a common and significant interferent as it also forms a colored complex with XO.
Strategies to minimize interferences include:
-
pH Control: Careful control of the pH is crucial, as the stability of metal-XO complexes is pH-dependent.
-
Masking Agents: EDTA can be used to mask iron interference.[5]
-
Separation Techniques: In complex matrices, preliminary separation of aluminum may be necessary.
Method Performance Characteristics
The performance of the this compound method for aluminum determination can vary depending on the specific conditions and instrumentation used. The following table summarizes typical performance data from various studies.
| Parameter | Reported Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 536 mµ | [4] |
| 550 nm | [1] | |
| 554 nm | [6] | |
| 510 nm (with Tween 20) | [9] | |
| Optimal pH | 3.4 ± 0.1 | [4] |
| 3.0 | [1] | |
| 3.8 | [5] | |
| 4.4 | [10] | |
| Linearity Range | up to 1.0 ppm | [4] |
| 0.0432 - 0.864 mg L⁻¹ | [1] | |
| 0 - 0.64 µg/mL | [9] | |
| 0.14 - 1.8 µg mL⁻¹ | [6] | |
| Molar Extinction Coefficient / Molar Absorptivity | 21100 L·mol⁻¹·cm⁻¹ | [4] |
| 2.63×10⁴ L·mol⁻¹·cm⁻¹ (with Tween 20) | [9] | |
| 2.45 x 10⁴ L mol⁻¹ cm⁻¹ | [6] | |
| Detection Limit | 0.0077 µg/mL | [9] |
| Recovery | 97% - 103% | [9] |
| 100.58 ± 2.99% | [1][3] | |
| Relative Standard Deviation (RSD) | 1.2% - 1.7% | [9] |
Conclusion
The spectrophotometric determination of aluminum using this compound is a reliable and accessible method for a wide range of water samples. By following a well-defined protocol and taking appropriate measures to control experimental variables and mitigate interferences, researchers can obtain accurate and precise results. The information and protocols provided in this application note serve as a comprehensive guide for the implementation of this analytical technique in the laboratory.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Spectrophotometric determination of aluminium in soil extracts with this compound - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. HÙÙPoint Standard Addition Method for Simultaneous Determination of Zinc (II) and Aluminum (III) Ions [article.sapub.org]
Application Note: Spectrophotometric Determination of Zinc with Xylenol Orange
Abstract
This document provides a detailed protocol for the quantitative determination of zinc (Zn²⁺) using Xylenol Orange as a chromogenic reagent. The method is based on the formation of a stable, colored zinc-Xylenol Orange complex, which can be measured spectrophotometrically. This technique is simple, rapid, sensitive, and suitable for various applications, including pharmaceutical analysis. Optimal conditions, reagent preparation, and a step-by-step assay procedure are described herein.
Principle
Zinc ions (Zn²⁺) react with this compound (XO) in a weakly acidic medium to form a red-colored complex. The intensity of the color produced is directly proportional to the concentration of zinc in the sample, which is quantified by measuring its absorbance at the wavelength of maximum absorption (λmax). The reaction is typically buffered to a pH between 5.0 and 6.2 to ensure optimal and stable complex formation.[1][2] In some variations of the method, a surfactant such as cetylpyridinium chloride is added to form a ternary complex, which can enhance sensitivity and stability.[1][3]
Quantitative Data Summary
The key analytical parameters for the spectrophotometric determination of zinc with this compound are summarized below. These parameters may vary slightly depending on the specific buffer system and the presence of surfactants.
| Parameter | Value | Notes |
| Optimal pH Range | 5.0 - 6.2 | Acetate buffer is commonly used.[1][2] |
| Wavelength (λmax) | 572 - 580 nm | The exact maximum depends on conditions, with 580 nm noted for the ternary complex.[1][4] |
| Molar Absorptivity (ε) | ~1.1 x 10⁴ L mol⁻¹ cm⁻¹ | For the ternary complex with cetylpyridinium chloride.[1][3] |
| Linearity Range | Varies; e.g., 1-20 µg/25 mL | Obeys Beer-Lambert law within this range.[1][3] Another study notes a range of 0-100 µg/10 mL.[2] |
| Stoichiometry (Zn:XO) | 1:1 | A 1:1 molar ratio complex is typically formed.[2] |
| Complex Stability | At least 3 hours | The color of the complex is stable for a sufficient duration for measurement.[2] For the ternary complex, stability can extend to at least 168 hours.[1][3] |
Experimental Workflow
The general workflow for the determination of zinc using this compound is depicted below.
Caption: Experimental workflow for zinc determination.
Detailed Experimental Protocols
4.1. Apparatus
-
UV-Visible Spectrophotometer
-
pH meter
-
Calibrated volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL, 1000 mL)
-
Calibrated pipettes
-
Analytical balance
4.2. Reagents and Solutions Preparation
-
Deionized Water: Use throughout all preparations.
-
Standard Zinc Stock Solution (1000 ppm): Accurately weigh 1.000 g of pure zinc metal. Dissolve it in a minimal amount of 5M hydrochloric acid (e.g., 30 mL) and dilute to 1000 mL in a volumetric flask with deionized water.[5]
-
Working Zinc Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 µg/mL) by appropriate serial dilution of the stock solution.
-
Acetate Buffer Solution (0.2 M, pH 5.8-6.0): Prepare by mixing 0.2 M acetic acid and 0.2 M sodium acetate solutions in the appropriate ratio to achieve the desired pH.[2] Verify the final pH with a calibrated pH meter.
-
This compound (XO) Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water.[5] Some protocols may specify dissolving in dilute ethanol.[2]
4.3. Assay Procedure
-
Sample Preparation: Prepare the sample solution containing zinc. This may involve dissolving the sample in an appropriate solvent, acid digestion for solid samples, or extraction. The final sample should be a clear solution, diluted to bring the zinc concentration within the linear range of the assay.
-
Blank Preparation: Into a 25 mL volumetric flask, add all reagents as described below, but substitute deionized water for the sample/standard solution.
-
Standard Curve Preparation:
-
Pipette aliquots of each working zinc standard solution (e.g., 1.0 mL) into a series of separate 25 mL volumetric flasks.
-
To each flask, add 5.0 mL of the acetate buffer solution (pH ~5.8).
-
Add 2.0 mL of the 0.05% this compound solution.
-
Dilute to the 25 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 5 minutes for full color development.[4]
-
-
Sample Analysis:
-
Pipette a known volume (e.g., 1.0 mL) of the prepared sample solution into a 25 mL volumetric flask.
-
Follow the same steps as for the standard curve preparation (addition of buffer and XO, dilution, and incubation).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax (e.g., 575 nm).
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard and the sample solution.
-
4.4. Data Analysis and Calculation
-
Construct Calibration Curve: Plot a graph of absorbance versus the concentration (µg/mL) of the zinc standards.
-
Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the intercept. Determine the correlation coefficient (R²), which should be ≥ 0.999 for a good linear fit.
-
Calculate Sample Concentration: Use the absorbance of the sample to calculate the zinc concentration in the measured solution using the regression equation.
-
Concentration (µg/mL) = (Absorbance_sample - c) / m
-
-
Account for Dilution: Adjust the calculated concentration to account for any dilutions made during the sample preparation step to find the concentration in the original, undiluted sample.
Interferences
Several metal ions can form complexes with this compound under similar pH conditions and may interfere with the determination of zinc. Potential interfering ions include Al³⁺, Pb²⁺, Ni²⁺, Cu²⁺, Fe³⁺, and Cd²⁺.[4][6][7] The interference from some ions can be mitigated by using appropriate masking agents. For instance, iodide can be used to mask cadmium.[8] If significant interference is expected, separation techniques like ion exchange may be necessary prior to analysis.[2]
Disclaimer: This application note is intended for informational purposes only. Users should validate the method for their specific application and matrix.
References
- 1. Use of this compound and cetylpyridinium chloride in rapid spectrophotometric determination of zinc in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. H-Point Standard Addition Method for Simultaneous Spectrophotometric Determination of Cobalt (II) and Zinc (II) Ions [article.sapub.org]
- 5. Zinc by EDTA and Atomic Absorption [delloyd.50megs.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Xylenol Orange Assay in Lipid Hydroperoxide Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical marker of oxidative stress implicated in numerous disease pathologies and a key consideration in drug stability and formulation. The xylenol orange (FOX) assay is a sensitive and straightforward spectrophotometric method for the quantification of lipid hydroperoxides, the primary products of lipid peroxidation.[1][2] This document provides detailed application notes and protocols for the successful implementation of the this compound assay in a laboratory setting.
The assay is based on the principle that under acidic conditions, lipid hydroperoxides (LOOH) will oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[1][3] The resulting ferric ions then form a colored complex with the this compound reagent, which can be measured spectrophotometrically. The intensity of the color, typically measured at a wavelength between 550 nm and 610 nm, is directly proportional to the amount of lipid hydroperoxide present in the sample.[4][5]
Principle of the Assay
The ferrous oxidation-xylenol orange (FOX) assay relies on a two-step reaction:
-
Oxidation of Ferrous Ions: Lipid hydroperoxides in the sample oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic environment.
-
Formation of a Chromophore: The newly formed ferric ions (Fe³⁺) react with this compound to produce a stable, colored complex.
This reaction mechanism allows for the sensitive detection of hydroperoxides. The inclusion of sorbitol or other amplifying agents in some protocols can enhance the signal by reacting with hydroxyl radicals to generate additional Fe³⁺, thereby increasing the assay's sensitivity.[6]
Caption: Principle of the this compound Assay.
Applications in Research and Drug Development
The this compound assay is a versatile tool with numerous applications, including:
-
Assessment of Oxidative Stress: Quantifying lipid hydroperoxides in biological samples (tissues, plasma, cell lysates) to evaluate the extent of oxidative damage.[7]
-
Drug Stability Testing: Evaluating the oxidative stability of lipid-based drug formulations and excipients.
-
Screening for Antioxidant Activity: Assessing the efficacy of potential antioxidant compounds in preventing lipid peroxidation.
-
Enzyme Activity Assays: Measuring the activity of enzymes that produce or metabolize hydroperoxides, such as lipoxygenases.[8][9]
-
Food Science: Determining the oxidative rancidity of fats and oils.[2]
Experimental Protocols
Reagent Preparation
Accurate preparation of reagents is crucial for the reliability of the assay. Two common versions of the assay are the FOX1 (for aqueous samples) and FOX2 (for lipid samples) methods.
Table 1: Reagent Compositions for FOX Assays
| Reagent Component | FOX1 (Aqueous Samples) | FOX2 (Lipid Samples) |
| Solvent | Distilled Water | 90% (v/v) Methanol |
| This compound | 100 µM | 100 µM |
| Ferrous Ammonium Sulfate | 250 µM | 250 µM |
| Sulfuric Acid | 25 mM | 25 mM |
| Butylated Hydroxytoluene (BHT) | Not typically used | 4 mM |
Note: The use of butylated hydroxytoluene (BHT) in the FOX2 reagent is to prevent further oxidation of the lipid sample during the assay. However, its use is discouraged in some applications as it can interfere with the reaction by stabilizing radicals.[10]
Preparation of Stock Solutions:
-
This compound Stock Solution (1 mM): Dissolve 76.06 mg of this compound (tetrasodium salt) in 100 mL of distilled water.[11] Store protected from light at 4°C.
-
Ferrous Ammonium Sulfate Stock Solution (25 mM): Dissolve 0.98 g of ammonium ferrous sulfate hexahydrate in 100 mL of 2.5 M sulfuric acid. This solution is stable for several weeks at 4°C.
-
Sulfuric Acid (2.5 M): Slowly add 13.9 mL of concentrated sulfuric acid to approximately 80 mL of distilled water, then make up to 100 mL.
-
Butylated Hydroxytoluene (BHT) Stock Solution (400 mM): Dissolve 880 mg of BHT in 10 mL of methanol.
Preparation of Working Reagents:
-
FOX1 Reagent:
-
To 90 mL of distilled water, add 10 mL of 250 mM sulfuric acid (prepared by diluting the 2.5 M stock).
-
Add 1 mL of the 25 mM ferrous ammonium sulfate stock solution.
-
Add 1 mL of the 1 mM this compound stock solution.
-
Mix well. This reagent should be prepared fresh daily.
-
-
FOX2 Reagent:
Standard Curve Preparation
A standard curve is essential for the quantification of lipid hydroperoxides. Hydrogen peroxide (H₂O₂) or a stable lipid hydroperoxide like cumene hydroperoxide can be used as a standard.
Table 2: Example Standard Concentrations for Calibration Curve
| Standard | Stock Concentration | Dilutions in Appropriate Solvent | Final Concentration Range |
| Hydrogen Peroxide (H₂O₂) | ~30% (w/w) | Serial dilutions in water or methanol | 0 - 100 µM |
| Cumene Hydroperoxide | ~80% (w/w) | Serial dilutions in methanol | 0 - 50 µM |
Sample Preparation
-
Aqueous Samples (e.g., cell lysates, plasma): Samples can often be directly assayed. Dilution with the appropriate buffer may be necessary to fall within the linear range of the assay.
-
Lipid Samples (e.g., oils, lipid extracts from tissues): Lipids should be extracted using a suitable solvent system (e.g., chloroform:methanol). The solvent is then evaporated, and the lipid residue is redissolved in the assay solvent (e.g., methanol).
Assay Procedure
The following protocol is a general guideline and may require optimization for specific applications.
Caption: General workflow for the this compound Assay.
-
Pipette 50 µL of each standard and sample into separate microplate wells or cuvettes.
-
Add 950 µL of the appropriate FOX reagent (FOX1 or FOX2) to each well or cuvette.
-
Mix thoroughly.
-
Incubate the reaction mixture at room temperature for 30 minutes, protected from light. The incubation time may need to be optimized for different sample types.[10]
-
Measure the absorbance at the optimal wavelength (typically between 550 nm and 610 nm) using a spectrophotometer or microplate reader.[1][4] A blank containing the FOX reagent and the sample solvent should be used to zero the instrument.
Data Analysis and Interpretation
-
Construct a Standard Curve: Plot the absorbance values of the standards against their known concentrations.
-
Determine the Concentration of Lipid Hydroperoxides: Use the equation of the linear regression from the standard curve to calculate the concentration of lipid hydroperoxides in the samples.
Table 3: Representative Quantitative Data
| Parameter | Typical Value/Range | Reference |
| Wavelength of Maximum Absorbance | 550 - 580 nm (standard FOX) | [4][5] |
| ~610 nm (in the presence of phosphatidylcholine) | [12][13] | |
| Molar Extinction Coefficient (ε) for H₂O₂ | ~4.3 x 10⁴ M⁻¹ cm⁻¹ to 6.0 x 10⁴ M⁻¹ cm⁻¹ | [1][11][14] |
| Linear Detection Range | Varies with protocol, can be up to ~100 µM | [15] |
| Assay Sensitivity | As low as 5 µM | [16] |
Potential Interferences and Considerations
-
Chelating Agents: EDTA and other metal chelators will interfere with the assay by binding to the iron ions.[6]
-
Reducing Agents: Ascorbic acid and glutathione can reduce the Fe³⁺-xylenol orange complex, leading to an underestimation of hydroperoxides.[7]
-
High Levels of Antioxidants: High concentrations of antioxidants in the sample may interfere with the reaction.[6]
-
pH Sensitivity: The assay must be conducted under acidic conditions to prevent the auto-oxidation of ferrous ions.[4]
-
Buffer Compatibility: Certain buffer components, such as citrate and glycine, can interfere with absorbance measurements.[4]
-
Light Sensitivity: The Fe³⁺-xylenol orange complex can be light-sensitive, so it is advisable to protect the reaction from direct light.
Conclusion
The this compound assay is a robust and sensitive method for the quantification of lipid hydroperoxides. By following the detailed protocols and being mindful of potential interferences, researchers, scientists, and drug development professionals can reliably employ this assay to gain valuable insights into oxidative stress and the stability of lipid-based systems.
References
- 1. Ferrous ion oxidation in the presence of this compound for detection of lipid hydroperoxide in low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Hydroperoxides in Oils and Fats, Oil-in-Water Emulsions, and Food Products by Ferrous Oxidation–this compound Method | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Versatile ferrous oxidation–this compound assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nwlifescience.com [nwlifescience.com]
- 7. kenstoreylab.com [kenstoreylab.com]
- 8. Application of the ferrous oxidation-xylenol orange assay for the screening of 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of lipid hydroperoxides by the ferric-xylenol orange method (2) application to lipoxygenase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid hydroperoxide determination in dark chicken meat through a ferrous oxidation-xylenol orange method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Measurement of lipid hydroperoxides by the ferric-xylenol orange method (1) characteristics of the ferric-xylenol orange/membrane phosphatidylcholine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipid hydroperoxide measurement by oxidation of Fe2+ in the presence of this compound. Comparison with the TBA assay and an iodometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Using a modified ferrous oxidation-xylenol orange (FOX) assay for detection of lipid hydroperoxides in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Bone Labeling with Xylenol Orange
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for in vivo bone labeling using Xylenol orange, a fluorescent dye that incorporates into newly mineralizing bone. This technique is a cornerstone of dynamic bone histomorphometry, allowing for the quantitative analysis of bone formation rates.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the use of this compound for in vivo bone labeling.
| Parameter | Value | Animal Model Examples | Reference(s) |
| Dosage | 90 mg/kg body weight | Chickens, Mice, Rats | [1][2][3][4] |
| Administration Route | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Chickens, Mice, Rats | [1][4][5][6] |
| Typical Solution | 3% aqueous solution (w/v) | General | [2] |
| Excitation Maxima | 440 nm & 570 nm | Not applicable | [5][7] |
| Emission Maximum | 610 nm | Not applicable | [5][7] |
| Fluorescence Color | Red/Orange | Not applicable | [5][8] |
| Inter-labeling Period (with another fluorochrome) | 4-7 days | Mice | [3][4][9] |
Experimental Protocol: In Vivo Bone Labeling
This protocol outlines the steps for sequential bone labeling in a mouse model to measure dynamic bone formation parameters.
Materials:
-
This compound powder (ensure high purity, >90%)
-
Calcein powder (or another contrasting fluorochrome)
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile water for injection
-
0.1 M Sodium bicarbonate (if needed for pH adjustment)
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Animal model (e.g., C57BL/6 mice)
-
Analytical balance and weighing paper
-
pH meter or pH strips
-
Sterile 0.22 µm syringe filters
Procedure:
1. Preparation of this compound Solution (30 mg/mL):
-
Calculate the required volume of this compound solution based on the number of animals and their average weight (e.g., for 10 mice at ~25g, a 90 mg/kg dose requires 2.25 mg per mouse, or ~0.075 mL of a 30 mg/mL solution). Prepare a slight excess.
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the powder in sterile 0.9% saline. A 3% aqueous solution is commonly used[2]. For example, to make 1 mL of a 30 mg/mL solution, dissolve 30 mg of this compound in 1 mL of saline.
-
Check the pH of the solution and adjust to approximately 7.4 using sodium bicarbonate if necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution protected from light.
2. Preparation of Calcein Solution (e.g., 10 mg/mL):
-
Follow a similar procedure as for this compound to prepare a calcein solution at the desired concentration (e.g., 10 mg/mL for a 30 mg/kg dose).
3. Administration of Fluorochromes:
-
The timing of injections is critical for measuring the mineral apposition rate. A common schedule for mice is a 7-day interval between labels[3][4].
-
Day 0: Administer the first fluorochrome label. For example, inject this compound subcutaneously at a dose of 90 mg/kg body weight[1][3][4].
-
Day 7: Administer the second fluorochrome label. For instance, inject calcein subcutaneously at a dose of 30 mg/kg body weight[4]. Note: The order of fluorochrome administration can be reversed.
-
Day 9 (or later): Euthanize the animals and collect the bones of interest (e.g., femora, tibiae, vertebrae)[4].
4. Tissue Processing and Analysis:
-
Fix the collected bones in a neutral buffered formalin or ethanol.
-
Dehydrate the samples in a graded series of ethanol.
-
Embed the undecalcified bones in a hard resin, such as methyl methacrylate.
-
Cut thick sections (5-10 µm) using a microtome equipped with a tungsten carbide blade.
-
Mount the sections on slides.
-
Visualize the fluorescent labels using a fluorescence microscope with appropriate filter sets for this compound (red/orange fluorescence) and calcein (green fluorescence).
-
Perform dynamic histomorphometric analysis to measure parameters such as:
-
Mineralizing Surface/Bone Surface (MS/BS): The percentage of bone surface actively undergoing mineralization.
-
Mineral Apposition Rate (MAR): The rate at which new mineral is deposited, calculated by dividing the distance between the two fluorescent labels by the time interval between injections.
-
Bone Formation Rate/Bone Surface (BFR/BS): The total amount of new bone formed per unit of bone surface over a specific time period (calculated as MAR x MS/BS).[9]
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo double-labeling with this compound and Calcein.
Osteoblast Differentiation and Bone Formation Signaling Pathway
Caption: Simplified pathway of osteoblast differentiation leading to bone matrix mineralization.
References
- 1. Use of the fluorochromes this compound, calcein green, and tetracycline to document bone deposition and remodeling in healing fractures in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a fluorochrome useful in polychrome sequential labeling of calcifying tissues. | Semantic Scholar [semanticscholar.org]
- 3. Three-Dimensional Dynamic Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone histomorphometry using free and commonly available software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examination of Mineralized Nodule Formation in Living Osteoblastic Cultures Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectral-imaging.com [spectral-imaging.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Histological Staining of Bone Tissue with Xylenol Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange is a fluorescent dye widely utilized in bone biology research to label and visualize areas of new bone formation and mineralization. As a calcium-chelating agent, it incorporates into the hydroxyapatite matrix of newly formed bone, serving as a vital stain for dynamic histomorphometry.[1][2] Its distinct red fluorescence provides excellent contrast for polychrome sequential labeling studies, allowing for the temporal and spatial assessment of bone apposition.[3][4] These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models of bone formation.
Principle of Staining
This compound binds to calcium ions at the sites of active mineralization.[2][5] When administered in vivo or added to osteogenic cell cultures, it is deposited in the newly formed, unmineralized osteoid that is undergoing calcification. This incorporation is stable, remaining fixed in the calcified tissue until the bone mineral is resorbed.[1][6] Upon excitation with appropriate wavelengths of light, the bound this compound emits a characteristic red fluorescence, which can be visualized using fluorescence microscopy on undecalcified bone sections or in cell culture.[5][7] This allows for the precise identification and quantification of bone formation over time.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in bone staining protocols.
Table 1: In Vivo Administration of this compound
| Parameter | Value | Species/Model | Reference |
| Dosage | 90 mg/kg | Rodents | [1][6][8] |
| 100 mg/kg | Mice | [9] | |
| Administration Route | Intraperitoneal (IP) or Subcutaneous (SC) injection | Rodents | [3][5] |
| Vehicle | 3% aqueous solution, pH adjusted to 7.2-7.4 | General | [1][3] |
Table 2: In Vitro Staining with this compound
| Parameter | Value | Cell Type/System | Reference |
| Concentration | 20 µM | Osteogenic cell cultures | [5][10] |
| Incubation Time | 24 hours | Calvarial osteoblast cultures | [5] |
| Staining Method | Addition to culture medium | Osteogenic cell cultures | [5] |
Table 3: Fluorescence Properties of this compound
| Parameter | Wavelength (nm) | Notes | Reference |
| Excitation Maxima | 440 / 570 | [5][7] | |
| Emission Maximum | 610 | Results in red fluorescence | [5][7] |
Experimental Protocols
In Vivo Bone Labeling Protocol
This protocol is designed for assessing dynamic bone formation in rodent models. For polychrome labeling, this compound can be administered in sequence with other fluorochromes such as calcein green or alizarin complexone.
Materials:
-
This compound tetrasodium salt
-
Sterile saline or distilled water
-
Sterile 0.22 µm syringe filters
-
Syringes and needles for injection
Procedure:
-
Preparation of this compound Solution (3% w/v):
-
Dissolve 300 mg of this compound tetrasodium salt in 10 mL of sterile saline or distilled water.
-
Adjust the pH of the solution to 7.2-7.4 using 0.1 M NaOH or HCl.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
-
Animal Administration:
-
Administer the this compound solution to the animals via intraperitoneal or subcutaneous injection at a dosage of 90 mg/kg body weight.[6]
-
For sequential labeling, a typical schedule involves administering different fluorochromes at set intervals (e.g., 7-14 days apart) to distinguish different layers of bone formation.
-
-
Tissue Collection and Processing:
-
Euthanize the animals at the desired endpoint, typically 2-3 days after the final fluorochrome injection.
-
Dissect the bones of interest (e.g., femur, tibia, calvaria).
-
Fix the bones in 70% ethanol or 10% neutral buffered formalin.
-
Dehydrate the specimens in graded ethanol series.
-
Embed the undecalcified bones in a suitable resin, such as methyl methacrylate (MMA) or glycomethacrylate (GMA).
-
-
Sectioning and Imaging:
-
Cut undecalcified sections (5-10 µm thick) using a microtome equipped with a tungsten carbide blade.[11]
-
Mount the sections on glass slides.
-
Visualize the fluorescent labels using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~540-580 nm; Emission: >610 nm).
-
In Vitro Mineralization Staining Protocol
This protocol is suitable for visualizing mineralized nodule formation in osteogenic cell cultures.
Materials:
-
This compound tetrasodium salt
-
Sterile distilled water or culture medium
-
Osteogenic cell culture
-
Fluorescence microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a sterile stock solution of this compound (e.g., 10 mM in sterile distilled water).
-
Store the stock solution protected from light at 4°C.
-
-
Staining of Cell Cultures:
-
Imaging:
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any unbound dye.
-
Visualize the stained mineralized nodules directly in the culture plate or on a coverslip using a fluorescence microscope with the appropriate filter set for this compound.[5]
-
For sequential labeling in vitro, different fluorochromes can be added at different time points to track the progression of mineralization.[5]
-
Diagrams
Caption: Workflow for in vivo bone labeling using this compound.
Caption: Conceptual diagram of polychrome sequential bone labeling.
References
- 1. This compound, a fluorochrome useful in polychrome sequential labeling of calcifying tissues. | Semantic Scholar [semanticscholar.org]
- 2. gspchem.com [gspchem.com]
- 3. spectral-imaging.com [spectral-imaging.com]
- 4. researchgate.net [researchgate.net]
- 5. Examination of Mineralized Nodule Formation in Living Osteoblastic Cultures Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Three-Dimensional Dynamic Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Testing Bone Formation Induction by Calvarial Injection Assay in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application of Xylenol Orange in Pharmaceutical Quality Control
Introduction
Xylenol orange is a versatile organic reagent, widely employed as a metal indicator in pharmaceutical quality control.[1][2] Its ability to form colored complexes with various metal ions makes it suitable for both titrimetric and spectrophotometric analyses.[3][4] This application note provides detailed protocols for the use of this compound in the quantification of key metal ions found in pharmaceutical formulations, ensuring product quality and compliance with regulatory standards.
This compound, chemically known as 3,3′-bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein, functions by changing color upon binding to metal ions.[3] In complexometric titrations, it exhibits a distinct color change at the endpoint, typically from red or pink-violet (metal-complexed) to yellow (free indicator).[1][5][6] This property is exploited in the determination of metals like zinc, bismuth, and lead.[6][7] In spectrophotometry, the intense color of the metal-Xylenol orange complex allows for sensitive and accurate quantification of metal ions at low concentrations.[8][9]
Key Applications in Pharmaceutical Analysis
This compound is utilized for the quality control of various pharmaceutical products, including:
-
Dermal Ointments and Dietary Supplements: Determination of zinc content.[8][9]
-
Gastrointestinal Drugs: Quantification of bismuth in medications for stomach relief.[7][10][11]
-
Vaccines: Although less common and often involving back-titration, principles of complexometric titration are used for determining aluminum content.[12][13][14]
Application 1: Spectrophotometric Determination of Zinc in Pharmaceutical Products
This method is based on the formation of a stable, colored ternary complex between zinc(II), this compound, and a surfactant such as cetylpyridinium chloride (CPC).[8][15] The presence of the surfactant enhances the sensitivity of the method.[15]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Zinc (Zn²⁺) | [8][9] |
| Matrix | Dermal Ointments, Dietary Supplements | [8][9] |
| Technique | Spectrophotometry | [8][9] |
| Wavelength (λmax) | 560 - 580 nm | [8][9] |
| pH Range | 5.0 - 6.0 (Acetate Buffer) | [8][15] |
| Linearity Range | 0.5 - 20 µg/mL | [8][9] |
| Molar Absorptivity | 1.1 x 10⁴ L mol⁻¹ cm⁻¹ | [8] |
| Relative Standard Deviation (RSD) | < 2% | [8] |
Experimental Protocol
1. Reagent Preparation:
- Standard Zinc Solution (100 µg/mL): Dissolve an accurately weighed amount of zinc sulfate heptahydrate in distilled water.
- This compound Solution (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of distilled water.
- Cetylpyridinium Chloride Solution (1x10⁻³ M): Dissolve the required amount of CPC in distilled water.
- Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.
2. Standard Curve Preparation:
- Pipette aliquots of the standard zinc solution (covering the range of 0.5-1.5 µg/mL) into a series of 10 mL volumetric flasks.[9]
- To each flask, add 1 mL of acetate buffer (pH 5.5), 1 mL of this compound solution, and 1 mL of CPC solution.
- Dilute to the mark with distilled water and mix well.
- Measure the absorbance of each solution at 560 nm against a reagent blank.[9]
- Plot a calibration curve of absorbance versus concentration.
3. Sample Preparation (e.g., for a dietary supplement tablet):
- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of zinc and dissolve it in a suitable solvent, which may require acid digestion for complete dissolution.
- Filter the solution if necessary and dilute it with distilled water to a known volume to bring the zinc concentration within the linear range of the assay.
4. Sample Analysis:
- Take an appropriate aliquot of the prepared sample solution and transfer it to a 10 mL volumetric flask.
- Follow the same procedure as for the standard curve preparation (addition of buffer, this compound, and CPC).
- Measure the absorbance of the sample solution at 560 nm.
- Determine the concentration of zinc in the sample from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for spectrophotometric determination of zinc.
Application 2: Complexometric Titration of Bismuth in Gastrointestinal Drugs
This method involves the direct titration of bismuth(III) ions with a standard solution of ethylenediaminetetraacetic acid (EDTA) using this compound as the indicator.[7] The endpoint is marked by a sharp color change from the pink-violet of the Bi-Xylenol orange complex to the yellow of the free indicator.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Bismuth (Bi³⁺) | [7] |
| Matrix | Stomach Relief Caplets and Liquids | [7] |
| Technique | Complexometric Titration | [1][7] |
| Titrant | Disodium Edetate (EDTA) (0.05 mol/L) | |
| Indicator | This compound | [6][7] |
| pH Range | Acidic (pH < 6) | [3] |
| Endpoint Color Change | Pink-Violet to Yellow | [6] |
Experimental Protocol
1. Reagent Preparation:
- Standard Disodium Edetate (EDTA) Solution (0.05 M): Prepare by dissolving a known weight of primary standard grade disodium edetate in distilled water.
- This compound Indicator Mixture: Prepare a 0.1% to 0.5% solution of this compound in water or as a ground mixture with an inert salt like potassium nitrate.[3][6]
- Nitric Acid (concentrated): For sample dissolution.
- Methenamine (Hexamethylenetetramine): For pH adjustment.[6]
2. Sample Preparation (e.g., for Bismuth Subsalicylate liquid):
- Accurately measure a volume of the liquid formulation expected to contain a titratable amount of bismuth.
- Add concentrated nitric acid and heat gently to dissolve the bismuth salt and destroy organic matter.
- Cool the solution and dilute with distilled water.
3. Titration Procedure:
- To the prepared sample solution, add about 50 mg of the this compound indicator mixture.[6]
- Add sufficient methenamine (approximately 5 g) to adjust the pH, indicated by the solution turning red or pink-violet.[6]
- Titrate the solution with the standardized 0.05 M EDTA solution.
- The endpoint is reached when the color changes sharply from deep violet to a clear yellow.[6]
- Record the volume of EDTA used.
4. Calculation:
- Calculate the amount of bismuth in the sample using the stoichiometry of the Bi³⁺-EDTA reaction (1:1 molar ratio).
- Each mL of 0.05 M disodium edetate is equivalent to 10.45 mg of Bi.[6]
Titration Principle Diagram
Caption: Principle of complexometric titration with this compound.
Conclusion
This compound remains a valuable and cost-effective reagent in pharmaceutical quality control. The spectrophotometric and complexometric titration methods described provide simple, rapid, and reliable means for the determination of metal ions in various pharmaceutical dosage forms. Proper method validation in accordance with regulatory guidelines is essential to ensure the accuracy and precision of these analytical procedures.[16][17][18]
References
- 1. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. csun.edu [csun.edu]
- 6. digicollections.net [digicollections.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Use of this compound and cetylpyridinium chloride in rapid spectrophotometric determination of zinc in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [Use of this compound as indicator for complexometric determination of bismuth in pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bismuth therapy in gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelometric determination of aluminium in vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chelometric determination of aluminium in vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vaccine Ingredients: Aluminum | Children's Hospital of Philadelphia [chop.edu]
- 15. researchgate.net [researchgate.net]
- 16. pharmaerudition.org [pharmaerudition.org]
- 17. ijpra.com [ijpra.com]
- 18. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
Xylenol Orange: A Versatile Fluorescent Probe for Biological Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange (XO) is a tetrasodium salt of a sulfonated triphenylmethane dye, traditionally utilized as a metal indicator in complexometric titrations.[1] Recent discoveries have highlighted its potential as a fluorescent probe for various biological imaging applications.[2] This document provides detailed application notes and experimental protocols for the use of this compound in imaging calcium deposition, detecting hydrogen peroxide, and sensing metal ions in biological systems. Its unique aggregation-induced emission (AIE) properties offer a novel mechanism for "turn-on" fluorescence in specific microenvironments.[2]
Quantitative Data
The following table summarizes the key quantitative properties of this compound as a fluorescent probe.
| Property | Value | Notes |
| Excitation Maxima (λex) | 440 nm & 570 nm | The dual excitation peaks offer flexibility in experimental design.[1] |
| Emission Maximum (λem) | 610 nm | Emits in the orange-red region of the spectrum.[1] |
| Molar Extinction Coefficient (ε) | 3.12 x 10^4 L·mol⁻¹·cm⁻¹ | At 580 nm and pH 10.0. |
| Quantum Yield (Φ) | Variable | Highly dependent on the environment; low in aqueous solution and enhanced upon aggregation or binding. |
| Recommended Concentration for Live Cell Imaging | 20 µM | For imaging mineralized nodule formation in osteoblastic cultures. Higher concentrations may exhibit cytotoxicity. |
Applications & Experimental Protocols
Imaging of Calcium Deposition in Live Cells
This compound serves as an effective fluorescent probe for labeling and monitoring the formation of mineralized nodules in living osteogenic cell cultures. Its fluorescence is specifically localized to areas of new calcium deposition.
Experimental Protocol:
-
Cell Culture: Culture osteogenic cells (e.g., primary calvarial osteoblasts) on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Preparation of Staining Solution: Prepare a 20 µM working solution of this compound in complete cell culture medium. Ensure the solution is sterile-filtered.
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the pre-warmed (37°C) this compound staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells twice with pre-warmed, phenol red-free complete culture medium or Phosphate-Buffered Saline (PBS) for 5 minutes each. This step is crucial for reducing background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium or PBS to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope.
-
Use an excitation filter around 570 nm and an emission filter around 610 nm to visualize the red fluorescence of this compound bound to calcium deposits.
-
Experimental workflow for imaging calcium deposition.
Detection of Hydrogen Peroxide (H₂O₂)
This compound, in the presence of ferrous ions (Fe²⁺), can be used to detect hydrogen peroxide through the Ferrous iron oxidation-Xylenol Orange (FOX) assay. H₂O₂ oxidizes Fe²⁺ to Fe³⁺, which then forms a colored complex with this compound. This principle can be adapted for fluorescence imaging.
Experimental Protocol:
-
Cell Culture: Culture cells of interest on glass-bottom dishes or chamber slides.
-
Preparation of FOX Reagent:
-
Prepare a stock solution of 100 mM sorbitol.
-
Prepare a stock solution of 25 mM ammonium ferrous sulfate in 2.5 M H₂SO₄.
-
Prepare a stock solution of 10 mM this compound in water.
-
On the day of the experiment, prepare the FOX working reagent by mixing 100 volumes of the sorbitol solution with 1 volume of the ammonium ferrous sulfate solution, and then add 1 volume of the this compound solution. The final concentrations should be approximately 100 µM this compound, 250 µM ferrous ammonium sulfate, and 100 mM sorbitol in 25 mM H₂SO₄. Adjust pH if necessary for live-cell compatibility, though the acidic nature of the standard FOX assay is a limitation for live-cell applications and may require optimization and careful controls.
-
-
Cell Treatment:
-
Induce H₂O₂ production in cells using a suitable stimulus.
-
Wash cells with PBS.
-
-
Staining:
-
Add the FOX reagent to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with an excitation wavelength of approximately 560 nm and an emission wavelength of around 590-610 nm to detect the Fe³⁺-xylenol orange complex.
-
Workflow for hydrogen peroxide detection.
Imaging of Metal Ions (e.g., Al³⁺, Zn²⁺)
This compound forms fluorescent complexes with various metal ions, enabling their detection in biological samples. The fluorescence of this compound is often enhanced upon binding to metal ions.
Experimental Protocol (General):
-
Cell Culture: Culture cells on glass-bottom dishes or chamber slides.
-
Preparation of Staining Solution: Prepare a 5-10 µM working solution of this compound in a suitable buffer (e.g., HEPES-buffered saline) to maintain physiological pH.
-
Cell Loading:
-
Wash cells with the buffer.
-
Add the this compound staining solution and incubate for 20-30 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells twice with the buffer to remove excess probe.
-
-
Metal Ion Exposure (Optional):
-
To observe the response to exogenous metal ions, expose the cells to a solution containing the metal ion of interest (e.g., AlCl₃ or ZnCl₂) at a desired concentration.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with excitation at ~570 nm and emission at ~610 nm. An increase in fluorescence intensity will indicate the presence of the target metal ion.
-
Workflow for metal ion imaging.
Aggregation-Induced Emission (AIE) Signaling Pathway
This compound exhibits aggregation-induced emission (AIE), a phenomenon where the molecule is non-fluorescent in its free, solvated state but becomes highly fluorescent upon aggregation.[2] This is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay (fluorescence). This "turn-on" mechanism is highly advantageous for biological imaging, as it provides a high signal-to-noise ratio.
In a biological context, the AIE of this compound can be triggered by its interaction with biomolecules or its accumulation in specific cellular compartments, leading to aggregation and subsequent fluorescence enhancement.
Aggregation-Induced Emission (AIE) mechanism of this compound.
Conclusion
This compound is a cost-effective and versatile fluorescent probe with significant potential in biological imaging. Its utility in visualizing calcium deposition, detecting reactive oxygen species, and sensing metal ions, coupled with its unique AIE properties, makes it a valuable tool for researchers in cell biology, drug development, and materials science. The protocols provided herein offer a foundation for the application of this compound in a variety of research contexts. Further optimization may be required depending on the specific cell type and experimental conditions.
References
Application Notes and Protocols for the Determination of Heavy Metals in Soil Samples Using Xylenol Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of heavy metal contamination in soil is a critical aspect of environmental monitoring and is of significant interest in agricultural and pharmaceutical sciences, where soil quality can impact the safety of raw materials. Xylenol Orange (XO) serves as a versatile and sensitive chromogenic reagent for the spectrophotometric determination of a range of divalent and trivalent metal ions. This method offers a cost-effective and reliable alternative to more complex analytical techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis for certain applications.
Upon binding with metal ions, this compound forms stable, colored complexes. The intensity of the color, which is directly proportional to the concentration of the metal ion, can be measured using a spectrophotometer. This application note provides a comprehensive protocol for the analysis of heavy metals such as Lead (Pb), Cadmium (Cd), and Zinc (Zn) in soil samples, covering sample digestion, spectrophotometric measurement, and data analysis.
Principle of the Method
The analytical procedure involves two primary stages:
-
Acid Digestion of the Soil Sample: To analyze the total heavy metal content, the metals must be leached from the soil matrix into a solution. A strong acid digestion, such as the EPA Method 3050B, is employed to break down the soil matrix and bring the heavy metals into an aqueous solution.[1][2][3][4][5] This method uses a combination of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) to oxidize the organic matter and dissolve the metals.[1][3]
-
Spectrophotometric Determination with this compound: In the resulting aqueous solution, this compound is added. At a specific buffered pH, this compound forms a distinctively colored complex with the target heavy metal ions.[6][7] The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax). The concentration of the metal is then determined by comparing the absorbance to a calibration curve prepared from standard solutions of the metal.
Data Presentation
The spectrophotometric analysis of heavy metals using this compound is governed by the Beer-Lambert law. The following tables summarize the key quantitative parameters for the determination of common heavy metals.
Table 1: Spectrophotometric Parameters for Metal-Xylenol Orange Complexes
| Metal Ion | Wavelength of Max. Absorbance (λmax) | Optimal pH Range | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL or ppm) | Color of Complex |
| Zinc (Zn²⁺) | 572 - 580 nm | 5.0 - 6.2 | 1.1 x 10⁴[8] | 0.04 - 0.8[8] | Red |
| Lead (Pb²⁺) | 572 - 580 nm | ~ 6.0 | Not specified | 0.05 - 20[9] | Purple-Red[10] |
| Cadmium (Cd²⁺) | ~ 575 nm | 5.5 - 6.5 | Not specified | Not specified | Red |
| Iron (Fe³⁺) | 550 - 585 nm | 1.5 - 3.0 | 3.4 x 10⁴[11] | 0.5 - 3.0[11] | Purple[12] |
| Aluminum (Al³⁺) | 555 nm | 3.8 | Not specified | 0 - 2.4 (in 25 mL)[13] | Red |
Note: The exact λmax and optimal pH may vary slightly depending on the specific buffer system and instrumentation used. It is recommended to determine the optimal conditions experimentally.
Table 2: Potential Interferences and Mitigation Strategies
| Interfering Ion | Effect on Analysis | Mitigation Strategy |
| Iron (Fe³⁺, Fe²⁺) | Forms a colored complex with this compound, leading to positive interference.[13][14] | Addition of a masking agent such as EDTA at a specific pH to selectively complex with iron.[13] For Fe²⁺, oxidation to Fe³⁺ followed by masking can be employed.[14] |
| Aluminum (Al³⁺) | Forms a stable complex with this compound, causing positive interference. | pH adjustment can help in selective determination. For instance, aluminum complex formation is favored at a lower pH (around 3.8).[13] |
| Copper (Cu²⁺) | Can form a complex with this compound. | Use of masking agents or selective extraction procedures. |
| High concentrations of other divalent cations | May compete with the target metal for this compound, leading to inaccurate results. | Dilution of the sample, or use of specific masking agents. |
Experimental Protocols
Reagents and Materials
-
Reagents:
-
Nitric Acid (HNO₃), concentrated (65-70%)
-
Hydrogen Peroxide (H₂O₂), 30%
-
Hydrochloric Acid (HCl), concentrated
-
This compound indicator solution (0.05% w/v in deionized water)
-
Buffer solutions (e.g., acetate buffer for pH 5.0-6.0)
-
Standard stock solutions (1000 ppm) of the heavy metals to be analyzed (Pb, Cd, Zn, etc.)
-
Deionized water
-
-
Apparatus:
-
Digestion vessels (250 mL)
-
Hot plate or digestion block capable of maintaining 95°C ± 5°C
-
Watch glasses
-
Volumetric flasks (50 mL, 100 mL)
-
Pipettes
-
Whatman No. 41 filter paper (or equivalent)
-
Spectrophotometer (UV-Vis)
-
pH meter
-
Protocol 1: Soil Sample Digestion (Adapted from EPA Method 3050B)
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm sieve to remove large debris. Homogenize the sieved sample.
-
Digestion: a. Weigh approximately 1-2 g of the prepared soil sample and transfer it to a 250 mL digestion vessel. b. In a fume hood, add 10 mL of 1:1 HNO₃ to the sample. Mix the slurry and cover the vessel with a watch glass. c. Heat the sample to 95°C ± 5°C and reflux for 10-15 minutes without boiling. d. Allow the sample to cool, then add 5 mL of concentrated HNO₃. Replace the watch glass and reflux for 30 minutes. Repeat this step until no brown fumes are generated, indicating the complete reaction of HNO₃ with the sample. e. After the sample has cooled, slowly add 10 mL of 30% H₂O₂ in small increments to prevent a violent reaction. Heat the vessel to start the peroxide reaction. Continue adding H₂O₂ until effervescence is minimal. f. Cover the vessel and continue heating until the volume is reduced to approximately 5 mL. g. For analysis of some metals, add 10 mL of concentrated HCl and heat for an additional 15 minutes. h. Cool the digestate and dilute it to 50 mL with deionized water.
-
Filtration: Filter the digestate through Whatman No. 41 filter paper into a 50 mL volumetric flask. Wash the filter paper with small portions of deionized water and collect the filtrate in the same flask. Make up the volume to the mark with deionized water. This solution is now ready for spectrophotometric analysis.
Protocol 2: Spectrophotometric Determination of a Target Heavy Metal (e.g., Zinc)
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal (e.g., 0.5, 1, 2, 4, 6, 8, 10 ppm Zn) by diluting the 1000 ppm stock solution with deionized water.
-
Calibration Curve Construction: a. Into a series of 25 mL volumetric flasks, pipette a known volume (e.g., 5 mL) of each standard solution. b. To each flask, add 2 mL of acetate buffer solution (pH 5.8-6.2). c. Add 1 mL of 0.05% this compound solution to each flask and mix well. d. Dilute to the mark with deionized water and allow the color to develop for 10-15 minutes. e. Prepare a reagent blank using deionized water instead of the standard solution. f. Measure the absorbance of each standard solution against the reagent blank at the λmax for the metal-XO complex (e.g., 574 nm for Zn-XO). g. Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
Sample Analysis: a. Take a suitable aliquot (e.g., 5 mL) of the filtered soil digestate and transfer it to a 25 mL volumetric flask. b. Follow steps 2b to 2f for the sample solution. c. Measure the absorbance of the sample solution.
-
Calculation: Determine the concentration of the heavy metal in the sample solution from the calibration curve. Calculate the concentration of the heavy metal in the original soil sample using the following formula:
Metal Concentration (mg/kg) = (C x V x D) / W
Where:
-
C = Concentration of the metal in the analyzed solution (from the calibration curve, in mg/L)
-
V = Final volume of the digestate (in L, e.g., 0.05 L)
-
D = Dilution factor (if any)
-
W = Weight of the dry soil sample (in kg)
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for heavy metal analysis in soil.
Signaling Pathway: Metal-Xylenol Orange Complex Formation
Caption: Formation of a colored metal-Xylenol Orange complex.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. newtowncreek.info [newtowncreek.info]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scribd.com [scribd.com]
- 7. H-Point Standard Addition Method for Simultaneous Spectrophotometric Determination of Cobalt (II) and Zinc (II) Ions [article.sapub.org]
- 8. Use of this compound and cetylpyridinium chloride in rapid spectrophotometric determination of zinc in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. Versatile ferrous oxidation–this compound assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrophotometric determination of aluminium in soil extracts with this compound - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. CN1264041A - Method for eliminating Fe2+ interference in detection of Zn content - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting endpoint detection with Xylenol orange indicator
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals using Xylenol orange as an indicator in complexometric titrations.
Frequently Asked Questions (FAQs)
Q1: Why is the color change at the endpoint faint or gradual instead of sharp?
A faint or gradual color change from red/violet to yellow is one of the most common issues. The primary reasons for this are:
-
Incorrect pH: The pH of the solution is critical for a sharp endpoint. This compound functions best in acidic to slightly basic conditions, and the optimal pH varies depending on the metal ion being titrated.[1] If the pH is too high (above ~6.7), the free indicator itself is violet, leading to a poor contrast with the red metal-indicator complex.[2][3]
-
Improper Indicator Concentration: Using too much or too little indicator can affect the visibility of the endpoint.
-
Slow Reaction Kinetics: The dissociation of the metal from the indicator must be rapid for a sharp color change. If the metal-indicator complex is too stable relative to the metal-EDTA complex, the endpoint will be gradual.[4]
Q2: What is the correct pH for my titration with this compound?
The optimal pH is dependent on the metal ion being analyzed to ensure the stability of the metal-EDTA complex and the correct color of the free indicator. Refer to the table below for recommended pH ranges for common metal ions.
Q3: The solution color is already yellow or orange before I start the titration. What does this mean?
This typically indicates that the pH of your solution is too acidic for the metal-indicator complex to form. In acidic solutions, this compound is yellow.[5] You may need to adjust the pH to the appropriate range for your specific metal ion using a suitable buffer (e.g., acetate or hexamine buffer) to allow the red/violet metal-indicator complex to form before starting the titration.[1][6]
Q4: The color change is very quick and occurs with the first few drops of titrant. What went wrong?
This could be due to a very low concentration of the metal ion in your sample or an issue with the standardization of your EDTA solution. It could also indicate that the pH is not optimal, leading to a weak metal-indicator complex that is easily displaced by EDTA.[4]
Q5: What are "blocking" ions and how do they affect my titration?
Some metal ions, such as copper (Cu²+), iron (Fe³⁺), and aluminum (Al³⁺), can form a very stable complex with this compound that is stronger than their complex with EDTA.[7] These ions are referred to as "blocking" ions because they do not readily dissociate from the indicator, preventing the endpoint color change. This results in a persistent red/violet color even after all the free metal ions have been chelated by EDTA.
Q6: How can I prevent interference from other metal ions in my sample?
Masking agents are used to selectively form complexes with interfering ions, preventing them from reacting with the indicator or EDTA.[7][8] The choice of masking agent depends on the specific interfering ion. For example:
-
Fluoride ions (F⁻) can be used to mask aluminum (Al³⁺).[5][7]
-
Acetylacetone can also be used to mask aluminum.[3]
-
Ascorbic acid can be used to reduce Fe³⁺ to Fe²⁺, which can then be masked or titrated under different pH conditions.[9][10]
Q7: How should I prepare and store my this compound indicator solution?
-
Preparation: A common preparation is to dissolve 0.1 g of this compound powder in 100 ml of deionized water.[11] Filtering may be necessary if any solid does not dissolve. Alternatively, a ground mixture of 1 part this compound with 99 parts potassium nitrate can be used as a solid indicator.[11]
-
Storage: The solution should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[11][12][13] While aqueous solutions are generally stable, for long-term storage, refrigeration at -20°C (for up to 1 month) or -80°C (for up to 6 months) can be considered.[14]
Quantitative Data Summary
| Metal Ion | Recommended pH Range | Buffer System | Endpoint Color Change |
| Bismuth (Bi³⁺) | 1 - 3 | Nitric Acid | Pink-Violet to Yellow |
| Zinc (Zn²⁺) | 5 - 6 | Acetate or Hexamine | Pink-Violet to Yellow |
| Lead (Pb²⁺) | 5 - 6 | Acetate or Hexamine | Deep Violet to Yellow |
| Aluminum (Al³⁺) | ~5.4 (Back Titration) | Ammonium Acetate | Yellow to Pink (Back Titration) |
| Thorium (Th⁴⁺) | 2 - 3 | Glycine Buffer | Red to Yellow |
Detailed Experimental Protocol: Direct Titration of Zinc with EDTA using this compound
This protocol provides a general procedure for the direct titration of a zinc-containing sample.
Materials:
-
Standardized 0.05 M EDTA solution
-
This compound indicator solution (0.1% w/v in water) or this compound indicator mixture (1% in potassium nitrate)
-
Acetate buffer solution (pH 5.5) or Methenamine (Hexamethylenetetramine)
-
Deionized water
-
Sample containing an unknown concentration of zinc ions
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the sample solution into a clean conical flask. Dilute with approximately 50 mL of deionized water.
-
pH Adjustment: Add the acetate buffer solution or about 5 g of methenamine to adjust the pH of the solution to between 5 and 6.[1] The solution should turn a pink-violet color upon addition of the indicator if zinc is present.
-
Indicator Addition: Add 2-3 drops of the this compound indicator solution or about 50 mg of the indicator mixture to the flask.[1] The solution should now have a distinct pink-violet or red color.
-
Titration: Titrate the sample solution with the standardized 0.05 M EDTA solution. The titrant should be added slowly from the burette while constantly swirling the flask.
-
Endpoint Detection: The endpoint is reached when the color of the solution sharply changes from pink-violet to a clear yellow.[1]
-
Calculation: Record the volume of EDTA used and calculate the concentration of zinc in the sample using the stoichiometry of the reaction (1:1 for Zn²⁺ and EDTA).
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound endpoint issues.
References
- 1. digicollections.net [digicollections.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. alazharpharmacy.com [alazharpharmacy.com]
- 8. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Rapid chelatometric determination of bismuth, titanium and aluminium using Semi-Xylenol Orange with visual end-point indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 13. chemscene.com [chemscene.com]
- 14. medchemexpress.com [medchemexpress.com]
How to sharpen the color change of Xylenol orange in titrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals sharpen the color change of Xylenol Orange in complexometric titrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an indicator?
This compound is a metallochromic indicator used in complexometric titrations to determine the concentration of metal ions. It forms a colored complex with metal ions, typically red or pink-violet. During a titration with a chelating agent like EDTA, the EDTA binds to the free metal ions first. At the endpoint, the EDTA removes the metal ions from the this compound-metal complex. This causes a distinct color change to yellow, indicating that all the metal ions have been chelated by the EDTA.[1][2]
Q2: Why is the color change of this compound sometimes gradual or indistinct?
A gradual or indistinct color change is one of the most common issues encountered with this compound. The primary reason for this is improper pH of the titration solution. The sharpness of the endpoint is highly dependent on the pH. Other factors include the presence of interfering ions, incorrect indicator concentration, and slow reaction kinetics.
Q3: What is the optimal pH for a sharp color change?
The optimal pH for a sharp color change from red/pink-violet to yellow is below pH 6.7. In this pH range, the free indicator is yellow. Above pH 6.7, the free indicator is violet, which leads to a less distinct color change from the red-metal complex. The specific optimal pH depends on the metal being titrated.
Troubleshooting Guide: Indistinct or Gradual Color Change
Use the following table to troubleshoot common issues leading to a poor endpoint with this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Gradual color change from red to orange to yellow | Incorrect pH (too high) | - Ensure the pH of the solution is within the optimal range for the specific metal being titrated (see Table 1).- Use a calibrated pH meter to verify the pH before starting the titration.- Use an appropriate buffer system to maintain a stable pH throughout the titration. |
| No distinct color change, solution remains reddish | Presence of interfering ions | - Identify potential interfering ions in your sample.- Use appropriate masking agents to complex the interfering ions and prevent them from reacting with the indicator or EDTA (see Table 2).- Consider separation techniques like ion exchange to remove interfering ions before titration. |
| Weak or faint color change | Incorrect indicator concentration | - Prepare the this compound indicator solution at the recommended concentration (typically 0.1% to 0.5% w/v in water).- Ensure the correct amount of indicator is added to the titration flask. Too little indicator will result in a faint color, while too much can obscure the endpoint. |
| Color change is slow to develop | Slow reaction kinetics | - Some metal-EDTA complex formation reactions are slow at room temperature. Gentle heating of the solution can sometimes improve the reaction rate and sharpen the endpoint. |
| Precipitate forms during titration | Hydrolysis of metal ions | - Ensure the pH is not too high, as this can cause the precipitation of metal hydroxides. Maintain the pH within the recommended range for the specific metal. |
Quantitative Data Summary
Table 1: Optimal pH Ranges for Titration of Various Metals with this compound
| Metal Ion | Optimal pH Range | Typical Color Change |
| Zinc (Zn²⁺) | 5.0 - 6.2 | Red to Yellow |
| Lead (Pb²⁺) | 5.0 - 6.0 | Red to Yellow |
| Bismuth (Bi³⁺) | 1.0 - 3.0 | Pink-Violet to Yellow |
Table 2: Common Interfering Ions and Recommended Masking Agents
| Metal Being Titrated | Interfering Ion | Masking Agent |
| Zinc (Zn²⁺) | Aluminum (Al³⁺) | Acetylacetone[3] |
| Copper (Cu²⁺) | Thiourea[3] | |
| Nickel (Ni²⁺), Cobalt (Co²⁺) | Potassium Cyanide (KCN)[4] | |
| Lead (Pb²⁺) | Various Cations | Sulfuric Acid and Barium Chloride[5][6] |
| Bismuth (Bi³⁺) | Iron (Fe³⁺) | L-Ascorbic Acid (reduces Fe³⁺ to Fe²⁺)[4] |
| Various Cations | Thioglycollic Acid or Mercaptopropionic Acid[7] |
Experimental Protocols
Protocol 1: Preparation of 0.1% this compound Indicator Solution
-
Weigh 0.1 g of this compound powder.
-
Dissolve the powder in 100 mL of deionized water.
-
Stir the solution until the powder is completely dissolved.
-
Filter the solution if any solid particles remain.
-
Store the solution in a well-sealed bottle, away from direct sunlight.
Protocol 2: General Procedure for Complexometric Titration using this compound
-
Sample Preparation: Accurately measure a known volume of the sample solution containing the metal ion of interest into a clean conical flask.
-
Dilution: Dilute the sample with a suitable amount of deionized water.
-
pH Adjustment: Carefully adjust the pH of the solution to the optimal range for the specific metal being titrated (refer to Table 1) using a suitable buffer or acid/base solution. Verify the pH using a calibrated pH meter.
-
Addition of Masking Agent (if necessary): If interfering ions are present, add the appropriate masking agent (refer to Table 2) and stir to ensure complete complexation of the interfering ions.
-
Indicator Addition: Add 2-4 drops of the 0.1% this compound indicator solution to the flask. The solution should develop a red or pink-violet color.
-
Titration: Titrate the solution with a standardized EDTA solution of a known concentration. Add the EDTA solution slowly from a burette while continuously swirling the flask.
-
Endpoint Determination: Continue the titration until the color of the solution sharply changes from red/pink-violet to a clear yellow. This is the endpoint of the titration.
-
Record Volume: Record the volume of EDTA solution used to reach the endpoint.
-
Calculation: Calculate the concentration of the metal ion in the sample using the stoichiometry of the metal-EDTA reaction.
Visualizations
Caption: Experimental workflow for a complexometric titration using this compound.
Caption: Troubleshooting decision tree for an indistinct this compound endpoint.
References
- 1. zenodo.org [zenodo.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Selective complexometric titration of lead in the presence of large amounts of interfering ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Selective complexometric titration of lead in the presence of large amounts of interfering ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Selective complexometric determination of bismuth with mercaptans as masking agents, and its estimation in alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Xylenol Orange-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Xylenol Orange (XO)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound-based assay?
A1: The this compound (XO) assay is a colorimetric method primarily used to quantify hydroperoxides. The fundamental principle involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxides present in the sample under acidic conditions. The resulting ferric ions then form a stable, colored complex with this compound, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of hydroperoxide in the sample.[1][2][3][4]
Q2: Why are acidic conditions necessary for the XO assay?
A2: Acidic conditions are crucial for the XO assay to prevent the spontaneous auto-oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions in the reagent, which would lead to a high background signal and inaccurate results.[1][4] Perchloric acid or sulfuric acid are commonly used to maintain a low pH.[1][3]
Q3: What is the optimal wavelength for measuring the Fe³⁺-XO complex?
A3: The Fe³⁺-XO complex typically exhibits a maximum absorbance in the range of 550-580 nm.[1][5] However, the exact wavelength can be influenced by the specific assay conditions, including the solvent and the nature of the hydroperoxide being measured. It is recommended to perform a spectral scan to determine the optimal wavelength for your specific experimental setup.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound-based experiments.
Issue 1: High Background Absorbance
High background absorbance in your blank or control samples can mask the signal from your target analyte.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity water and analytical grade reagents. Prepare fresh reagents daily, as the ferrous ion solution is prone to oxidation.[6] |
| Auto-oxidation of Fe²⁺ | Ensure the assay is conducted under sufficiently acidic conditions. The concentration of the acid (e.g., perchloric acid) in the XO reagent may need to be optimized.[1] |
| Presence of Interfering Metal Ions | If your sample is suspected to contain interfering metal ions (see Table 1), consider purification steps or the use of a specific chelating agent to mask the interfering ion, provided it does not interfere with the Fe²⁺/Fe³⁺ reaction. |
| Light Exposure | While the FOX reagent is not highly sensitive to light, it is good practice to store reagents in amber bottles and minimize exposure of the reaction mixture to direct light.[4][7] |
Issue 2: Low or No Signal
A weak or absent signal can be due to a variety of factors, from reagent degradation to the presence of interfering substances.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degraded Reagents | Prepare fresh ferrous ammonium sulfate and this compound solutions. The ferrous solution is particularly susceptible to oxidation. |
| Presence of Chelating Agents | Samples containing chelating agents like EDTA will sequester Fe²⁺ and Fe³⁺, preventing the formation of the colored complex.[8] If possible, remove the chelating agent from the sample or use a different quantification method. |
| Presence of Reducing Agents or Antioxidants | These substances can reduce the Fe³⁺ back to Fe²⁺ or scavenge the hydroperoxides, leading to a lower signal.[1] Consider sample preparation steps to remove these interfering compounds. |
| Incorrect pH | The pH of the final reaction mixture is critical. While acidic conditions are necessary, the optimal pH for complex formation can be specific.[9][10] Ensure that the buffer from your sample does not significantly alter the pH of the XO reagent. |
| High Hydroperoxide Concentration | Very high concentrations of hydroperoxides can lead to a bleaching effect on the this compound dye, resulting in a decrease in absorbance.[11] Dilute your sample to bring the hydroperoxide concentration within the linear range of the assay. |
Issue 3: Poor Reproducibility or Inconsistent Results
Variability between replicates or experiments can compromise the validity of your data.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents and samples. |
| Variable Incubation Times | The color development of the Fe³⁺-XO complex takes time. Standardize the incubation time for all samples and standards (e.g., 15-30 minutes) and measure the absorbance promptly after incubation.[12] |
| Temperature Fluctuations | Perform the assay at a consistent temperature, as reaction rates can be temperature-dependent. |
| Impure this compound | Commercial preparations of this compound can vary in purity, which can affect the molar absorption coefficient.[12][13] Use a high-purity grade of this compound and be consistent with the source. |
| Sample Matrix Effects | Components in your sample matrix (e.g., buffers, proteins, lipids) can interfere with the assay. Prepare your standards in a matrix that closely matches your samples to account for these effects. |
Common Interfering Substances
The following table summarizes common substances that can interfere with this compound-based assays and their mechanism of interference.
| Interfering Substance | Mechanism of Interference | Potential Impact |
| Other Metal Ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Gd³⁺, Tb³⁺)[14][15] | Form colored complexes with this compound. | False positive signal, altered absorbance spectrum. |
| Chelating Agents (e.g., EDTA)[8][16] | Bind to Fe²⁺ and Fe³⁺, preventing reaction with XO. | False negative signal (underestimation). |
| Reducing Agents & Antioxidants | Reduce Fe³⁺ to Fe²⁺ or react with hydroperoxides. | False negative signal (underestimation). |
| Hydrogen Peroxide (H₂O₂) [3][7] | Oxidizes Fe²⁺ to Fe³⁺, acting as an analyte. | False positive if not the target analyte (e.g., in lipid hydroperoxide assays). |
| Certain Buffers (e.g., Citric acid, Acetic acid, Bis-Tris)[1] | Can interfere with absorbance measurements or complex formation. | Inaccurate results. |
| ATP [8] | Quenches the color development of the Fe³⁺-XO complex. | False negative signal (underestimation). |
Table 1: Common Interferences in this compound-Based Assays.
Experimental Protocols
Standard Protocol for Hydroperoxide Quantification (FOX Assay)
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation:
-
XO Reagent: Prepare fresh daily. A typical formulation consists of:
-
250 µM Ammonium Ferrous Sulfate
-
100 µM this compound
-
25 mM Sulfuric Acid or 110-440 mM Perchloric Acid[1]
-
4 mM Butylated Hydroxytoluene (BHT) to prevent auto-oxidation.
-
Dissolve in 90% Methanol.
-
-
-
Standard Curve:
-
Prepare a series of standards of a known hydroperoxide (e.g., hydrogen peroxide or cumene hydroperoxide) in the same solvent as your sample.
-
-
Assay Procedure:
-
Add 10-50 µL of your sample or standard to a microplate well.
-
Add 100-200 µL of the XO reagent to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at the predetermined optimal wavelength (typically 560 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of hydroperoxides in your samples from the standard curve.
-
Protocol for Eliminating H₂O₂ Interference
For specific measurement of lipid hydroperoxides, it is often necessary to remove endogenous H₂O₂.
-
Sample Pre-treatment:
-
Assay:
-
Proceed with the standard FOX assay protocol as described above. The catalase treatment will have degraded the H₂O₂, ensuring that the signal is specific to other hydroperoxides.
-
Visual Guides
This compound Assay Workflow
Caption: General workflow for a this compound-based assay.
Mechanism of this compound Assay
Caption: The core chemical reactions in the XO assay.
Troubleshooting Logic for High Background
Caption: A logical approach to troubleshooting high background signals.
References
- 1. Versatile ferrous oxidation–this compound assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A this compound-Based Screening Assay for the Substrate Specificity of Flavin-Dependent para-Phenol Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. FOX reagent - Wikipedia [en.wikipedia.org]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of the ferrous oxidation-xylenol orange assay for the screening of 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Hydroperoxide assay with the ferric-xylenol orange complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Amberlite XAD-7 impregnated with this compound: a chelating collector for preconcentration of Cd(II), Co(II), Cu(II), Ni(II), Zn(II) and Fe(III) ions prior to their determination by flame AAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bismuth Titration with Xylenol Orange
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the complexometric titration of bismuth using Xylenol Orange as an indicator. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the titration of bismuth using this compound?
A1: The optimal pH for the titration of bismuth with EDTA using this compound as an indicator is between 1 and 2.[1][2] Maintaining the pH within this acidic range is crucial for a sharp and accurate endpoint.
Q2: What is the expected color change of this compound at the endpoint of a bismuth titration?
A2: At the endpoint of the titration, the color of the solution will change from a pink-violet or red (indicating the presence of the bismuth-Xylenol Orange complex) to a distinct yellow.[1] This color change signifies that all the bismuth has been complexed by the EDTA titrant.
Q3: How should the this compound indicator solution be prepared?
A3: A common method for preparing the this compound indicator is to create a 0.1% to 0.5% aqueous solution.[3][4][5] For example, dissolve 0.1 g of this compound in 100 ml of water.[3] It is also available as a mixture with an inert salt like potassium nitrate.[3]
Q4: What are the common interfering ions in bismuth titration with this compound?
A4: Several ions can interfere with the bismuth titration by also forming complexes with EDTA or the indicator. Common interfering ions include aluminum (Al³⁺), iron (Fe³⁺), tin (Sn²⁺/Sn⁴⁺), and indium (In³⁺).[6]
Q5: How can interference from other metal ions be minimized?
A5: Masking agents can be used to prevent interference. For instance, ascorbic acid can be added to reduce Fe³⁺ to Fe²⁺, which does not interfere.[2][6] While fluoride has been used to mask tin and iron, it may also interfere with the this compound endpoint and is not always recommended.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No sharp color change at the endpoint | Incorrect pH of the solution. | Adjust the pH of the solution to a range of 1 to 2 using nitric acid or ammonia.[1] |
| Indicator solution has degraded. | Prepare a fresh this compound indicator solution. The aqueous solution is stable for about 2 to 3 weeks.[4] | |
| Endpoint color fades or is indistinct | Presence of interfering ions. | Use appropriate masking agents. For example, add ascorbic acid to mask iron.[2][6] |
| Hydrolysis of bismuth. | Ensure the solution is sufficiently acidic (pH 1-2) to prevent the formation of bismuth hydroxide precipitates.[6] | |
| Consistently high or low titration results | Incorrect pH adjustment leading to co-precipitation or incomplete complexation. | Verify the pH of the solution before starting the titration and ensure it remains within the optimal range. |
| Interference from aluminum. | Aluminum can cause a hitherto undescribed interference with this compound.[6] Consider an alternative endpoint detection method if aluminum is present. |
Experimental Protocol: Bismuth Titration with EDTA and this compound
This protocol outlines the direct complexometric titration of bismuth.
1. Sample Preparation:
-
Accurately weigh a quantity of the substance containing bismuth.
-
Dissolve the sample in a minimum amount of nitric acid.[1]
-
Add approximately 50 mL of deionized water.
2. pH Adjustment:
-
Carefully adjust the pH of the solution to be between 1 and 2. This can be achieved by the dropwise addition of nitric acid or ammonia solution while monitoring with a pH meter.[1]
3. Addition of Indicator:
-
Add about 50 mg of this compound indicator mixture or a few drops of a 0.1-0.5% this compound solution. The solution should turn a pink-violet or red color.[1]
4. Titration:
-
Titrate the solution slowly with a standardized solution of disodium edetate (EDTA), typically 0.05 M.[1]
-
Continuously stir the solution during the titration.
5. Endpoint Determination:
-
The endpoint is reached when the solution color changes sharply from pink-violet/red to a full yellow.[1]
-
Record the volume of EDTA solution used.
6. Calculation:
-
Calculate the amount of bismuth in the sample based on the stoichiometry of the reaction between bismuth and EDTA. Each mL of 0.05 M disodium edetate is equivalent to 10.45 mg of bismuth (Bi).[1]
Logical Workflow for Bismuth Titration Optimization
References
- 1. digicollections.net [digicollections.net]
- 2. Rapid chelatometric determination of bismuth, titanium and aluminium using Semi-Xylenol Orange with visual end-point indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ijpar.com [ijpar.com]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Technical Support Center: Xylenol Orange Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Xylenol Orange solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of your this compound indicators in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? A1: this compound is an organic reagent commonly used as a tetrasodium salt. It serves as a metallochromic indicator in complexometric titrations to determine the concentration of various metal ions.[1][2] It is also used as a pH indicator, typically changing from red to yellow as the pH increases.[3] In titrations, it will appear red in the presence of the metal ion and turn yellow at the endpoint when all the metal has been chelated by a titrant like EDTA.[1][4]
Q2: How should I prepare a standard this compound indicator solution? A2: A common method for preparing a this compound indicator solution is to accurately weigh 0.1 g of this compound powder and dissolve it in 100 mL of distilled water.[5] It is recommended to filter the solution if necessary to remove any insoluble matter.[5]
Q3: What are the ideal storage conditions for a this compound solution? A3: this compound solutions should be stored in a cool, dry, and well-ventilated place.[6] The container should be tightly sealed to prevent contamination and evaporation.[6] It is also crucial to protect the solution from direct sunlight.[6]
Q4: What is the typical shelf life of a this compound solution? A4: Commercially prepared this compound solutions may have a shelf life of up to 24 months.[7] The solid powder form can be stable for as long as 60 months.[8] The stability of a lab-prepared solution depends on storage conditions, but as a general guideline, it is recommended to re-standardize volumetric solutions at least monthly.[8] For solutions with a molarity less than 0.01 M, it is best to prepare them immediately before use.[8]
Q5: What are the signs that my this compound solution has degraded? A5: Degradation of the this compound solution may be indicated by a change in color, the formation of a precipitate, or a failure to produce a sharp, clear endpoint in titrations. If the indicator does not show a distinct color change from red/violet to yellow, it may be compromised.
Troubleshooting Guide
Below are common issues encountered when using this compound solutions and steps to resolve them.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Faint or Unclear Endpoint | 1. Incorrect pH: The color of free this compound is pH-dependent. Below pH 6.7, the free indicator is yellow, providing a sharp contrast to the red metal-indicator complex. Above this pH, the free indicator is violet, leading to a less distinct red-to-violet color change.[9]2. Indicator Degradation: The indicator may have degraded due to improper storage or age.3. Slow Reaction Kinetics: The displacement of the metal ion from the indicator by the titrant (e.g., EDTA) may be slow. | 1. Adjust pH: Ensure the solution is buffered to the appropriate pH for the specific metal ion being titrated (typically in the acidic range).[10]2. Prepare Fresh Solution: If degradation is suspected, prepare a fresh indicator solution from the solid reagent.3. Heating: Gently heating the solution can sometimes increase the reaction rate and lead to a sharper endpoint. |
| Indicator "Blocked" or No Color Change | Strong Metal-Indicator Complex: Some metal ions, such as Cu²⁺, Ni²⁺, Co²⁺, Cr³⁺, Fe³⁺, and Al³⁺, can form a very stable complex with the indicator that is not easily displaced by EDTA.[11] | Use a Back-Titration Method: Add a known excess of standard EDTA solution to the metal ion solution. Adjust the pH and then back-titrate the excess EDTA with a standard solution of a second metal ion (e.g., zinc or magnesium) until the indicator changes color. |
| Precipitate in the Solution | 1. Low Solubility: The this compound powder may not have fully dissolved.2. Contamination: The solution may be contaminated.3. pH Issues: The pH of the solution may have shifted, causing the indicator to precipitate. | 1. Filter the Solution: Filter the solution to remove any undissolved particles.[5]2. Prepare Fresh Solution: If contamination is suspected, discard the old solution and prepare a new one using clean glassware.3. Check pH: Ensure the pH of the solution is within the optimal range for this compound solubility. |
| Inconsistent Titration Results | 1. Indicator Degradation: A partially degraded indicator can lead to inconsistent endpoint determination.2. Improper Storage: Exposure to light or high temperatures can accelerate degradation.3. Purity of Solid Reagent: Historically, commercial preparations of this compound have been known to contain significant impurities.[1] | 1. Perform a Quality Control Check: Use the protocol provided below to test the performance of your indicator solution.2. Review Storage Practices: Ensure the solution is stored according to the recommended guidelines.3. Source High-Purity Reagent: Whenever possible, use a high-purity grade of this compound solid for preparing solutions. |
Stability of this compound Solutions
| Storage Condition | Temperature | Light Exposure | pH | Expected Shelf Life (0.1% w/v Aqueous Solution) | Potential Observations of Degradation |
| Optimal | 2-8°C (Refrigerated) | Protected from light (Amber bottle) | 5.0 - 6.0 | 6 - 12 months | Minimal color change; endpoint remains sharp. |
| Standard Benchtop | 20-25°C (Room Temp) | Protected from light (Amber bottle) | 5.0 - 6.0 | 1 - 3 months | Gradual fading of color; endpoint may become less distinct over time. |
| Sub-optimal (Light) | 20-25°C (Room Temp) | Ambient light (Clear bottle) | 5.0 - 6.0 | 2 - 4 weeks | Noticeable fading of the solution color; poor endpoint sharpness. |
| Sub-optimal (Temp) | >30°C | Protected from light (Amber bottle) | 5.0 - 6.0 | 1 - 2 months | Possible color change and formation of degradation products. |
| Acidic | 20-25°C (Room Temp) | Protected from light (Amber bottle) | < 4.0 | < 1 month | Color may shift towards yellow; reduced performance as a metal indicator. |
| Alkaline | 20-25°C (Room Temp) | Protected from light (Amber bottle) | > 8.0 | < 1 month | Color may shift towards violet/purple; potential for hydrolysis and degradation. |
Note: This table is for illustrative purposes. It is highly recommended to perform a quality control check on your solution, especially if it has been stored for an extended period.
Experimental Protocols
Preparation of 0.1% (w/v) this compound Indicator Solution
Objective: To prepare a standard 0.1% aqueous solution of this compound for use as a metal indicator in complexometric titrations.
Materials:
-
This compound (tetrasodium salt) powder
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Spatula
-
Weighing paper
-
Funnel
-
Filter paper (if necessary)
Procedure:
-
Accurately weigh 0.1 g of this compound powder onto a piece of weighing paper using an analytical balance.
-
Carefully transfer the powder into a 100 mL volumetric flask using a funnel.
-
Add approximately 50 mL of distilled water to the volumetric flask.
-
Swirl the flask gently to dissolve the powder completely. You may use sonication for a short period if necessary to aid dissolution.
-
Once the solid is fully dissolved, dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
If any particulate matter is visible, filter the solution through a suitable filter paper.
-
Transfer the solution to a properly labeled amber glass bottle for storage.
Quality Control Protocol for this compound Indicator
Objective: To verify the suitability of a prepared this compound solution for use in complexometric titrations. This protocol is adapted from a standard test for zinc titration.
Materials:
-
This compound indicator solution (0.1% w/v)
-
Hexamethylenetetramine
-
Nitric acid (10% solution)
-
Zinc chloride (ZnCl₂) volumetric solution (0.1 M)
-
EDTA disodium salt volumetric solution (0.1 M)
-
Distilled or deionized water
-
Beaker or flask for titration
-
Pipettes and burettes
Procedure:
-
Dissolve 2.5 g of hexamethylenetetramine in 75 mL of distilled water in a beaker or flask. This will act as a buffer.
-
Add 3 mL of 10% nitric acid to the solution.
-
Add 1 mL of the 0.1% this compound solution to be tested. The solution should turn yellow.
-
Add a very small, precise volume (e.g., 0.03 mL) of 0.1 M zinc chloride solution. A distinct color change from yellow to magenta or purple should be observed.
-
Titrate this solution with 0.1 M EDTA solution. The addition of a small volume (e.g., 0.05 mL) of the EDTA solution should cause the color to revert to yellow.
-
A sharp and clear color change in steps 4 and 5 indicates that the this compound solution is suitable for use.
Visualizations
Caption: Workflow for preparing and quality testing this compound indicator solution.
Caption: Decision tree for troubleshooting common this compound titration issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Indicator 0.1% [rmreagents.com]
- 3. nbinno.com [nbinno.com]
- 4. scribd.com [scribd.com]
- 5. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 6. lobachemie.com [lobachemie.com]
- 7. ecv.de [ecv.de]
- 8. gmpsop.com [gmpsop.com]
- 9. csun.edu [csun.edu]
- 10. digicollections.net [digicollections.net]
- 11. alazharpharmacy.com [alazharpharmacy.com]
Technical Support Center: Xylenol Orange in Experimental Assays
Welcome to the technical support center for Xylenol Orange (XO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving this versatile indicator. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, such as slow reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic dye commonly used as a tetrasodium salt in analytical chemistry. Its two primary applications are:
-
Complexometric Titrations: It serves as a metallochromic indicator to determine the concentration of various metal ions in a solution.[1]
-
Ferrous Oxidation-Xylenol Orange (FOX) Assay: It is a key component in a sensitive spectrophotometric method for the detection and quantification of hydroperoxides, including hydrogen peroxide.[2][3][4]
Q2: My this compound reaction is slow or not proceeding as expected. What are the common causes?
A2: Slow or incomplete reactions with this compound can stem from several factors:
-
Incorrect pH: The pH of the reaction medium is critical and highly dependent on the specific application (metal titration or FOX assay).[5][6]
-
Suboptimal Reagent Concentrations: The concentration of XO, metal ions, or components of the FOX reagent must be optimized for a timely reaction.
-
Low Temperature: Like most chemical reactions, the kinetics of XO reactions are temperature-dependent. Lower temperatures will slow down the reaction rate.
-
Reagent Quality and Preparation: The purity of this compound can vary, and improper preparation or storage of reagent solutions can lead to degradation and poor performance.[7][8]
-
Presence of Interfering Substances: Certain ions or compounds in your sample can compete with XO for the target analyte or otherwise inhibit the reaction.
Q3: How should I prepare and store this compound solutions?
A3: For general use in titrations, a 0.1% w/v solution is common. To prepare, accurately weigh 0.1 g of this compound, dissolve it in 50 mL of distilled water, and then dilute to 100 mL.[8] For FOX assays, XO is typically part of a combined reagent. Stock solutions of XO are generally stable when stored in a cool, dry, and dark place.[7][8] Some sources recommend storing stock solutions at -20°C for up to a month or at -80°C for up to six months.[9] Always bring reagents to room temperature before use.[10]
Q4: What is the optimal wavelength for measuring the this compound complex?
A4: The optimal wavelength for spectrophotometric measurement of the ferric-xylenol orange complex in the FOX assay is typically between 550 nm and 580 nm.[11][12] A wavelength of 560 nm is frequently cited.[2][3][4]
Troubleshooting Guides
Guide 1: Overcoming Slow Kinetics in Complexometric Titrations
This guide addresses slow or indistinct endpoints when using this compound as an indicator in the titration of metal ions.
Caption: Troubleshooting workflow for slow complexometric titrations.
Issue: Slow or indistinct color change at the endpoint.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Incorrect pH | Verify and adjust the pH of the analyte solution. | The stability of the metal-XO complex is highly pH-dependent. Different metals require different pH ranges for optimal complex formation and a sharp endpoint. For example, bismuth and thorium can be titrated at a pH of 2, while zinc and lead are typically titrated at a pH of 5-6.[5][8] Use a suitable buffer (e.g., acetate or hexamine) to maintain the correct pH throughout the titration.[5] |
| Reagent Degradation | Prepare fresh this compound indicator solution. | This compound solutions can degrade over time, leading to a weaker color change. It is recommended to prepare fresh indicator solutions regularly.[8] |
| Low Temperature | Gently warm the titration mixture. | Increasing the temperature can increase the reaction rate between the metal ions, XO, and the titrant (e.g., EDTA). A modest increase to 30-40°C can be effective. |
| Interfering Ions | Use a masking agent. | Other metal ions in the sample can form complexes with XO or the titrant, leading to an inaccurate or unclear endpoint. Masking agents are chemicals that form stable complexes with interfering ions, preventing them from reacting. For example, potassium cyanide can mask Cu2+, Zn2+, and Ni2+.[5] |
| Metal Ion | Recommended pH Range |
| Bismuth (Bi³⁺) | 1 - 3[5] |
| Thorium (Th⁴⁺) | ~2 |
| Iron (Fe³⁺) | 1 - 3[5] |
| Zinc (Zn²⁺) | 5 - 6[5] |
| Lead (Pb²⁺) | 5 - 6[5] |
| Cadmium (Cd²⁺) | 5 - 6[5] |
| Aluminum (Al³⁺) | 2 - 6[1] |
| Mercury (Hg²⁺) | 2 - 6[1] |
Guide 2: Accelerating Reaction in the Ferrous Oxidation-Xylenol Orange (FOX) Assay
This guide provides solutions for slow color development in the FOX assay for measuring hydroperoxides.
Caption: Simplified reaction pathway of the FOX assay.
Issue: Slow or weak color development in the FOX assay.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Suboptimal Acidity | Adjust the concentration of acid in the FOX reagent. | The FOX assay must be conducted under acidic conditions to prevent the auto-oxidation of Fe²⁺.[11] The concentration of perchloric acid or sulfuric acid in the reagent can be adjusted to optimize the reaction rate and sensitivity.[11][12] Increasing the perchloric acid concentration can expand the linear detection range of the assay.[12][13] |
| Incorrect Reagent Composition | Verify the concentrations of all components in the FOX reagent. | The standard FOX reagent contains ferrous ions, this compound, and an acid in a specific ratio.[11][14] Ensure that the concentrations of ferrous ammonium sulfate and this compound are correct as per the established protocol. |
| Insufficient Incubation Time/Temperature | Increase the incubation time or temperature. | The formation of the Fe³⁺-XO complex may require a specific incubation period to reach completion.[10] Most protocols recommend a 15-45 minute incubation at room temperature.[10][11] If the reaction is slow, a slightly longer incubation or a gentle increase in temperature may be beneficial. |
| Presence of Chelating Agents | Check for and remove any chelating agents from the sample. | Substances like EDTA in the sample can chelate the ferrous or ferric ions, preventing the formation of the Fe³⁺-XO complex and inhibiting color development. |
Experimental Protocols
Protocol 1: General Complexometric Titration of Zinc with EDTA using this compound
-
Sample Preparation: Accurately weigh a sample containing zinc and dissolve it in 50 mL of distilled water.
-
Buffering: Add approximately 2 g of hexamethylenetetramine to buffer the solution to a pH of 5-6.[5]
-
Indicator Addition: Add about 50 mg of this compound indicator. The solution should turn a violet-pink color.
-
Titration: Titrate the solution with a standardized 0.1 M EDTA solution.
-
Endpoint: The endpoint is reached when the color of the solution changes sharply from violet-pink to a clear yellow.
-
Calculation: Calculate the concentration of zinc in the sample based on the volume of EDTA used.
Protocol 2: Standard Ferrous Oxidation-Xylenol Orange (FOX) Assay
-
Reagent Preparation: Prepare the FOX reagent by mixing ferrous ammonium sulfate, this compound, and sulfuric or perchloric acid in a methanol/water solvent. A common formulation includes 250 µM ferrous ammonium sulfate, 100 µM this compound, and 25 mM sulfuric acid in 90% methanol.[14]
-
Sample and Standard Preparation: Prepare a standard curve using known concentrations of hydrogen peroxide. Prepare your unknown samples, ensuring they are diluted to fall within the linear range of the assay.
-
Reaction Initiation: Add a specific volume of your sample or standard to the FOX reagent in a microplate well or cuvette. A typical ratio is 30 µL of sample to 150 µL of reagent.[11]
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for color development.[11][12]
-
Measurement: Measure the absorbance of the solutions at 560 nm using a spectrophotometer.
-
Quantification: Determine the hydroperoxide concentration in your samples by comparing their absorbance to the standard curve.
| Component | Typical Concentration | Purpose |
| Ferrous Ammonium Sulfate | 2.0 mM | Provides Fe²⁺ ions for oxidation.[11] |
| This compound | 0.29 mM | Forms a colored complex with Fe³⁺.[11] |
| Perchloric Acid | 110 - 660 mM | Provides the necessary acidic environment.[11] |
| Solvent | Methanol/Water (e.g., 9:1) | Dissolves the reagents.[11] |
References
- 1. digicollections.net [digicollections.net]
- 2. Ferrous ion oxidation in the presence of this compound for detection of lipid hydroperoxide in low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. FOX reagent - Wikipedia [en.wikipedia.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. csun.edu [csun.edu]
- 7. technopharmchem.com [technopharmchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nwlifescience.com [nwlifescience.com]
- 11. Versatile ferrous oxidation–this compound assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 13. Versatile ferrous oxidation-xylenol orange assay for high-throughput screening of lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Improving the sensitivity of the ferrous oxidation-xylenol orange (FOX) assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of the Ferrous Oxidation-Xylenol Orange (FOX) assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay sensitivity is low. How can I increase it?
Low sensitivity in the FOX assay can be addressed by several modifications to the protocol. One effective method is the substitution of sulfuric acid with perchloric acid in the FOX reagent. This modification, known as the PCA-FOX assay, lowers the optimal pH to around 1.1, which can increase the molar absorption coefficients of hydroperoxides, leading to a more sensitive assay.[1][2][3] Another approach is to include amplifiers like sucrose or sorbitol in the reaction mixture, which has been shown to significantly improve sensitivity, in some cases by as much as 60% for water-soluble peroxides and 7-8 times for lipid-soluble peroxides.[4]
Q2: I'm observing high background noise or a drifting baseline in my measurements. What could be the cause?
High background or a drifting baseline can be caused by several factors, including the presence of interfering substances in the sample and the auto-oxidation of the ferrous ions in the reagent.
-
Interfering Substances: Ascorbic acid is a common interfering substance that can reduce Fe³⁺ back to Fe²⁺, leading to inaccurate readings.[5][6] Pre-treating samples with ascorbate oxidase can mitigate this issue.[6] Hydrogen peroxide (H₂O₂) present in biological samples can also contribute to the signal; this can be addressed by treating the sample with catalase.[7][8]
-
Reagent Instability: The FOX reagent, particularly the ferrous sulfate component, is susceptible to oxidation. It is crucial to prepare the reagent fresh daily.[9][10] Some protocols also recommend deoxygenating the assay solutions to prevent continuous, slow increases in absorbance.[6]
Q3: The linear range of my assay is too narrow for my samples. How can I extend it?
A narrow linear detection range can be a significant limitation when analyzing samples with a wide range of hydroperoxide concentrations. To address this, you can adjust the concentration of perchloric acid in the FOX reagent. Increasing the perchloric acid concentration can make the ferrous iron less prone to oxidation, which in turn requires a higher concentration of hydroperoxides to generate a signal, effectively extending the linear range of the assay.[11][12] One study demonstrated a fivefold expansion of the linear detection range by optimizing the perchloric acid concentration.[11]
Q4: My results are not reproducible. What are the key factors for ensuring consistency?
Poor reproducibility is often linked to variations in pH and reagent preparation.
-
pH Control: The standard FOX assay has a very narrow optimal pH range of 1.7-1.8.[1][2] Biological samples can easily shift the pH outside this range. Using perchloric acid instead of sulfuric acid can lower the optimal pH to 1.1 and make the assay less sensitive to pH fluctuations, thereby improving reproducibility.[1][2][3]
-
Reagent Preparation: Consistent and fresh preparation of the FOX reagent is critical. The ferrous iron solution is particularly unstable and should be prepared fresh.[5][9] Ensure all components are fully dissolved and the final reagent is well-mixed before use.
Q5: Can I use the FOX assay for different types of samples (e.g., lipids, proteins, aqueous solutions)?
Yes, the FOX assay is versatile and can be adapted for various sample types. Different formulations of the FOX reagent have been developed for specific applications:
-
FOX1: Primarily for water-soluble hydroperoxides.
-
FOX2: Adapted for lipid-soluble hydroperoxides, often including a higher percentage of methanol in the reagent.[5]
-
PCA-FOX: A modification using perchloric acid that enhances sensitivity and is suitable for biological samples.[1][2][3]
It is important to choose the appropriate version of the assay and to validate it for your specific sample matrix.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different modifications of the FOX assay.
Table 1: Comparison of Standard FOX vs. PCA-FOX Assay
| Parameter | Standard FOX Assay (Sulfuric Acid) | PCA-FOX Assay (Perchloric Acid) |
| Optimal pH | 1.7 - 1.8[1][2] | 1.1[1][2] |
| Acid Concentration | 25 mM Sulfuric Acid[1] | 110 mM Perchloric Acid[1][2][3] |
| Sensitivity | Baseline | Higher molar absorption coefficients[1][2][3] |
| Reproducibility | Sensitive to pH shifts | Decreased dependence on acid concentration[1][2] |
Table 2: Effect of Perchloric Acid Concentration on Linear Detection Range
| Perchloric Acid Concentration | Effect on Linear Detection Range | Reference |
| 110 mM | Standard for PCA-FOX | [1] |
| 220 mM, 440 mM, 660 mM | Expands the linear detection range of hydroperoxides | [11][12] |
Experimental Protocols
Standard FOX Assay Protocol (FOX2 for Lipid Hydroperoxides)
This protocol is adapted for the measurement of lipid hydroperoxides.
-
Reagent Preparation:
-
Prepare a stock solution of 250 mM sulfuric acid.
-
Prepare a stock solution of 4 mM butylated hydroxytoluene (BHT) in methanol.
-
For the final FOX2 reagent, mix 90% (v/v) methanol with 4 mM BHT, 250 mM sulfuric acid, 0.25 mM ammonium iron (II) sulfate hexahydrate, and 0.1 mM xylenol orange.[5] It is recommended to add the iron and this compound just before use.
-
-
Sample Preparation:
-
Extract lipids from the sample using a suitable solvent (e.g., chloroform:methanol).
-
Evaporate the solvent and resuspend the lipid extract in methanol.
-
-
Assay Procedure:
-
Quantification:
-
Create a standard curve using a known concentration of a hydroperoxide standard (e.g., cumene hydroperoxide or hydrogen peroxide).
-
PCA-FOX Assay Protocol (for Enhanced Sensitivity)
This protocol utilizes perchloric acid to improve sensitivity and reproducibility.
-
Reagent Preparation:
-
Prepare a working reagent containing 250 µM ferrous sulfate, 150 µM this compound, 110 mM perchloric acid, and 4 mM BHT in 90% (v/v) methanol.[14]
-
-
Sample Preparation:
-
Prepare samples in a suitable buffer or solvent. The PCA-FOX assay is more tolerant of various sample matrices.[3]
-
-
Assay Procedure:
-
Mix the sample with the PCA-FOX reagent.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the ferric-xylenol orange complex.
-
-
Quantification:
-
Use a standard curve prepared with a suitable hydroperoxide standard.
-
Visualizations
Caption: Chemical principle of the Ferrous Oxidation-Xylenol Orange (FOX) assay.
Caption: General experimental workflow for the FOX assay.
Caption: Troubleshooting guide for common issues in the FOX assay.
References
- 1. Perchloric acid enhances sensitivity and reproducibility of the ferric-xylenol orange peroxide assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perchloric acid enhances sensitivity and reproducibility of the ferric-xylenol orange peroxide assay. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric measurement of hydroperoxides at increased sensitivity by oxidation of Fe2+ in the presence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Versatile ferrous oxidation–this compound assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 13. FOX reagent - Wikipedia [en.wikipedia.org]
- 14. Determination of Lipid Hydroperoxides in Marine Diatoms by the FOX2 Assay - PMC [pmc.ncbi.nlm.nih.gov]
Eliminating matrix effects in environmental samples for Xylenol orange analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Xylenol Orange (XO) analysis in environmental samples. The focus is on identifying and eliminating matrix effects that can compromise data quality.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound analysis?
A1: A matrix effect is the alteration of an analytical signal (enhancement or suppression) caused by co-extracted components from the sample, other than the analyte itself.[1] Environmental samples like water and soil contain a complex mixture of organic matter (humic and fulvic acids), inorganic salts, and metal ions.[2][3] this compound is a chelating agent that forms colored complexes with metal ions; its signal is highly susceptible to interference from other substances that can also bind to the target metal, react with the XO molecule, or absorb light at the same wavelength.[4][5][6] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[7]
Q2: What are the most common interferences for this compound in environmental samples?
A2: The most common interferences include:
-
Competing Metal Ions: Environmental samples often contain various metal ions (e.g., Fe(III), Al(III), Cu(II), Zn(II), Mn(II)) that can also form complexes with this compound, leading to spectral overlap and inaccurate results for the target analyte.[4][8]
-
Organic Matter: Humic and fulvic acids, prevalent in soil and natural waters, can chelate metal ions themselves, reducing the availability of the target analyte to react with XO. They can also cause background absorbance.[2][3]
-
High Ionic Strength: High concentrations of salts can alter the chemical activity of the analyte and the XO indicator, affecting complex formation.[2]
-
Particulates and Turbidity: Suspended solids in water samples can scatter light, leading to erroneously high absorbance readings.[2][9]
Q3: How can I determine if my analysis is impacted by matrix effects?
A3: You can assess the presence and magnitude of matrix effects using several methods:
-
Post-Extraction Spike: An aliquot of a blank matrix extract is spiked with a known concentration of the analyte. The response is then compared to the response of the same standard prepared in a clean solvent. A significant difference indicates a matrix effect.[10] The matrix effect percentage can be calculated as:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
-
-
Matrix-Matched Calibration: Calibration standards are prepared using an extract from a blank matrix sample (a sample known to not contain the analyte). If the slope of the matrix-matched curve differs significantly from a solvent-based calibration curve, matrix effects are present.[11]
-
Standard Addition: The sample is divided into several aliquots, and each is spiked with increasing concentrations of a standard solution. The resulting measurements are plotted, and the original concentration is determined by extrapolating to the x-intercept. This method is highly effective but more time-consuming as each sample requires its own calibration curve.[11]
Q4: What is the best general approach to minimize matrix effects?
A4: The most effective strategy is a combination of robust sample cleanup and an appropriate calibration method. Solid Phase Extraction (SPE) is a widely used and highly effective technique for removing interfering compounds and concentrating the analyte of interest.[12][13] Following cleanup, using a matrix-matched calibration or the method of standard additions can further compensate for any remaining matrix components. Sample dilution can also be a simple and effective way to reduce the concentration of interfering substances, especially when using highly sensitive analytical techniques.[11][14]
Troubleshooting Guide
Problem: Low Analyte Recovery
| Possible Cause | Suggested Solution |
|---|---|
| Inefficient Sample Extraction | Optimize the extraction parameters. For soil, ensure the sample is properly dried, ground, and homogenized.[15][16][17] For SPE, ensure the correct sorbent phase is chosen and that the pH of the sample is adjusted for optimal analyte retention.[13] |
| Strong Analyte-Matrix Binding | Pre-treat the sample to release the analyte. This may involve adjusting the pH, using a stronger extraction solvent, or employing techniques like sonication. For metals bound to organic matter, an acid digestion step may be necessary.[3][18] |
| Analyte Loss During Cleanup | Review the wash and elution steps in your SPE protocol. The wash solvent may be too strong, causing premature elution of the analyte. The elution solvent may be too weak to fully recover the analyte from the sorbent.[12][19] Ensure complete elution by using multiple, small-volume aliquots of the elution solvent.[13] |
| Improper SPE Cartridge Conditioning | Ensure the SPE sorbent is properly conditioned and equilibrated before loading the sample. Incomplete wetting of the sorbent bed will lead to channeling and poor retention.[12] |
Problem: Poor Chromatographic Peak Shape (Tailing, Broadening, Splitting)
| Possible Cause | Suggested Solution |
|---|---|
| Co-eluting Matrix Components | Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent or add an extra wash step) to remove the interfering compounds.[20] |
| Particulates in Final Extract | Filter the sample extract through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates that could block the column frit.[20] |
| Sample Solvent Mismatch | The solvent used to reconstitute the final extract should be as close in composition and strength to the initial mobile phase as possible to avoid peak distortion.[20] |
| Column Contamination | Matrix components can irreversibly adsorb to the analytical column. Use a guard column to protect the main column and implement a regular column flushing/cleaning protocol.[20] |
Problem: Inconsistent or Non-Reproducible Results | Possible Cause | Suggested Solution | | Sample Inhomogeneity | For solid samples like soil, ensure a representative sample is taken and that it is thoroughly homogenized (dried, sieved, and ground) before subsampling for analysis.[16][17] | | Instrumental Drift | Calibrate the instrument regularly using certified reference materials.[7] Run a check standard periodically throughout the analytical sequence to monitor for any drift in instrument response. | | Inconsistent Sample Preparation | Sample preparation, especially manual methods like SPE, can be a source of variability. Ensure consistent timing, volumes, and flow rates for each step. Automation can significantly improve reproducibility.[12] | | Variable pH | The complexation of this compound is pH-dependent.[4][5] Ensure the pH of all samples, standards, and reagents is consistently controlled using appropriate buffers.[8] |
Quantitative Data Summary
The effectiveness of different sample preparation techniques is highly dependent on the matrix and the specific analyte. The following tables provide representative data from the literature.
Table 1: Comparison of Matrix Effect and Recovery for Different Environmental Matrices
| Matrix Type | Analyte Class | Sample Prep | Matrix Effect (%) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Tap Water | Pharmaceuticals | SPE | 8.8 to -16.5 | 41.5 to 94.9 | [21] |
| Wastewater Influent | Pharmaceuticals | SPE | -63.7 to -97.4 | 0 to 31.6 | [21] |
| Urine | Cannabinoids | SPE | < 15 | 60 to 90 | [1] |
Note: Matrix effect is reported as signal enhancement (+) or suppression (-). Data illustrates that as matrix complexity increases (Tap Water < Wastewater), signal suppression and recovery loss become more severe.
Table 2: Performance of this compound Methods
| Method | Analyte | Matrix | Linearity Range | Detection Limit (LOD) | Reference |
|---|---|---|---|---|---|
| Ion Chromatography-Visible Detection | Pb(II) | Polluted Water | 0.05 - 20 mg/L | 30 µg/L | [8] |
| Spectrophotometry | Pb(II) | Wastewater | 2.1 - 6000 µg/L | - | [22] |
Note: These methods utilize this compound as part of the analytical system for metal detection, highlighting its sensitivity.
Detailed Experimental Protocols
Protocol: Solid Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for extracting analytes from a water sample using a reversed-phase (e.g., C18) SPE cartridge. Optimization will be required for specific analytes and matrices.
1. Materials:
-
SPE Cartridges (e.g., 500 mg, 6 mL C18)
-
SPE Vacuum Manifold
-
Sample Reservoir
-
Reagents: HPLC-grade Methanol, Deionized Water, pH adjustment acids/bases (e.g., HCl, NaOH)
-
Collection Vials
2. Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups. Do not allow the sorbent to go dry.[12]
-
Equilibration: Pass 5 mL of deionized water (adjusted to the same pH as the sample) through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Allow the solvent to drop to the level of the top frit, but do not let the cartridge dry out.[12]
-
Sample Loading:
-
Adjust the water sample (e.g., 500 mL) to the optimal pH for analyte retention (for neutral compounds on C18, typically neutral pH).
-
Attach the sample reservoir and pass the entire sample through the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second). A slow flow rate is critical for efficient retention.[12]
-
-
Washing: Pass 5-10 mL of deionized water through the cartridge to wash away salts and other highly polar interferences. A small percentage of organic solvent (e.g., 5% methanol in water) can be used for a more rigorous wash, but care must be taken not to elute the analyte of interest.[19]
-
Drying: Dry the cartridge thoroughly by applying vacuum for 10-20 minutes to remove all residual water. This is a critical step to ensure efficient elution with an organic solvent.[19]
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the analyte(s) by passing a small volume of a strong organic solvent (e.g., 2 x 3 mL of methanol or acetonitrile) through the cartridge.
-
Allow the solvent to soak the sorbent for a few minutes before applying vacuum to ensure complete desorption of the analyte.[13]
-
-
Post-Elution: The eluate can be concentrated by gently evaporating the solvent under a stream of nitrogen and reconstituting the residue in a smaller, known volume of a solvent compatible with the analytical instrument (e.g., mobile phase).[13]
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the logical steps in sample analysis and troubleshooting common issues.
Caption: General workflow for this compound analysis in environmental samples.
Caption: Troubleshooting logic for low analyte recovery.
Caption: Chemical interaction pathways affecting this compound analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. elgalabwater.com [elgalabwater.com]
- 3. research.fit.edu [research.fit.edu]
- 4. researchgate.net [researchgate.net]
- 5. A potentiometeric study of protonation and complex formation of this compound with alkaline earth and aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. sperdirect.com [sperdirect.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Operational options to reduce matrix effects in liquid chromatography-electrospray ionization-mass spectrometry analysis of aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 16. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 17. mpbio.com [mpbio.com]
- 18. Procedures [clemson.edu]
- 19. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Modifications to the Xylenol Orange Method for Automated Systems
Welcome to the technical support center for the Xylenol Orange (XO) method, tailored for researchers, scientists, and drug development professionals utilizing automated systems. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the application of the this compound method in automated and high-throughput screening (HTS) formats, particularly focusing on the Ferrous Oxidation-Xylenol Orange (FOX) assay.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High background noise or reagent blank absorbance | 1. Contamination of reagents or solvents with peroxides or metal ions. 2. Auto-oxidation of the ferrous (Fe²⁺) ions in the reagent. 3. Instability of the prepared XO reagent.[1] | 1. Use high-purity water and analytical grade reagents. 2. Prepare the FOX reagent fresh daily, adding the ferrous ammonium sulfate and this compound just before use.[2] 3. Store stock solutions appropriately; for instance, the methanol, sulfuric acid, and BHT mixture can be stored at 4°C.[2] 4. Ensure the acidic conditions of the reagent are maintained, as ferrous ions are more stable at low pH.[3][4] |
| Poor sensitivity or weak signal | 1. Suboptimal pH for complex formation. 2. Incorrect wavelength measurement. 3. Low molar absorptivity of the Fe³⁺-XO complex in the chosen solvent system. | 1. Ensure the final reaction mixture is sufficiently acidic. The FOX assay relies on acidic conditions for the oxidation of Fe²⁺.[3][4] 2. Measure absorbance at the optimal wavelength for the Fe³⁺-XO complex, which is typically between 550-580 nm.[3][4] A wavelength of 560 nm or 570 nm is commonly used.[3][5][6] 3. Consider solvent modifications. For example, the inclusion of methanol is common in FOX assays.[2] |
| Inconsistent or non-reproducible results | 1. Instability of the XO reagent over the course of an automated run. 2. Variability in incubation times. 3. Fluctuations in temperature. 4. Impurity of the commercial this compound reagent. | 1. Prepare fresh reagent for each run or validate the stability of a batch for the duration of the experiment. The complete FOX reagent is often recommended for use within 24 hours.[2] 2. In automated systems, ensure that mixing and incubation times are precisely controlled and consistent for all wells. 3. Maintain a stable temperature, as reaction kinetics can be temperature-dependent. 4. Source high-purity this compound (e.g., >90%) to minimize variability from contaminants like semi-xylenol orange. |
| Narrow linear detection range | The standard FOX assay can have a limited linear range, which is not ideal for HTS where sample concentrations can vary widely.[7][8] | 1. Modify the FOX reagent by increasing the concentration of perchloric acid (e.g., to 440 mM). This slows the complexation reaction, requiring higher hydroperoxide concentrations for a signal and thereby extending the linear range.[3][7][8] This modification can result in a fivefold expansion of the linear detection range.[7][8] |
| False positives or negatives (assay interference) | 1. Chelating agents (e.g., EDTA, desferrioxamine) in the sample can bind with Fe³⁺, preventing the formation of the Fe³⁺-XO complex.[1] 2. Reducing agents or antioxidants in the sample can interfere with the oxidation of Fe²⁺. 3. Colored compounds in the sample that absorb at the detection wavelength. 4. Phenolic compounds can interfere with the assay.[2] 5. ATP can quench color development in assays for 5-lipoxygenase. | 1. If possible, avoid using EDTA in sample preparation. If its presence is unavoidable, the interference must be noted and potentially corrected for with appropriate controls. 2. Include appropriate controls to test for interference from sample components. This can involve running samples in the absence of the analyte of interest. 3. Use a sample blank that contains the sample but not the XO reagent to measure and subtract the background absorbance. 4. For plant tissues, sample cleanup or the use of specific controls might be necessary. 5. Optimize the concentration of interfering substances if they are necessary for the reaction being studied. For example, an optimal ATP concentration with minimal interference has been determined for 5-LO assays. |
Frequently Asked Questions (FAQs)
1. What is the fundamental principle of the this compound method for detecting hydroperoxides in an automated system?
The most common adaptation is the Ferrous Oxidation-Xylenol Orange (FOX) assay. The principle is a two-step reaction. First, in an acidic environment, hydroperoxides in the sample oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). Subsequently, the newly formed ferric ions create a colored complex with the this compound dye. The concentration of this complex, which is directly proportional to the amount of hydroperoxide, is quantified by measuring its absorbance, typically at a wavelength of 560 nm.[6]
2. How should I prepare the this compound reagent for an automated assay to ensure stability?
Reagent stability is critical for the consistency of automated runs. It is highly recommended to prepare the complete FOX reagent fresh for each experiment. A common practice is to prepare a stock solution containing the solvent (e.g., 90% methanol), acid (e.g., 25 mM H₂SO₄), and butylated hydroxytoluene (BHT), which can be stored at 4°C. The ferrous ammonium sulfate and this compound should be added to this stock solution just before the assay is performed.[2] The final working reagent should ideally be used within a few hours to a day, as the Fe²⁺ ions can auto-oxidize over time, leading to high background readings.[1][2]
3. My assay has a very narrow dynamic range. How can I modify it for a high-throughput screen?
A narrow linear detection range is a known limitation of the standard FOX assay, making it challenging for HTS applications where compound activities can span several orders of magnitude.[7][8] A validated modification is to increase the acidity of the FOX reagent by raising the concentration of perchloric acid to around 440 mM.[3][7][8] This adjustment slows down the reaction kinetics, meaning a higher concentration of hydroperoxides is needed to produce a signal, which effectively expands the linear detection range of the assay. This modification allows the assay to accommodate samples with pH values from 3 to 10.[7][8]
4. What are the most common interfering substances I should be aware of?
Several types of substances can interfere with the XO-based assays:
-
Chelating Agents: Compounds like EDTA will chelate the Fe³⁺ ions, preventing them from binding to this compound and leading to falsely low readings.[1]
-
Strong Reducing or Oxidizing Agents: These can directly interact with the Fe²⁺/Fe³⁺ ions, independent of the hydroperoxide activity.
-
Colored Compounds: If your sample contains compounds that absorb light in the 550-580 nm range, they will artificially inflate the absorbance reading.
-
Buffer Components: Certain buffers can affect the reaction. It's crucial to calibrate the assay using the same buffer as your samples.[7][8]
-
Biological Molecules: In complex biological samples, molecules like ATP have been shown to quench the signal in certain applications.
5. How can I validate the results from my automated this compound assay?
To validate your results, you can compare them with an established, alternative method. For instance, when measuring fatty acid hydroperoxides, the results from the modified FOX assay have been shown to correlate well with the conjugated diene method.[3][7][8] Additionally, spiking known concentrations of a standard (e.g., hydrogen peroxide or a specific lipid hydroperoxide) into your sample matrix can help assess recovery and matrix effects.
Experimental Protocol: Modified FOX Assay for HTS
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening of enzyme activity (e.g., lipoxygenase) that produces hydroperoxides.
Reagents:
-
Modified FOX Reagent:
-
2.0 mM Ferrous sulfate (or Ferrous ammonium sulfate)
-
0.29 mM this compound tetrasodium salt
-
440 mM Perchloric acid
-
Solvent: Methanol/Water (9:1 v/v)
-
Note: This reagent should be freshly prepared.
-
-
Sample Buffer: e.g., 100 mM Bis-Tris buffer (pH 6.0)
Procedure:
-
Enzymatic Reaction: In a 96-well microplate, combine your enzyme, substrate, and any test compounds (e.g., inhibitors) in the appropriate buffer. Incubate for the desired time at a controlled temperature (e.g., 25°C). The final volume may vary (e.g., 30 µL).
-
Stop Reaction & Color Development: Add 150 µL of the freshly prepared modified FOX reagent to each well to stop the enzymatic reaction and initiate color development.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Calibration: A standard curve should be generated using known concentrations of a relevant hydroperoxide standard (e.g., cumene hydroperoxide or 13-HPODE) diluted in the same buffer as the samples.
References
- 1. scispace.com [scispace.com]
- 2. Versatile ferrous oxidation–this compound assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A this compound-Based Screening Assay for the Substrate Specificity of Flavin-Dependent para-Phenol Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FOX reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Versatile ferrous oxidation-xylenol orange assay for high-throughput screening of lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
Addressing photobleaching of Xylenol orange in fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of photobleaching when using Xylenol Orange in fluorescence microscopy. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Minimizing Photobleaching of this compound
Rapid fading of the this compound signal during image acquisition is a primary indicator of photobleaching. The following steps can be taken to mitigate this issue.
Problem: Fluorescent signal of this compound fades quickly during observation.
| Solution | Detailed Action |
| 1. Reduce Excitation Light Intensity | Lower the laser power or lamp intensity to the minimum level required for an adequate signal-to-noise ratio. Use neutral density (ND) filters to attenuate the excitation light without altering its spectral properties.[1] |
| 2. Minimize Exposure Time | Use the shortest possible exposure time for your camera that still yields a clear image. Modern, sensitive cameras can often produce high-quality images with very short exposures. Avoid prolonged and unnecessary exposure of the sample to the excitation light.[1] |
| 3. Optimize Imaging Settings | Close the fluorescence shutter when not actively observing or acquiring an image. For time-lapse experiments, increase the interval between acquisitions to allow the sample to recover. |
| 4. Use Antifade Reagents | Incorporate an antifade reagent into your mounting medium. These reagents work by scavenging reactive oxygen species (ROS), which are major contributors to photobleaching.[2] See the "Antifade Reagents and Mounting Media" section for more details. |
| 5. Optimize Mounting Medium pH | The pH of the mounting medium can influence fluorophore stability. For many fluorophores, a slightly alkaline pH (8.5-9.0) is optimal for preventing fluorescence quenching.[2] |
| 6. Choose Appropriate Sample Preparation | For applications such as bone labeling, ensure optimal dye concentration to achieve sufficient staining without causing cellular toxicity. For in vitro studies, a concentration of 20 µM this compound has been shown to provide distinct staining of mineralized nodules without altering cell viability.[3] For in vivo bone labeling, a dose of 90 mg/kg is commonly used.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. It occurs when the fluorophore is exposed to high-intensity excitation light. The energy from the light can induce chemical reactions, often involving molecular oxygen, that damage the fluorophore's structure.[1]
Q2: Are there more photostable alternatives to this compound for bone labeling?
A2: Yes, several other fluorochromes are used for bone labeling, some of which may exhibit greater photostability. These include Calcein, Alizarin Red S, and various tetracycline derivatives.[5][6] The choice of fluorophore will depend on the specific experimental requirements, including the desired emission color and the need for sequential labeling.
Q3: Can I use antifade reagents in live-cell imaging with this compound?
A3: Caution must be exercised when using antifade reagents for live-cell imaging. Many traditional antifade reagents are not compatible with living cells and can be toxic.[1] However, there are commercially available antifade reagents specifically designed for live-cell applications, such as ProLong™ Live Antifade Reagent.[7] It is crucial to use a reagent that is validated for live-cell imaging to avoid artifacts and ensure cell health.
Q4: How does the mounting medium affect this compound fluorescence?
A4: The mounting medium plays a critical role in preserving fluorescence. A suitable mounting medium should have a refractive index close to that of the coverslip and immersion oil to minimize optical aberrations.[8] Additionally, the chemical composition of the mounting medium, including its pH and the presence of antifade reagents, can significantly impact the photostability of this compound.[2]
Q5: I am still experiencing photobleaching after implementing these suggestions. What else can I do?
A5: If photobleaching persists, consider more advanced imaging techniques. For example, two-photon microscopy uses lower energy infrared excitation light, which can reduce scattering and phototoxicity in deeper tissue imaging. Additionally, ensure your microscope's optical components are clean and aligned for optimal signal detection, which can allow for lower excitation power.
Quantitative Data
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photobleaching Half-life (s) |
| mOrange | 548 | 562 | 0.69 | ~5 |
| mOrange2 | 549 | 565 | 0.60 | ~125 |
| TagRFP | 555 | 584 | 0.48 | ~20 |
| mCherry | 587 | 610 | 0.22 | ~60 |
| EGFP | 488 | 507 | 0.60 | ~174 |
Data for this table is compiled from sources discussing the photostability of fluorescent proteins and is intended for comparative purposes.[9]
Experimental Protocols
Protocol 1: In Vitro Staining of Mineralized Nodules with this compound
This protocol is adapted for staining mineralized nodules in osteogenic cell cultures.[3]
-
Prepare Staining Solution: Prepare a 20 µM working solution of this compound in the cell culture medium.
-
Cell Culture Staining: Aspirate the existing culture medium from the osteogenic cell cultures and add the this compound staining solution.
-
Incubation: Incubate the cells with the staining solution for 2 hours at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove unbound dye.
-
Mounting: Mount the sample in a suitable mounting medium, preferably one containing an antifade reagent. For live-cell imaging, use a live-cell compatible antifade reagent and imaging medium.
-
Imaging: Proceed with fluorescence microscopy, using the troubleshooting guide above to minimize photobleaching.
Protocol 2: Preparation of an Antifade Mounting Medium
This is a common recipe for a glycerol-based antifade mounting medium.
-
Prepare Buffer: Prepare a 20 mM Tris buffer solution, pH 8.0.
-
Add Antifade Reagent: Dissolve n-propyl gallate in the Tris buffer to a final concentration of 0.5%. This may require gentle warming and vortexing.
-
Add Glycerol: Add glycerol to the solution to a final concentration of 90% for fixed samples. For imaging that also requires differential interference contrast (DIC), a 50% glycerol concentration is recommended.
-
Storage: Store the mounting medium in small aliquots at 4°C, protected from light.
Visualizations
Caption: The Jablonski diagram illustrates the photobleaching process.
Caption: A workflow for troubleshooting this compound photobleaching.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unige.ch [unige.ch]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Xylenol Orange and Eriochrome Black T for Calcium and Magnesium Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of calcium (Ca²⁺) and magnesium (Mg²⁺) ions is critical in numerous scientific disciplines, from environmental monitoring to pharmaceutical quality control. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) remains a fundamental and widely used analytical technique for this purpose. The choice of a suitable metallochromic indicator is paramount for achieving a sharp and accurate endpoint. This guide provides a detailed comparison of two common indicators, Xylenol Orange and Eriochrome Black T, for the determination of calcium and magnesium, supported by experimental data and protocols.
Principles of Complexometric Titration with Metallochromic Indicators
Complexometric titrations for calcium and magnesium rely on the formation of stable, water-soluble complexes with a chelating agent, most commonly EDTA. A metallochromic indicator is a dye that changes color when it binds with metal ions. For a successful titration, the metal-indicator complex must be less stable than the metal-EDTA complex. Initially, the indicator forms a colored complex with the metal ions in the sample. As EDTA is added, it first reacts with the free metal ions. Near the equivalence point, the EDTA displaces the metal ions from the indicator complex, causing a distinct color change that signals the endpoint of the titration.
The general principle of this process is illustrated in the following diagram:
Caption: General principle of metallochromic indicators in complexometric titration.
Performance Comparison: this compound vs. Eriochrome Black T
The selection of the appropriate indicator is dictated by the specific requirements of the analysis, including the ions to be determined and the pH of the sample matrix.
| Feature | This compound | Eriochrome Black T |
| Primary Application | Titration of various metal ions such as Bi³⁺, Pb²⁺, Zn²⁺, and Cd²⁺.[1][2] Can be used for Ca²⁺ under specific conditions. | Determination of total hardness (Ca²⁺ + Mg²⁺).[3] |
| Optimal pH Range | Acidic to slightly acidic (pH 1-6 for most metals).[1][4] For Ca²⁺, a higher pH of ~10.8 has been used in spectrophotometry.[5] | Alkaline (pH ~10), typically maintained with an ammonia buffer.[3][6] |
| Color Change (Metal Complex to Free Indicator) | Red/Violet to Yellow.[1][4] | Wine Red to Blue.[3] |
| Endpoint Sharpness | Generally sharp for its primary metal ion targets.[4] For Ca²⁺, the endpoint may be less distinct compared to other indicators. | Good, especially in the presence of magnesium. The color change can be gradual if only calcium is present.[7][8] |
| Interferences | Interference from various metal ions is common and often requires pH control or masking agents.[9] | Interfered by heavy metals like copper, iron, cobalt, and nickel. Masking agents such as cyanide can be used.[3][10] |
| Stability of Solution | Aqueous solutions are generally stable. | Aqueous solutions are unstable and should be prepared fresh. Solid mixtures with NaCl are more stable. |
Experimental Protocols
Determination of Total Calcium and Magnesium using Eriochrome Black T
This method is widely used for determining the total hardness of water and other samples.
Reagents:
-
EDTA Solution (0.01 M): Dissolve 3.723 g of disodium EDTA dihydrate in deionized water and dilute to 1 L. Standardize against a primary standard calcium carbonate solution.
-
Ammonia Buffer (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 L with deionized water.[3]
-
Eriochrome Black T Indicator: Dissolve 0.5 g of Eriochrome Black T in 100 mL of triethanolamine or prepare a solid mixture by grinding 0.5 g of the indicator with 100 g of sodium chloride.
-
Standard Calcium Solution (0.01 M): Accurately weigh 1.000 g of anhydrous calcium carbonate, dissolve it in a minimum amount of dilute HCl, and dilute to 1 L with deionized water.
Procedure:
-
Pipette a known volume of the sample (e.g., 50 mL) into a 250 mL conical flask.
-
Add 1-2 mL of the ammonia buffer solution to adjust the pH to approximately 10.
-
Add a small amount of the Eriochrome Black T indicator (a pinch of the solid mixture or a few drops of the solution) to obtain a wine-red color.
-
Titrate with the standardized 0.01 M EDTA solution until the color changes from wine-red to a distinct blue.
-
Record the volume of EDTA used. The total concentration of Ca²⁺ and Mg²⁺ can be calculated from the volume of EDTA consumed.
Determination of Calcium using this compound
While not the standard method for calcium in the presence of magnesium, this compound can be used for the determination of calcium under specific conditions, often involving back-titration. A direct titration method is less common and may yield a less sharp endpoint.
Reagents:
-
EDTA Solution (0.01 M): Prepared as described above.
-
Hexamine Buffer (or other suitable buffer to achieve pH 5-6): Dissolve hexamine in deionized water to prepare a saturated solution.
-
This compound Indicator: Dissolve 0.1 g of this compound in 100 mL of deionized water.[11]
-
Standard Zinc or Lead Solution (0.01 M): For back-titration.
Procedure (Back-Titration for Calcium):
-
Pipette a known volume of the sample into a conical flask.
-
Add a known excess of standard 0.01 M EDTA solution.
-
Adjust the pH to 5-6 with a suitable buffer (e.g., hexamine).[2]
-
Add a few drops of this compound indicator. The solution should be yellow (the color of the free indicator).
-
Titrate the excess EDTA with a standard 0.01 M zinc or lead solution until the color changes from yellow to red/violet.
-
The amount of calcium is calculated from the difference between the total EDTA added and the amount that reacted with the back-titrant.
Workflow and Logic Diagrams
The logical workflow for selecting an indicator and performing the titration for calcium and magnesium is outlined below.
Caption: Decision workflow for indicator selection and titration of Ca²⁺ and Mg²⁺.
Conclusion
For the routine determination of total calcium and magnesium, Eriochrome Black T is the well-established and recommended indicator, offering a reliable endpoint at a pH of 10. Its main drawback is the instability of its aqueous solution.
This compound is a versatile indicator for a range of metal ions, typically used in acidic conditions. While it can be employed for the determination of calcium, its use for the combined or sequential titration of both calcium and magnesium is not standard practice, and it may not offer the same level of performance as indicators specifically chosen for this purpose. For the selective determination of calcium, other indicators such as Calcon or Murexide at a higher pH (to precipitate magnesium) are often preferred.
The choice between these indicators ultimately depends on the specific analytical requirements, the sample matrix, and the presence of interfering ions. For accurate and reproducible results, it is crucial to follow validated experimental protocols and to properly control the pH of the titration.
References
- 1. This compound AR | Ennore India Chemicals [ennoreindiachemicals.com]
- 2. bspublications.net [bspublications.net]
- 3. scielo.br [scielo.br]
- 4. ijcps.org [ijcps.org]
- 5. nbinno.com [nbinno.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. studylib.net [studylib.net]
- 8. metrohm.com [metrohm.com]
- 9. researchgate.net [researchgate.net]
- 10. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Xylenol Orange and Calcein for Bone Labeling in Preclinical Research
In the realm of bone biology and drug development, the accurate assessment of bone formation and remodeling is paramount. Vital bone labeling with fluorochromes remains a cornerstone of dynamic histomorphometry, providing critical insights into the rates of bone apposition. Among the arsenal of available dyes, Xylenol orange and Calcein have emerged as two of the most widely utilized agents for sequentially labeling mineralizing bone. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal labeling agent for their specific study needs.
Performance Characteristics at a Glance
A summary of the key characteristics of this compound and Calcein is presented below, offering a rapid comparison for researchers. Both dyes are calcium-chelating agents that incorporate into newly formed bone mineral, exhibiting distinct fluorescence under specific wavelengths.
| Feature | This compound | Calcein |
| Fluorescence Color | Red | Green |
| Excitation Wavelength | ~440 nm, ~570 nm | ~495 nm |
| Emission Wavelength | ~610 nm | ~515 nm |
| Typical In Vivo Dose | 90 mg/kg | 10 - 30 mg/kg |
| Typical In Vitro Conc. | 20 µM | 30 µM |
| Toxicity | Low at recommended doses; high concentrations can induce cell death.[1][2] | Low at recommended doses; high concentrations can induce cell death.[1][2] |
| Histomorphometric Equivalence | No significant difference in mineralizing surface or bone formation rate compared to Calcein.[3] | No significant difference in mineralizing surface or bone formation rate compared to this compound.[3] |
| 3D Histomorphometry Segmentation Sensitivity | 98.6 ± 0.40% | 97.6 ± 1.64% |
Experimental Protocols: A Step-by-Step Guide
The successful application of this compound and Calcein hinges on meticulous experimental protocols. Below are detailed methodologies for both in vivo and in vitro applications, synthesized from established research practices.
In Vivo Bone Labeling Protocol (Rodent Model)
This protocol is designed for sequential labeling in rodent models to measure dynamic bone parameters such as Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR).
-
Acclimatization: Allow animals to acclimatize to their housing conditions for a minimum of one week prior to the start of the experiment.
-
First Label Administration (this compound):
-
Interlabel Period: A period of 7 to 10 days between labels is common for standard bone turnover studies. This period can be adjusted based on the specific research question and the anticipated rate of bone formation.
-
Second Label Administration (Calcein):
-
Sacrifice and Tissue Harvest: Euthanize the animals 2 to 4 days after the final label administration.[6] Dissect the bones of interest (e.g., tibiae, femora, vertebrae).
-
Sample Processing:
-
Fix tissues in 70% ethanol.
-
Dehydrate through a graded series of ethanol.
-
Embed in a hard-grade resin such as methylmethacrylate.
-
Section undecalcified bone to a thickness of 5-10 µm using a microtome.
-
-
Fluorescence Microscopy:
-
Visualize sections using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., TRITC, 545/620 nm Ex/Em) and Calcein (e.g., FITC, 470/525 nm Ex/Em).[8]
-
Capture images for subsequent histomorphometric analysis.
-
In Vitro Mineralization Assay Protocol (Osteoblast Culture)
This protocol allows for the continuous monitoring of mineralized nodule formation in osteogenic cell cultures.
-
Cell Culture: Plate osteogenic cells (e.g., primary calvarial osteoblasts or bone marrow stromal cells) at an appropriate density in culture plates and induce osteogenic differentiation using standard protocols.
-
Label Preparation:
-
Prepare stock solutions of this compound (e.g., 20 mM) and Calcein (e.g., 30 mM) in sterile, deionized water.
-
-
Labeling:
-
For continuous labeling, add this compound or Calcein directly to the culture medium to a final concentration of 20 µM and 30 µM, respectively.[1][2] These concentrations have been shown to be non-toxic and do not alter the rate of mineralization.[1][2]
-
For sequential labeling to distinguish between old and new mineral deposition, the medium can be changed to include the second label at a later time point.[1]
-
-
Live Cell Imaging:
-
Confirmation (Optional): At the end of the experiment, cultures can be fixed and stained with traditional methods like von Kossa or Alizarin Red S to confirm the location of mineral deposition.[1]
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparative aspects of these two fluorochromes, the following diagrams are provided.
References
- 1. Examination of Mineralized Nodule Formation in Living Osteoblastic Cultures Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Do different fluorochrome labels give equivalent histomorphometric information? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a fluorochrome useful in polychrome sequential labeling of calcifying tissues. | Semantic Scholar [semanticscholar.org]
- 5. Fluorescent labelling analysis [bio-protocol.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Use of the fluorochromes this compound, calcein green, and tetracycline to document bone deposition and remodeling in healing fractures in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-Dimensional Dynamic Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Validation and Comparative Performance of Xylenol Orange-Based Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a new analytical method utilizing Xylenol Orange (XO), a versatile chromogenic agent. It details the method's validation, compares its performance against established alternatives, and offers detailed experimental protocols. The information presented is intended to assist researchers in evaluating the suitability of this method for their specific analytical needs.
Introduction to the this compound Method
This compound is an organic reagent widely employed as a metal indicator in complexometric titrations and as a chromogenic agent for the spectrophotometric determination of a variety of metal ions.[1][2] Its ability to form distinctly colored complexes with metal ions in a pH-dependent manner allows for sensitive and selective quantification.[1][3] The method's applications extend to the analysis of aluminum, iron, zirconium, chromium, and other metal ions in diverse samples, including water, pharmaceuticals, and geological materials.[1][4][5][6]
Furthermore, a modified approach, the Ferrous Oxidation-Xylenol Orange (FOX) assay, enables the indirect quantification of hydroperoxides. This makes it a valuable tool for measuring the activity of oxidase enzymes, such as L-amino acid oxidase (LAAO) and lipoxygenases (LOXs), by detecting the hydrogen peroxide (H₂O₂) produced.[7][8][9][10]
Principle of Detection
The analytical utility of this compound is based on two primary mechanisms:
-
Direct Complexation with Metal Ions: this compound forms a stable, colored complex with various metal ions. The intensity of the color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the metal ion in the sample. The optimal pH for complex formation varies depending on the target metal.[5][6]
-
Indirect Detection of Hydroperoxides (FOX Assay): In an acidic medium, hydroperoxides (like H₂O₂) oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting Fe³⁺ ions then form a colored complex with this compound, which can be quantified spectrophotometrically.[7][8][10] The concentration of the colored complex is proportional to the initial amount of hydroperoxide.
Method Validation and Performance
An analytical method's validation ensures its reliability, consistency, and accuracy for a specific purpose.[11][12] The key performance characteristics of the this compound spectrophotometric method have been established across various applications.
Data Presentation: Performance Characteristics
The performance of the this compound method for the determination of various analytes is summarized below.
Table 1: Performance of this compound Method for Metal Ion Determination
| Analyte | λmax | Optimal pH | Linearity Range (ppm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Key Findings |
|---|---|---|---|---|---|
| Iron (Fe) | 585 nm | 1.5 | 0.5 - 3.0 | 34,000 | Higher sensitivity than other common reagents; complex is stable for two hours.[5] |
| Chromium (Cr) | Not Specified | 3.0 | Not Specified | 19,000 | Requires heating in boiling water for 20 minutes for full color development.[4] |
| Zirconium (Zr) | 531 nm | 0.2-0.3 M HClO₄ | up to 2.1 | Not Specified | A perchloric acid fuming step is used to remove interfering hydrofluoric acid.[6] |
| Aluminum (Al) | Not Specified | 3.0 | 0.0432 - 0.864 | Not Specified | Reaction is slow at room temperature; heating or using an alcoholic solution of the reagent increases the reaction rate.[1] |
| Strontium (Sr) | 570 nm | Not Specified | up to 4.0 | Not Specified | The method is sensitive but can be affected by interference from chemically similar metals like calcium and barium.[13] |
Table 2: Comparison of the Ferrous Oxidation-Xylenol Orange (FOX) Assay with Alternative Methods
| Method | Principle | Advantages | Disadvantages | Primary Application |
|---|---|---|---|---|
| FOX Assay | Oxidation of Fe²⁺ to Fe³⁺ by hydroperoxides, followed by complexation of Fe³⁺ with this compound.[7][8] | High sensitivity, suitable for high-throughput screening, applicable over a wide pH range (with modification).[7][8][9] | Can be affected by interfering substances in complex biological samples.[14] | Quantification of hydroperoxides; enzyme activity assays (e.g., oxidases, lipoxygenases).[7][8] |
| Modified Iodometric Assay | Oxidation of iodide (I⁻) to iodine (I₂) by lipid peroxides, followed by titration or spectrophotometry. | Good accuracy and precision in complex sample systems.[14] | Generally less sensitive than the FOX assay. | Measurement of lipid peroxides in biological samples.[14] |
| TBARS Assay | Reaction of malondialdehyde (a secondary product of lipid peroxidation) with thiobarbituric acid. | Well-established and widely used. | Lacks specificity as other aldehydes can interfere; may overestimate peroxidation. | General estimation of lipid peroxidation in biological samples.[14] |
| Conjugated Diene Method | Measures the increase in absorbance at ~234 nm due to the formation of conjugated dienes during lipid peroxidation. | Simple and direct measurement. | Limited to the initial stages of oxidation; susceptible to interference from other UV-absorbing compounds.[8][9] | Monitoring the initial phases of lipid peroxidation. |
Experimental Workflows and Protocols
Workflow 1: Metal Ion Determination
The general workflow for determining the concentration of a metal ion using this compound involves sample preparation, complex formation, and spectrophotometric analysis.
Caption: General workflow for metal ion quantification using this compound.
Experimental Protocol 1: Spectrophotometric Determination of Iron [5]
-
Reagent Preparation :
-
This compound (0.05% w/v) : Dissolve 0.05 g of this compound in 100 mL of deionized water.
-
Buffer Solution (pH 1.5) : Prepare a sodium acetate buffer and adjust the pH to 1.5.
-
Hydrogen Peroxide (1:1) : Mix equal volumes of 30% H₂O₂ and deionized water.
-
Standard Iron Solution : Prepare a stock solution of a known iron salt and create a series of dilutions (e.g., 0.5 to 3.0 ppm) for the calibration curve.
-
-
Sample Preparation and Analysis :
-
Take a neutral sample solution containing an unknown amount of iron.
-
Add 1 mL of H₂O₂ (1:1), 5 mL of the pH 1.5 buffer solution, and 3 mL of the 0.05% this compound solution in a beaker.
-
Warm the mixture to 40-45°C.
-
Cool the solution to room temperature.
-
Transfer the solution to a 50 mL volumetric flask and make up the volume with deionized water.
-
Measure the absorbance at 585 nm against a reagent blank (prepared similarly but without the iron sample).
-
-
Quantification :
-
Prepare a calibration curve by plotting the absorbance of the standard iron solutions versus their concentrations.
-
Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.
-
Workflow 2: Ferrous Oxidation-Xylenol Orange (FOX) Assay
The FOX assay quantifies hydroperoxides through a coupled oxidation-complexation reaction.
Caption: Reaction mechanism for the indirect detection of H₂O₂ via the FOX assay.
Experimental Protocol 2: General FOX Assay for Hydroperoxide Quantification [7][8]
-
Reagent Preparation (FOX Reagent) :
-
Solution A: Dissolve ammonium ferrous sulfate in sulfuric acid (e.g., 2.5 mM (NH₄)₂Fe(SO₄)₂ in 250 mM H₂SO₄).
-
Solution B: Dissolve this compound in deionized water (e.g., 1 mM XO).
-
Prepare the final FOX reagent by mixing Solution A and Solution B. The exact concentrations may need optimization depending on the application. For instance, a common formulation involves mixing 9 volumes of a methanol solution containing 250 μM ammonium ferrous sulfate and 25 mM sulfuric acid with 1 volume of an aqueous solution of 100 μM this compound.
-
-
Sample Analysis :
-
Add a specific volume of the sample containing the hydroperoxide to the FOX reagent.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for complete color development.
-
Measure the absorbance of the resulting purple complex at its maximum absorbance wavelength (typically around 560 nm).
-
-
Quantification :
-
Create a standard curve using known concentrations of H₂O₂ or another suitable hydroperoxide standard.
-
Calculate the hydroperoxide concentration in the sample based on the standard curve.
-
Conclusion
The this compound-based analytical method offers a sensitive, versatile, and cost-effective solution for a range of quantitative analyses. For direct metal ion determination, it provides high sensitivity, although selectivity may require careful pH control and masking of interfering ions.[1] As the foundation for the FOX assay, it enables high-throughput screening of enzyme activity, comparing favorably with traditional methods that are often more complex or less adaptable to large sample sets.[7] The validation data and comparative performance metrics presented in this guide demonstrate that the this compound method is a robust and reliable tool for researchers in various scientific and developmental fields.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Complex formation of metal ions with this compound (Journal Article) | OSTI.GOV [osti.gov]
- 3. nbinno.com [nbinno.com]
- 4. Spectrophotometric determination of chromium with this compound and methylthymol blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Spectrophotometric determination of zirconium with this compound (Technical Report) | OSTI.GOV [osti.gov]
- 7. A this compound-Based Screening Assay for the Substrate Specificity of Flavin-Dependent para-Phenol Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile ferrous oxidation–this compound assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Sensitive Method for Quantitative Determination of L-Amino Acid Oxidase Activity Based on the Visualization of Ferric-Xylenol Orange Formation | PLOS One [journals.plos.org]
- 11. wjarr.com [wjarr.com]
- 12. researchgate.net [researchgate.net]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. [Comparison of three methods for quantitative analysis of LPO in different biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Semi-Xylenol Orange and Xylenol Orange as Metallochromic Indicators
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in complexometric titrations for the determination of metal ions, the choice of indicator is paramount to achieving accurate and reproducible results. Among the plethora of available metallochromic indicators, Semi-Xylenol Orange (SXO) and Xylenol Orange (XO) are two closely related compounds that are frequently employed. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal indicator for their specific application.
Introduction to the Indicators
This compound (XO) is a well-established and widely used metallochromic indicator. It is known for its sharp color change and its applicability to the titration of a broad range of metal ions. However, a significant drawback of commercially available this compound is its historical impurity, often containing substantial amounts of Semi-Xylenol Orange and iminodiacetic acid.[1][2] While higher purity grades are now more accessible, this is a critical consideration for sensitive analytical methods.
Semi-Xylenol Orange (SXO) is structurally similar to this compound and is, in fact, often a major component in less pure preparations of XO. While less commonly used as a standalone indicator, purified SXO exhibits distinct properties that can be advantageous in specific analytical scenarios, particularly in spectrophotometric applications where its sensitivity can surpass that of this compound.
Quantitative Data Presentation
The selection of a suitable indicator is often guided by the stability of the metal-indicator complex and its molar absorptivity, which influences the sharpness and clarity of the endpoint. Below is a summary of available quantitative data for both indicators.
| Property | Semi-Xylenol Orange (SXO) | This compound (XO) | Metal Ion | Conditions |
| log K (formation constant) | 11.84 (ML) | - | Zn(II) | µ = 0.1, 25°C |
| 7.13 (MHL) | - | Zn(II) | µ = 0.1, 25°C | |
| 2.70 (MH₂L) | - | Zn(II) | µ = 0.1, 25°C | |
| 16.60 (ML₂) | - | Zn(II) | µ = 0.1, 25°C | |
| Molar Absorptivity (ε) | 2.34 x 10⁴ L mol⁻¹ cm⁻¹ (MH₂L at 445 nm) | - | Zn(II) | µ = 0.1 |
| 2.42 x 10⁴ L mol⁻¹ cm⁻¹ (MHL⁻ at 466 nm) | - | Zn(II) | µ = 0.1 | |
| 3.14 x 10⁴ L mol⁻¹ cm⁻¹ (ML²⁻ at 561 nm) | - | Zn(II) | µ = 0.1 | |
| - | 3.12 x 10⁴ L mol⁻¹ cm⁻¹ (at 580 nm) | - | pH 10.0 | |
| Optimal pH Range | 1-2 (for Bi³⁺) | 5.5 (for Zn²⁺) | Bi³⁺, Zn²⁺ | - |
| Color of Metal Complex | Pink or Pink-Red | Reddish-Violet or Blue-Violet | Various | - |
| Color of Free Indicator | Yellow (acidic) | Yellow (acidic) | - | - |
Performance Comparison
A direct comparative study on purified forms of both indicators in the direct EDTA titration of nine different metals revealed distinct performance characteristics. This compound was found to be an excellent indicator for all metals tested (except indium), forming intensely colored complexes and providing a sharp color transition at the equivalence point.
In contrast, Semi-Xylenol Orange, which forms pink or pink-red metal complexes, was found to be a suitable indicator for zirconium, thorium, and bismuth. However, for other metals, it provided rather poor endpoints. This suggests that for general complexometric titrations of a wide array of metals, purified this compound is the preferable choice.
Interestingly, the same study highlighted that as a spectrophotometric reagent for the determination of zirconium and bismuth, Semi-Xylenol Orange is much superior to this compound in terms of sensitivity. This underscores the importance of considering the specific analytical technique when choosing between these two indicators.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable results. Below are protocols for the preparation of indicator solutions and for the complexometric titration of a common metal ion, Zinc (Zn²⁺), using both Semi-Xylenol Orange and this compound.
Preparation of Indicator Solutions
1. Semi-Xylenol Orange Indicator Solution (0.5% w/v):
-
Objective: To prepare a 0.5% (w/v) solution of Semi-Xylenol Orange for use as an indicator in complexometric titrations.
-
Materials:
-
Semi-Xylenol Orange powder
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Spatula
-
Weighing paper
-
-
Procedure:
-
Accurately weigh 0.5 g of Semi-Xylenol Orange powder onto a piece of weighing paper.
-
Carefully transfer the powder into a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled or deionized water to the flask.
-
Swirl the flask gently to dissolve the powder. If necessary, the solution can be sonicated for a few minutes to aid dissolution.
-
Once the powder is completely dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a well-stoppered bottle, protected from light.
-
2. This compound Indicator Solution (0.1% w/v):
-
Objective: To prepare a 0.1% (w/v) solution of this compound for use as an indicator in complexometric titrations.
-
Materials:
-
This compound powder
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Spatula
-
Weighing paper
-
-
Procedure:
Complexometric Titration of Zinc (Zn²⁺)
1. Titration using Semi-Xylenol Orange Indicator:
-
Objective: To determine the concentration of a Zinc (Zn²⁺) solution using a standardized EDTA solution and Semi-Xylenol Orange as the indicator.
-
Materials:
-
Standardized EDTA solution (e.g., 0.01 M)
-
Zinc solution of unknown concentration
-
Semi-Xylenol Orange indicator solution (0.5% w/v)
-
Hexamethylenetetramine (Hexamine) buffer (to adjust pH to ~5-6)
-
Burette (50 mL)
-
Pipette (e.g., 25 mL)
-
Erlenmeyer flask (250 mL)
-
Distilled or deionized water
-
-
Procedure:
-
Pipette a 25.00 mL aliquot of the zinc solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of distilled water.
-
Add a sufficient amount of hexamine buffer to adjust the pH of the solution to approximately 5.5.
-
Add 2-3 drops of the Semi-Xylenol Orange indicator solution. The solution should turn a pink-red color.
-
Titrate the solution with the standardized EDTA solution from the burette.
-
The endpoint is reached when the color of the solution changes sharply from pink-red to a clear yellow.
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times to ensure precision.
-
Calculate the concentration of the zinc solution based on the average volume of EDTA used.
-
2. Titration using this compound Indicator:
-
Objective: To determine the concentration of a Zinc (Zn²⁺) solution using a standardized EDTA solution and this compound as the indicator.
-
Materials:
-
Standardized EDTA solution (e.g., 0.01 M)
-
Zinc solution of unknown concentration
-
This compound indicator solution (0.1% w/v)
-
Hexamethylenetetramine (Hexamine) for pH adjustment
-
Burette (50 mL)
-
Pipette (e.g., 25 mL)
-
Erlenmeyer flask (250 mL)
-
Distilled or deionized water
-
-
Procedure:
-
Pipette a 25.00 mL aliquot of the zinc solution into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 75 mL of distilled water.
-
Add about 50 mg of this compound indicator and approximately 5 g of hexamine to turn the solution a pink-violet color.[5][6]
-
Titrate with the standardized EDTA solution until the color changes from pink-violet to a full yellow.[5][6][7]
-
Record the volume of EDTA used.
-
Repeat the titration for a total of three concordant results.
-
Calculate the concentration of the zinc solution.
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Conclusion
Both Semi-Xylenol Orange and this compound are valuable indicators for complexometric titrations, each with its own set of advantages and optimal use cases.
-
This compound is a robust, general-purpose indicator suitable for a wide variety of metal ions, provided a high-purity grade is used to avoid interference from Semi-Xylenol Orange. Its sharp color change makes it a reliable choice for many standard titrimetric analyses.
-
Semi-Xylenol Orange , while less versatile for titrations of diverse metals, offers superior sensitivity in the spectrophotometric determination of specific elements like zirconium and bismuth. It also serves as a viable indicator for the titrimetric determination of these and a few other metals.
The choice between Semi-Xylenol Orange and this compound should be made based on the specific metal ion to be analyzed, the analytical technique employed (titrimetry vs. spectrophotometry), and the required level of sensitivity and accuracy. For routine complexometric titrations of a broad range of metals, high-purity this compound remains the indicator of choice. For applications demanding higher sensitivity in spectrophotometric analysis of certain metals, or for the specific titrations where it is known to perform well, Semi-Xylenol Orange presents a valuable alternative. Researchers are encouraged to validate their chosen indicator under their specific experimental conditions to ensure optimal performance.
References
A Comparative Guide to the Cross-Reactivity of Xylenol Orange with Divalent Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Xylenol orange is a widely utilized metallochromic indicator in analytical chemistry, biochemistry, and pharmaceutical sciences for the quantification of various metal ions. Its utility stems from the formation of colored complexes with metal ions, allowing for spectrophotometric determination. However, the cross-reactivity of this compound with a range of divalent metal ions can be a critical factor in the accuracy and specificity of these assays. This guide provides a comparative overview of the interaction between this compound and several divalent metal ions, supported by experimental data and detailed protocols.
Quantitative Comparison of Metal Ion Interactions
The stability of the complex formed between this compound and a metal ion is a key parameter indicating the strength of their interaction. The formation constant (K) or its logarithm (log K) is a quantitative measure of this stability. A higher log K value signifies a more stable complex.
Table 1: Stability Constants of Divalent Metal Ion-Xylenol Orange Complexes
| Divalent Metal Ion | Log K (ML) | Experimental Conditions |
| Mg²⁺ | 6.65 | Potentiometric titration |
| Ca²⁺ | 6.45 | Potentiometric titration |
| Sr²⁺ | 5.75 | Potentiometric titration |
| Ba²⁺ | 5.35 | Potentiometric titration |
| Zn²⁺ | 11.84 | Potentiometric & Spectrophotometric |
In the absence of stability constants, the optimal conditions for spectrophotometric determination can provide insights into the reactivity of this compound with different metal ions.
Table 2: Spectrophotometric Characteristics of Various Metal-Xylenol Orange Complexes
| Metal Ion | Optimal pH | Wavelength of Max. Absorbance (λmax, nm) |
| Al³⁺ | 3.0 | 554 |
| Co²⁺ | 4.4 | 584 |
| Fe³⁺ | Acidic | ~585[2][3] |
| Sr²⁺ | 9.5-11.0 | 570[4] |
| Zn²⁺ | 5.0-6.0 | 580[5] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cross-reactivity and stability constants of metal-xylenol orange complexes.
Spectrophotometric Determination of Optimal Wavelength (λmax) and pH
This protocol is a generalized procedure. Specific conditions for certain ions are provided in Table 2.
Objective: To determine the pH at which the metal-xylenol orange complex exhibits maximum absorbance and the wavelength at which this maximum occurs.
Materials:
-
This compound (XO) solution (e.g., 1 x 10⁻⁴ M in deionized water)
-
Stock solutions of the divalent metal ions of interest (e.g., 1 x 10⁻³ M)
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Preparation of Metal-XO Solutions: For each metal ion, prepare a series of solutions at different pH values. In a cuvette, mix a fixed amount of the metal ion stock solution and the XO solution. Add a specific buffer to achieve the desired pH. A typical final concentration might be 1:1 or 1:2 metal to XO molar ratio.
-
Blank Preparation: Prepare a corresponding blank solution for each pH value containing the buffer and XO solution, but no metal ion.
-
Spectrophotometric Scan: For each pH, scan the absorbance of the metal-XO solution from approximately 400 nm to 700 nm against the corresponding blank.
-
Determine λmax: Identify the wavelength of maximum absorbance (λmax) for the complex at each pH.
-
Determine Optimal pH: Plot the absorbance at the determined λmax against the pH. The pH at which the highest absorbance is recorded is the optimal pH for complex formation.
Determination of Stability Constants using the Mole-Ratio Method
Objective: To determine the stoichiometry and stability constant of the metal-xylenol orange complex.
Materials:
-
This compound solution of known concentration.
-
Metal ion solution of the same concentration.
-
Buffer solution at the predetermined optimal pH.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a Series of Solutions: Prepare a series of solutions where the concentration of the metal ion is kept constant while the molar ratio of this compound is varied (e.g., from 0.2 to 3.0 in increments). The total volume of each solution should be kept constant by adding the appropriate amount of buffer and deionized water.
-
Measure Absorbance: Measure the absorbance of each solution at the predetermined λmax.
-
Plot the Data: Plot the absorbance as a function of the molar ratio of [Ligand]/[Metal].
-
Determine Stoichiometry: The plot will typically show two intersecting straight lines. The point of intersection corresponds to the stoichiometry of the complex (e.g., a value of 1.0 on the x-axis indicates a 1:1 complex).
-
Calculate Stability Constant (for a 1:1 complex): The formation constant, K, can be calculated from the absorbance data of the mole-ratio plot using the following equation: K = [ML] / ([M][L]) where [ML], [M], and [L] are the equilibrium concentrations of the complex, free metal ion, and free ligand, respectively. These can be determined from the absorbance values and the initial concentrations.
Visualizing the Chelation Process
The interaction between a divalent metal ion (M²⁺) and this compound (XO) is a chelation reaction where the metal ion binds to multiple sites on the this compound molecule.
Experimental Workflow for Cross-Reactivity Analysis
The following diagram illustrates a typical workflow for assessing the cross-reactivity of this compound with various divalent metal ions.
Caption: Workflow for determining the cross-reactivity of this compound.
Chelation Reaction of this compound with a Divalent Metal Ion
The following diagram illustrates the general principle of a divalent metal ion (M²⁺) forming a complex with a this compound molecule. The metal ion coordinates with the nitrogen atoms of the iminodiacetate groups and the phenolic oxygen atoms.
Caption: Chelation of a divalent metal ion by this compound.
References
- 1. A potentiometeric study of protonation and complex formation of this compound with alkaline earth and aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. par.nsf.gov [par.nsf.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Use of this compound and cetylpyridinium chloride in rapid spectrophotometric determination of zinc in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Titrimetric Determination of Aluminum: Xylenol Orange vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three titrimetric methods for the determination of aluminum content: the conventional Xylenol Orange back-titration, thermometric titration, and potentiometric titration. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental results in research and development. This document outlines the experimental protocols and performance data for each method to aid in selecting the most suitable technique for specific applications.
Method Performance Comparison
The following table summarizes the key performance characteristics of the three titration methods for aluminum determination. This data has been compiled from various analytical studies to provide a comparative overview.
| Performance Metric | This compound Back-Titration | Thermometric Titration | Potentiometric Titration |
| Accuracy (Recovery) | 97% - 103%[1], 100.58% ± 2.99%[2] | 100% ± 5%[3] | 100% ± 2% (Fluoride ISE)[3] |
| Precision (RSD) | 1.1% - 1.5%[1] | < 0.3%[4][5][6] | ± 3.865% (Aluminum Electrode)[7] |
| Principle | Complexometric back-titration with a visual endpoint indicator. | Enthalpy change detection during a complexometric back-titration. | Measurement of potential change at an ion-selective electrode during titration. |
| Endpoint Detection | Visual color change (Yellow to Pink/Red). | Temperature change. | Potential change. |
| Key Advantages | Cost-effective, readily available reagents. | Fast analysis time (2-3 minutes), suitable for automation, can be used in the presence of silicates.[4][5][6] | High accuracy and precision, suitable for automation. |
| Key Disadvantages | Slower reaction, endpoint determination can be subjective, potential for indicator blocking.[8] | Requires specialized thermometric titration equipment. | Requires specific ion-selective electrodes, which may have limited lifetime and require careful maintenance. |
Experimental Protocols
This compound Back-Titration Method
This method involves the addition of a known excess of ethylenediaminetetraacetic acid (EDTA) solution to the aluminum sample. The unreacted EDTA is then titrated with a standard zinc or lead solution using this compound as an indicator.
Reagents:
-
Standard EDTA solution (e.g., 0.05 M)
-
Standard Zinc or Lead Nitrate solution (e.g., 0.05 M)
-
This compound indicator solution (0.1% w/v in water)
-
Acetate buffer (pH 5.0 - 5.5)
-
Ammonium hydroxide and Hydrochloric acid for pH adjustment
-
Pipette an accurately measured aliquot of the aluminum sample solution into a conical flask.
-
Add a known excess of the standard EDTA solution.
-
Adjust the pH to approximately 3-4 with ammonium hydroxide or hydrochloric acid.
-
Add 20 mL of acetate buffer to achieve a pH of 5.0-5.5.
-
Gently boil the solution for 2-3 minutes to ensure complete complexation of aluminum with EDTA.
-
Cool the solution to room temperature.
-
Add a few drops of this compound indicator. The solution should turn yellow.
-
Titrate the excess EDTA with the standard zinc or lead nitrate solution until the color changes from yellow to a sharp pink or red endpoint.
-
Record the volume of the titrant used.
-
A blank titration should be performed using the same procedure without the aluminum sample.
Thermometric Titration Method
This is a back-titration method where the endpoint is detected by the change in temperature of the solution. An excess of EDTA is added to the aluminum sample, and the unreacted EDTA is titrated with a copper(II) sulfate solution. Hydrogen peroxide is added as a thermometric indicator.
-
Standard EDTA solution (e.g., 0.1 M)
-
Standard Copper(II) Sulfate solution (c(CuSO₄) = 0.1 mol/L)
-
Ammonia buffer solution
-
Hydrogen peroxide solution
-
Place an aliquot of the aluminum sample into a titration vessel.
-
Add a known excess of the standard EDTA solution.
-
Add ammonia buffer and hydrogen peroxide solution.
-
Immerse the thermometric probe into the solution.
-
Titrate the excess EDTA with the standard copper(II) sulfate solution.
-
The endpoint is detected by a sharp increase in temperature, which is automatically determined by the titration software.
Potentiometric Titration Method
This method utilizes an ion-selective electrode (ISE) to detect the endpoint of the titration. A common approach for aluminum is a back-titration where excess EDTA is titrated with a standard copper(II) sulfate solution using a copper ISE.
-
Standard EDTA solution (c(Na₂EDTA) = 0.1 mol/L)
-
Standard Copper(II) Sulfate solution (c(CuSO₄) = 0.1 mol/L)
-
Acetate buffer (pH 4.7)
-
Copper ion-selective electrode and a suitable reference electrode.
-
Pipette a known volume of the aluminum sample into a titration beaker.
-
Add 5 mL of acetate buffer.
-
Add a known excess of the standard EDTA solution.
-
Allow the solution to stir for a minimum of 3 minutes to ensure complete complexation.
-
Immerse the copper ISE and the reference electrode in the solution.
-
Titrate the excess EDTA with the standard copper(II) sulfate solution.
-
The endpoint is determined from the inflection point of the titration curve (potential vs. volume of titrant).
Visualizations
Experimental Workflow for this compound Back-Titration
Caption: Workflow for the back-titration of aluminum using this compound indicator.
Decision Tree for Method Selection
Caption: Decision guide for selecting an appropriate aluminum titration method.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Thermometric analysis of aluminum by back-titration | Metrohm [metrohm.com]
- 5. metrohm.com [metrohm.com]
- 6. lcms.cz [lcms.cz]
- 7. asianpubs.org [asianpubs.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. titrations.info [titrations.info]
- 10. m.youtube.com [m.youtube.com]
- 11. metrohm.com [metrohm.com]
- 12. metrohm.com [metrohm.com]
A Comparative Guide to Xylenol Orange and Alternative Chromogenic Reagents for Spectrophotometric Analysis of Metal Ions
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of metal ions, the selection of an appropriate chromogenic reagent is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Xylenol Orange (XO), a widely used chelating agent, with prominent alternative reagents for the spectrophotometric determination of aluminum, iron, zinc, and lead. The performance of each reagent is evaluated based on key analytical parameters, supported by detailed experimental protocols.
Performance Comparison of Chromogenic Reagents
The efficacy of a spectrophotometric method is determined by several key performance indicators. The following tables summarize the analytical characteristics of this compound and its alternatives for the determination of aluminum, iron, zinc, and lead.
Table 1: Comparison of Reagents for Aluminum (Al³⁺) Determination
| Parameter | This compound | Chrome Azurol S |
| Optimal pH | 3.0 - 3.8[1][2] | 5.8 - 6.2 |
| λmax (nm) | 536 - 550[1][3] | 615 - 660[4][5] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 21,100[3] | 79,300[5] |
| Linearity Range (mg/L) | 0.0432 - 1.0[1][3] | 0 - 0.32[5] |
| Stoichiometry (Metal:Ligand) | 1:2[1] | Not specified |
| Interferences | Fe³⁺, Cu²⁺, Ni²⁺, Zn²⁺[1] | Fe³⁺, Mn²⁺, Cu²⁺, Zn²⁺[6] |
Table 2: Comparison of Reagents for Iron (Fe³⁺/Fe²⁺) Determination
| Parameter | This compound | 1,10-Phenanthroline |
| Optimal pH | 1.5[7] | 2 - 9[8] |
| λmax (nm) | 560 - 585[7][9] | 508 - 510[8][10] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 14,500 - 34,000[7][9] | 11,100[8] |
| Linearity Range (mg/L) | 0.5 - 3.0[7] | Up to 5 mg/L |
| Stoichiometry (Metal:Ligand) | 1:1[7][9] | 1:3 (Fe²⁺:Phen)[11] |
| Interferences | Pb²⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺ | Bi³⁺, Cd²⁺, Hg²⁺, Zn²⁺, Ag⁺ |
Note: The 1,10-Phenanthroline method requires the reduction of Fe³⁺ to Fe²⁺.
Table 3: Comparison of Reagents for Zinc (Zn²⁺) Determination
| Parameter | This compound | Zincon |
| Optimal pH | 5.0 - 6.2[12][13] | 9.0[14][15] |
| λmax (nm) | 560 - 580[12][16] | 620 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 11,000 (in presence of CTAB)[17] | Not specified |
| Linearity Range (µg/mL) | 0.5 - 1.5 (in presence of CTAB)[12][16] | Up to 2.4 µg/mL |
| Stoichiometry (Metal:Ligand) | 1:2 (in presence of CTAB)[12] | 1:1 |
| Interferences | Cu²⁺, Co²⁺, Ni²⁺, Fe³⁺, Al³⁺ | Cu²⁺, Co²⁺, Ni²⁺, Fe³⁺, Mn²⁺, Cr³⁺ |
Table 4: Comparison of Reagents for Lead (Pb²⁺) Determination
| Parameter | This compound | Dithizone |
| Optimal pH | 4.0 - 5.0[18] | 9 - 10[19] |
| λmax (nm) | 572 - 580[20] | 500 - 520[19][21] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Not specified | 399,000 (in presence of CTAB)[22] |
| Linearity Range (mg/L) | 0.05 - 20[20] | 0.06 - 60 (in presence of CTAB)[22] |
| Stoichiometry (Metal:Ligand) | Not specified | 1:2[22] |
| Interferences | Fe³⁺[20] | Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Fe²⁺ (can be masked)[19][23] |
Experimental Protocols
Detailed methodologies for the spectrophotometric determination of the aforementioned metal ions using this compound and its alternatives are provided below.
Aluminum Determination
1. This compound Method
-
Reagents:
-
Standard Aluminum Solution (1000 mg/L)
-
This compound Solution (0.05% w/v)
-
Acetate Buffer (pH 3.5)
-
-
Procedure:
-
Pipette known volumes of the standard aluminum solution into a series of 25 mL volumetric flasks to prepare calibration standards.
-
Add 5 mL of acetate buffer to each flask.
-
Add 2 mL of this compound solution to each flask and mix well.
-
Dilute to the mark with deionized water and allow the color to develop for 15 minutes.
-
Measure the absorbance at 550 nm against a reagent blank.[1]
-
Prepare the sample solution similarly and measure its absorbance.
-
Determine the aluminum concentration from the calibration curve.
-
2. Chrome Azurol S Method
-
Reagents:
-
Standard Aluminum Solution (1000 mg/L)
-
Chrome Azurol S Solution (0.05% w/v)
-
Acetate Buffer (pH 6.0)
-
Cetyltrimethylammonium Bromide (CTAB) Solution (0.1% w/v)
-
-
Procedure:
-
Prepare a series of calibration standards in 25 mL volumetric flasks.
-
Add 2 mL of CTAB solution and 5 mL of acetate buffer to each flask.
-
Add 2 mL of Chrome Azurol S solution and mix.
-
Dilute to volume with deionized water and allow to stand for 10 minutes.
-
Measure the absorbance at 620 nm against a reagent blank.
-
Process the sample solution in the same manner.
-
Calculate the aluminum concentration using the calibration curve.
-
Iron Determination
1. This compound Method
-
Reagents:
-
Standard Iron(III) Solution (1000 mg/L)
-
This compound Solution (0.05% w/v)
-
Sodium Acetate Buffer (pH 1.5)[7]
-
-
Procedure:
-
Prepare calibration standards in 50 mL volumetric flasks.
-
Add 6 mL of sodium acetate buffer to each flask.[7]
-
Add 3 mL of this compound solution.[7]
-
Heat the solutions at 45°C for 15 minutes.[7]
-
Cool to room temperature and dilute to the mark with deionized water.
-
Measure the absorbance at 585 nm against a reagent blank.[7]
-
Treat the sample solution identically and determine the iron concentration.
-
2. 1,10-Phenanthroline Method
-
Reagents:
-
Procedure:
-
Prepare a series of standard iron solutions in 100 mL volumetric flasks.[24]
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution to reduce Fe³⁺ to Fe²⁺.[8][24]
-
Add 10 mL of 1,10-phenanthroline solution and 8 mL of sodium acetate solution.[8][24]
-
Dilute to the mark with deionized water and allow 10 minutes for color development.[24]
-
Measure the absorbance at 510 nm against a reagent blank.[10]
-
Prepare the sample solution following the same steps.
-
Determine the iron concentration from the calibration curve.
-
Zinc Determination
1. This compound Method (with CTAB)
-
Reagents:
-
Procedure:
-
Prepare zinc standards in 25 mL volumetric flasks.
-
Add 2.5 mL of acetate buffer and 2 mL of CPC/CTAB solution.
-
Add 1 mL of this compound solution and mix.
-
Dilute to volume with deionized water. The reaction is rapid.[17]
-
Measure the absorbance at 580 nm against a reagent blank.[17]
-
Analyze the sample solution using the same procedure.
-
Calculate the zinc concentration from the calibration curve.
-
2. Zincon Method
-
Reagents:
-
Procedure:
-
Prepare a series of zinc standards in 50 mL volumetric flasks.
-
Add 5 mL of borate buffer to each flask.[15]
-
Add 3 mL of Zincon solution and mix.[15]
-
Dilute to the mark with deionized water.
-
Measure the absorbance at 620 nm against a reagent blank after 5 minutes.[15]
-
Prepare and measure the sample solution similarly.
-
Determine the zinc concentration using the calibration curve.
-
Lead Determination
1. This compound Method
-
Reagents:
-
Procedure:
-
Prepare lead standards in 25 mL volumetric flasks.
-
Add 5 mL of the acetate buffer.
-
Add 2 mL of this compound solution and mix.
-
Dilute to volume with deionized water.
-
Measure the absorbance at 572 nm against a reagent blank.[20]
-
Process the sample solution in the same manner.
-
Calculate the lead concentration from the calibration curve.
-
2. Dithizone Method
-
Reagents:
-
Procedure:
-
Pipette a known volume of the sample or standard into a separatory funnel.
-
Add 30 mL of ammonium citrate solution, 2 mL of hydroxylamine hydrochloride solution, and adjust the pH to 9.5 with ammonium hydroxide.[21]
-
Add 4 mL of ammonium cyanide solution.[21]
-
Extract the lead by shaking with 5 mL of dithizone solution for 45 seconds.[21]
-
Collect the organic layer and measure its absorbance at 520 nm against a chloroform blank.[21]
-
Construct a calibration curve and determine the lead concentration in the sample.
-
Visualizing Experimental Workflows
The following diagrams illustrate the generalized workflows for the spectrophotometric analysis using this compound and its alternatives.
Caption: Generalized workflow for spectrophotometric metal ion analysis.
Caption: Workflow for the Dithizone extraction method for lead determination.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Spectrophotometric determination of aluminium in soil extracts with this compound - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. The Spectrophotometric Determination of Aluminum with this compound [periodicos.capes.gov.br]
- 4. Determination of traces of aluminium with chrome azurol S by solid-phase spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method for measuring aluminum content by chrome azurol S spectrophotometry - Eureka | Patsnap [eureka.patsnap.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 9. Determination of iron in solutions with the ferric-xylenol orange complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. csun.edu [csun.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. A spectrophotometric method for the determination of zinc, copper, and cobalt ions in metalloproteins using Zincon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. mdpi.com [mdpi.com]
- 17. Use of this compound and cetylpyridinium chloride in rapid spectrophotometric determination of zinc in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Automatic photometric determination of lead using the Optrode | Metrohm [metrohm.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmtech.com [pharmtech.com]
- 22. A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chemlab.truman.edu [chemlab.truman.edu]
A Comparative Guide to Xylenol Orange Assays for Peroxide Detection
For researchers, scientists, and drug development professionals, the accurate quantification of peroxides is crucial in studies related to oxidative stress, drug stability, and enzymatic reactions. This guide provides a detailed comparison of the Xylenol Orange (XO) assay with other common methods for detecting and quantifying hydrogen peroxide and lipid hydroperoxides. We present a comprehensive overview of the limit of detection (LOD) and limit of quantification (LOQ), alongside detailed experimental protocols and workflow diagrams to aid in selecting the most suitable assay for your research needs.
The this compound (XO) assay, particularly in the form of the Ferrous Oxidation-Xylenol Orange (FOX) method, is a widely used spectrophotometric technique for the determination of hydroperoxides.[1] The principle of the assay is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by peroxides in an acidic medium. The resulting ferric ions then form a colored complex with this compound, which can be measured spectrophotometrically at a wavelength of approximately 560 nm.[1][2] The intensity of the color is directly proportional to the amount of peroxide present in the sample.[3]
Performance Comparison: Limit of Detection and Quantification
The sensitivity of an assay is a critical factor in experimental design, especially when dealing with low concentrations of analytes. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
Below is a comparative summary of the reported LOD and LOQ values for the this compound assay and several alternative methods for the detection of hydrogen peroxide and lipid hydroperoxides.
| Assay Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| This compound (FOX) Assay | Lipid Hydroperoxides | ~5 µM | Not explicitly stated | [4] |
| This compound (FOX) Assay | Hydrogen Peroxide | ~1.5 µM (Commercial Kit) | Not explicitly stated | [5] |
| This compound (modified) | Peroxides | 0.1 µM | Not explicitly stated | [6] |
| Iodometric Assay | Lipid Hydroperoxides | Cannot consistently quantify < 11 µM | ~4.0 µM in human plasma | [4][7] |
| TBARS Assay | Lipid Peroxidation (MDA) | 1.1 µM | Not explicitly stated | [8] |
| Amplex Red Assay | Hydrogen Peroxide | 10 picomoles (50 nM in 100 µL) | 30 pmoles/assay | [9][10] |
| Horseradish Peroxidase (HRP) Biosensor | Hydrogen Peroxide | 0.4 µM | 0.8 µM | [11] |
| DPD Method | Hydrogen Peroxide | 0.77 µM | 0.2 µM | [12] |
| HPLC with Post-Column FeXO | Lipid Hydroperoxides | ~10 pmol | 40 pmol | [13] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the assay's mechanism and implementation, the following diagrams illustrate the signaling pathway of the this compound assay and a typical experimental workflow.
Caption: Signaling pathway of the this compound assay.
Caption: General experimental workflow for the this compound assay.
Detailed Experimental Protocols
For reproducible and accurate results, adherence to a well-defined protocol is essential. The following are detailed methodologies for the this compound (FOX) assay and its common alternatives.
This compound (FOX) Assay for Lipid Hydroperoxides
This protocol is adapted from a method used for the detection of lipid hydroperoxides in plant tissue.[4]
1. Reagent Preparation (FOX Reagent):
-
Prepare a solution containing:
-
90% (v/v) Methanol
-
25 mM Sulfuric Acid (H₂SO₄)
-
4 mM Butylated hydroxytoluene (BHT)
-
250 µM Ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
100 µM this compound
-
-
Note: The iron and this compound should be added just prior to use. The complete reagent is typically stable for up to 24 hours when stored at 4°C.[4]
2. Sample Preparation:
-
Extract lipids from the biological sample using a suitable solvent (e.g., an 80:20 ethanol/water solution was found to be effective for plant tissues).[4]
3. Assay Procedure:
-
To control for interfering substances, prepare two sets of samples: one with and one without a reducing agent like triphenylphosphine (TPP).
-
For the "+TPP" sample, mix 100 µL of the plant extract with 100 µL of 10 mM TPP in methanol.
-
For the "-TPP" sample, mix 100 µL of the plant extract with 100 µL of methanol.
-
Incubate both samples for 30 minutes at room temperature to allow for the reduction of hydroperoxides by TPP.
-
Add 2.0 mL of the FOX reagent to each sample.
-
Incubate for a defined period (e.g., 10 minutes to 2.5 hours) at room temperature.
-
Measure the absorbance at 560 nm using a spectrophotometer.
4. Data Analysis:
-
The absorbance difference between the "-TPP" and "+TPP" samples is proportional to the amount of lipid hydroperoxides.
-
Quantify the concentration using a standard curve prepared with known concentrations of hydrogen peroxide or a suitable lipid hydroperoxide standard.
Iodometric Assay for Lipid Hydroperoxides
This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by hydroperoxides, which can be measured spectrophotometrically.
1. Reagent Preparation:
-
Prepare a reagent mixture containing potassium iodide in acetic acid and methylene chloride.[7]
2. Sample Preparation:
-
Extract lipids from the sample, as interfering substances in complex biological matrices can affect the results.[7][14] Enzymatic hydrolysis may be necessary to release hydroperoxides from complex lipids.[7]
3. Assay Procedure:
-
Add the extracted lipid sample to the iodometric reagent.
-
Incubate the mixture at room temperature in the dark for a defined period (e.g., 30-60 minutes).[14]
-
Measure the absorbance of the resulting triiodide ion (I₃⁻) at approximately 357 nm.
4. Data Analysis:
-
Quantify the hydroperoxide concentration using a standard curve prepared with a known hydroperoxide standard.
-
A back-titration with sodium thiosulfate can be used to correct for non-oxidizing chromophores.[7]
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay is a widely used method for measuring malondialdehyde (MDA), a secondary product of lipid peroxidation.[8][15]
1. Reagent Preparation:
-
TBA Reagent: Prepare a solution of thiobarbituric acid (TBA) in an acidic buffer (e.g., acetic acid).
-
MDA Standard: Use a stable precursor like MDA bis(dimethyl acetal) to prepare standards.[8]
2. Assay Procedure:
-
Mix the sample with the TBA reagent.
-
Heat the mixture at 95°C for a defined period (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.[8]
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[8]
3. Data Analysis:
-
Calculate the concentration of TBARS (expressed as MDA equivalents) using a standard curve prepared with the MDA standard.
Amplex® Red Assay for Hydrogen Peroxide
This is a highly sensitive fluorometric assay.[10]
1. Reagent Preparation:
-
Amplex® Red/HRP Working Solution: Prepare a solution containing Amplex® Red reagent and horseradish peroxidase (HRP) in a suitable reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).[10]
2. Assay Procedure:
-
Add the sample containing hydrogen peroxide to the Amplex® Red/HRP working solution.
-
Incubate at room temperature for approximately 30 minutes, protected from light.[10]
-
Measure the fluorescence using an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.[10][16]
3. Data Analysis:
-
Determine the hydrogen peroxide concentration from a standard curve prepared with known concentrations of H₂O₂.
Conclusion
The this compound assay offers a reliable and relatively inexpensive method for the quantification of hydroperoxides, with a limit of detection in the low micromolar range.[4][5] It is particularly advantageous as it measures the initial products of fatty acid oxidation.[1] However, for researchers requiring higher sensitivity, particularly for hydrogen peroxide detection, the Amplex Red assay provides a significantly lower limit of detection in the nanomolar range.[10] The choice of assay will ultimately depend on the specific requirements of the experiment, including the expected concentration of the analyte, the sample matrix, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision for your research applications.
References
- 1. FOX reagent - Wikipedia [en.wikipedia.org]
- 2. Hydroperoxide assay with the ferric-xylenol orange complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. nwlifescience.com [nwlifescience.com]
- 6. researchgate.net [researchgate.net]
- 7. Iodometric measurement of lipid hydroperoxides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. tandfonline.com [tandfonline.com]
- 14. d-nb.info [d-nb.info]
- 15. TBARS - Wikipedia [en.wikipedia.org]
- 16. signosisinc.com [signosisinc.com]
A Comparative Guide to Alternative Indicators for Complexometric Titration of Zinc
For Researchers, Scientists, and Drug Development Professionals
The complexometric titration of zinc with ethylenediaminetetraacetic acid (EDTA) is a fundamental analytical technique. While Eriochrome Black T (EBT) has traditionally been the indicator of choice, its limitations, such as instability in solution and endpoint masking by certain metal ions, have prompted the exploration of alternative indicators. This guide provides an objective comparison of several alternative indicators, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate indicator for their specific analytical needs.
Mechanism of Complexometric Titration with EDTA
The underlying principle of this titration is the formation of a stable, colorless complex between the zinc ions (Zn²⁺) and the titrant, EDTA. The indicator, which is a weaker complexing agent than EDTA, initially forms a colored complex with the zinc ions. At the endpoint of the titration, EDTA displaces the indicator from the zinc-indicator complex, resulting in a distinct color change.
Caption: General mechanism of complexometric titration of zinc with EDTA.
Comparative Performance of Alternative Indicators
The selection of an appropriate indicator is crucial for achieving accurate and precise results. The following table summarizes the key performance characteristics of several alternative indicators for the complexometric titration of zinc.
| Indicator | Optimal pH | Color Change (from Zn-complex to free indicator) | Endpoint Sharpness | Potential Interferences |
| Eriochrome Black T (EBT) | ~10 | Wine-Red to Blue | Good | Cu²⁺, Co²⁺, Ni²⁺, Fe³⁺, Al³⁺ can block the indicator. Unstable in solution. |
| Xylenol Orange | 5.5 - 6.2 | Red-Violet to Yellow[1] | Very Sharp | Fe³⁺, Al³⁺, Cu²⁺, Ni²⁺. Masking agents may be required.[2] |
| Calmagite | 9 - 11 | Wine-Red to Blue | Sharp | Similar to EBT, but generally more stable in aqueous solution. |
| Zincon | 8.5 - 9.5 | Blue (Zn-complex) to Yellow/Orange-Yellow[3] | Sharp | Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Al³⁺, Mn²⁺.[4] |
| Murexide | ~7 | Yellow/Green to Purple | Good | Ca²⁺, Ni²⁺, Co²⁺, Cu²⁺. |
| Methylthymol Blue | 5.5 - 6.5 | Blue to Gray | Sharp | Fe³⁺, Al³⁺. |
Experimental Protocols
Detailed methodologies for the use of each alternative indicator are provided below. These protocols are intended as a starting point and may require optimization based on specific sample matrices.
Standard Solutions
-
0.05 M EDTA Solution: Dissolve approximately 18.6 g of disodium edetate dihydrate in 1000 mL of deionized water.[1] Standardize against a primary standard zinc solution.
-
Standard Zinc Solution (for standardization of EDTA): Accurately weigh about 200 mg of primary standard zinc metal, dissolve it in a minimal amount of dilute hydrochloric acid, and dilute to 100.0 mL with deionized water.[1]
Titration Workflow
Caption: General experimental workflow for complexometric titration of zinc.
Indicator-Specific Protocols
1. This compound
-
Buffer Solution (pH 5.5): Dissolve 54.4 g of sodium acetate trihydrate in water, add 2.3 mL of glacial acetic acid, and dilute to 1000 mL with water.[1] Alternatively, hexamine can be used to achieve the desired pH.[5]
-
Indicator Preparation: Prepare a 0.05% solution of this compound in water.[2] Alternatively, a this compound indicator mixture can be prepared by triturating 100 mg of this compound with 10 g of sodium chloride or potassium nitrate.[1]
-
Procedure:
-
Pipette an aliquot of the zinc solution into a conical flask and dilute with deionized water.
-
Add 5 mL of the acetate buffer solution (pH 5.5).[2]
-
Add 1-2 drops of the this compound indicator solution. The solution will turn red-violet.[1]
-
Titrate with the standard 0.05 M EDTA solution until the color changes sharply to yellow.[1]
-
-
Interference Masking: Thiourea or sodium thiosulfate can be used to mask Cu²⁺ ions.[2]
2. Calmagite
-
Buffer Solution (pH 10): Dissolve 54 g of ammonium chloride in 200 mL of water, add 350 mL of concentrated ammonia, and dilute to 1000 mL with water.[1]
-
Indicator Preparation: Prepare an indicator mixture by grinding 1 part of calcon with 99 parts of anhydrous sodium sulphate.[6]
-
Procedure:
-
Pipette an aliquot of the zinc solution into a conical flask and dilute with deionized water.
-
Add 1-2 mL of the ammonia-ammonium chloride buffer (pH 10).
-
Add a small amount of the Calmagite indicator mixture. The solution will turn wine-red.
-
Titrate with the standard 0.05 M EDTA solution until the color changes to blue.
-
3. Zincon
-
Buffer Solution (pH 9): A potassium dihydrogen phosphate/sodium hydroxide buffer can be used to maintain the pH between 7.0 and 8.0 for complex formation, with the optimal pH for zinc detection being 8.5-9.5.[3][7]
-
Indicator Preparation: Due to its limited solubility in water, a stock solution is often prepared in a dilute NaOH solution.
-
Procedure:
-
Pipette an aliquot of the zinc solution into a conical flask and dilute with deionized water.
-
Adjust the pH to 8.5-9.5 using the appropriate buffer.
-
Add the Zincon indicator. The solution will turn blue in the presence of zinc.[3]
-
Titrate with the standard 0.05 M EDTA solution until the color changes to yellow or orange-yellow.[3]
-
-
Interferences: Many metal ions interfere with Zincon.[4] Cyanide can be used as a masking agent for some interfering ions, followed by the addition of cyclohexanone to selectively demask zinc.[8]
4. Murexide
-
Buffer Solution (pH ~7): An appropriate buffer system to maintain a neutral pH should be used.
-
Indicator Preparation: Murexide is often used as a dry mixture with sodium chloride for stability.[9]
-
Procedure:
-
Pipette an aliquot of the zinc solution into a conical flask and dilute with deionized water.
-
Adjust the pH to approximately 7.
-
Add a small amount of the Murexide indicator mixture. The solution will turn yellow or green in the presence of zinc.
-
Titrate with the standard 0.05 M EDTA solution until the color changes to purple.
-
5. Methylthymol Blue
-
Buffer Solution (pH 5.5 - 6.5): An acetate buffer or hexamine can be used.
-
Indicator Preparation: An indicator mixture can be prepared by triturating 100 mg of methylthymol blue with 10 g of potassium nitrate.[10]
-
Procedure:
-
Pipette an aliquot of the zinc solution into a conical flask and dilute with deionized water.
-
Add the appropriate buffer to adjust the pH to 5.5-6.5.
-
Add the Methylthymol Blue indicator mixture. The solution will turn blue.
-
Titrate with the standard 0.05 M EDTA solution until the color changes to gray.
-
Logical Relationships in Indicator Selection
The choice of an indicator is a critical decision that depends on several experimental factors. The following diagram illustrates the logical relationships to consider when selecting an indicator for zinc complexometric titration.
Caption: Factors influencing the selection of an indicator for zinc titration.
Conclusion
The choice of an indicator for the complexometric titration of zinc should be based on a careful consideration of the experimental conditions, particularly the pH of the sample and the presence of potentially interfering ions. This compound offers a very sharp endpoint in acidic conditions, making it an excellent alternative to the traditional EBT. Calmagite provides a stable alternative for titrations in alkaline media. Zincon, Murexide, and Methylthymol Blue also present viable options with specific advantages depending on the application. By understanding the properties and protocols associated with each of these indicators, researchers can enhance the accuracy, precision, and efficiency of their zinc determinations.
References
- 1. benchchem.com [benchchem.com]
- 2. hiranuma.com [hiranuma.com]
- 3. Metal Indicator Zincon | CAS 62625-22-3 Dojindo [dojindo.com]
- 4. galgo.co.uk [galgo.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Murexide Indicator 1% [rmreagents.com]
- 10. diva-portal.org [diva-portal.org]
Safety Operating Guide
Proper Disposal of Xylenol Orange: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory reagents is a critical component of responsible research. This guide provides essential safety and logistical information for the proper disposal of Xylenol orange, a common complexometric indicator. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
While pure this compound is not classified as hazardous under Regulation (EC) No. 1272/2008, it is crucial to handle it with good laboratory practice.[1][2] Some formulations may cause eye irritation, and dust inhalation should be avoided.[3][4] Note that some commercial products are mixtures of this compound with other substances, such as potassium nitrate, which may classify the entire product as an oxidizer.[5][6] Always consult the specific Safety Data Sheet (SDS) for the product in use.
The following table summarizes the essential personal protective equipment (PPE) required when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] | Protects against eye irritation from dust particles.[4][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) tested according to EN 374.[2] | Prevents direct skin contact.[3] |
| Body Protection | Standard laboratory coat. Wear fire/flame resistant and impervious clothing if handling an oxidizer mixture.[7] | Protects skin and clothing from contamination. |
| Respiratory | Required if dust is generated. Use a particulate filter device (e.g., P1, N95).[2][3] | Prevents respiratory irritation from inhalation of fine powder.[1] |
Logistical Disposal Plan
The disposal of this compound, as with most solid chemical waste, does not involve on-site chemical neutralization by the user. The standard and required procedure is to prepare the waste for collection by a licensed chemical waste disposal service or the institution's Environmental Health and Safety (EH&S) department.[1][9] Disposing of this compound down the drain or in regular trash is prohibited.[2][10]
The overall workflow involves identifying the waste, safely containing and labeling it, storing it appropriately in a designated area, and finally arranging for professional pickup.
Detailed Disposal Protocol
This protocol outlines the step-by-step methodology for handling and preparing this compound waste for disposal.
Objective: To safely collect, package, and store solid this compound waste for final disposal by a certified entity.
Materials:
-
This compound waste (solid)
-
Appropriate PPE (see table above)
-
Chemically compatible waste container with a secure lid[11][12]
-
Waste label
-
Shovel, scoop, or brush (spark-proof tools recommended)[7]
-
Sealable bags (for contaminated wipes)
Procedure:
-
Personnel Preparation:
-
Waste Collection (For Spills or Residues):
-
For a dry spill, mechanically recover the product.[1] Gently sweep or shovel the solid material to avoid creating airborne dust.[3][8] Wet sweeping methods may be used to minimize dust dispersal.[8]
-
Place the collected solid directly into the designated waste container.[7]
-
Use wipes to clean any remaining fine residue and place the contaminated wipes into the same container or a separate, clearly labeled bag for solid waste.
-
-
Waste Collection (For Unused/Expired Product):
-
If the this compound is in its original container and this container is intact and suitable for transport, it can often be used as the primary waste container.[13]
-
If the original container is degraded, carefully transfer the powder into a new, suitable waste container.
-
-
Container Sealing and Labeling:
-
Securely close the container lid to prevent leaks or spills.[11] The container must remain closed except when adding waste.[13]
-
Affix a hazardous waste label to the container. The label must clearly indicate the contents ("this compound Waste"), the date waste was first added, and any associated hazards (e.g., "Oxidizer" if it is a mixture containing potassium nitrate).[9][10]
-
-
Temporary Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[9][13]
-
This area must be at or near the point of generation and away from drains, heat sources, or direct sunlight.[1][9][10]
-
Ensure incompatible wastes are segregated. For example, acids should be stored separately from bases.[13]
-
-
Arranging Final Disposal:
Waste Storage Guidelines
Proper temporary storage of chemical waste is crucial for laboratory safety. The following table summarizes key storage requirements.
| Parameter | Guideline | Rationale |
| Location | Designated Satellite Accumulation Area (SAA).[9][13] | Centralizes waste, prevents contamination of work areas, and facilitates safe pickup. |
| Container | Chemically compatible, sealed, and clearly labeled.[11][12] | Prevents leaks, reactions, and misidentification of waste.[9] |
| Segregation | Store away from incompatible materials (e.g., acids from bases, oxidizers from flammables).[13] | Prevents dangerous chemical reactions.[10] |
| Environment | Cool, dry, well-ventilated area. Away from sunlight and heat sources.[3][7][10] | Maintains chemical stability and container integrity. |
| Max Volume (US) | 55 gallons of hazardous waste or 1 quart of acutely toxic waste per SAA.[9] | Regulatory limit to minimize risk in the laboratory. |
| Max Time | Containers may remain in an SAA for up to one year (partially filled) but must be removed within 3 days of becoming full.[9][13] | Ensures timely disposal and prevents excessive accumulation of hazardous materials. |
References
- 1. lobachemie.com [lobachemie.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. technopharmchem.com [technopharmchem.com]
- 4. nwmissouri.edu [nwmissouri.edu]
- 5. carlroth.com [carlroth.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. danielshealth.com [danielshealth.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Guide to Handling Xylenol Orange: Safety and Disposal Protocols
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides immediate and essential safety, handling, and disposal information for Xylenol orange, a common indicator in laboratory settings. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in solid form, the generation of dust is a primary concern. The following personal protective equipment is recommended to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. | Protects against airborne dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374. | Prevents direct skin contact with the chemical. |
| Body Protection | Long-sleeved laboratory coat and protective work clothing. | Minimizes the risk of skin exposure to dust or spills. |
| Respiratory Protection | A particulate filter device (e.g., P1 filter, EN 143) is necessary when dust is generated. | Prevents inhalation of potentially irritating dust particles. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
| Procedure | Guideline |
| Handling | - Handle in a well-ventilated area to minimize dust accumulation.[1][2]- Avoid the formation and inhalation of dust.[1][3][4][5][6]- Do not eat, drink, or smoke in the handling area.[3][5][6]- Wash hands thoroughly after handling.[3][5][6] |
| Storage | - Store in a cool, dry, and well-ventilated place.[1]- Keep the container tightly closed and in its original packaging.[1][3][4][6]- Store away from incompatible materials, such as strong oxidizing agents.[2] |
Emergency Protocols: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to prevent harm.
| Emergency Type | First Aid and Spill Management |
| Spill Cleanup | - Evacuate non-essential personnel from the area.- Wear appropriate PPE before cleaning the spill.- For solid spills, clean up using mechanical methods (e.g., sweeping or vacuuming) to avoid generating dust.[2][4][7]- Collect the spilled material in a labeled container for proper disposal.[2]- Ventilate the area after cleanup.[4] |
| Inhalation | - Move the affected person to fresh air.[3][4][7]- If breathing is difficult, seek medical attention. |
| Skin Contact | - Remove contaminated clothing.- Rinse the affected skin area with plenty of water.[3][4] |
| Eye Contact | - Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][7]- Seek medical attention if irritation persists. |
| Ingestion | - Rinse the mouth with water.[3][4]- Do not induce vomiting.- Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is an environmental and regulatory responsibility.
| Waste Category | Disposal Method |
| Unused Product | - Dispose of in accordance with local, regional, and national regulations.[2][6][7]- It is recommended to use a licensed waste disposal service.[5] |
| Contaminated Packaging | - Decontaminate the container if possible.- Dispose of the empty container according to the same regulations as the unused product. |
Visual Workflow Guides
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and emergency response actions.
Caption: Workflow for the safe handling of this compound.
Caption: Procedural steps for responding to a this compound spill.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
